molecular formula C24H48NO10P B15545944 D-Erythro-sphingosyl phosphoinositol

D-Erythro-sphingosyl phosphoinositol

Numéro de catalogue: B15545944
Poids moléculaire: 541.6 g/mol
Clé InChI: NFRGTPKVKNBLRN-JCNHODMVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Erythro-sphingosyl phosphoinositol is a useful research compound. Its molecular formula is C24H48NO10P and its molecular weight is 541.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H48NO10P

Poids moléculaire

541.6 g/mol

Nom IUPAC

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+/t17-,18+,19?,20-,21+,22+,23+,24?/m0/s1

Clé InChI

NFRGTPKVKNBLRN-JCNHODMVSA-N

Origine du produit

United States

Foundational & Exploratory

D-Erythro-Sphingosyl Phosphoinositol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythro-sphingosyl phosphoinositol is a member of the complex family of sphingolipids, which are integral components of cellular membranes and play crucial roles in signal transduction.[1] This guide provides a detailed overview of the chemical structure, biological significance, and experimental analysis of this compound and its closely related counterparts. Understanding the intricacies of this molecule is paramount for researchers investigating cellular signaling, membrane biology, and the development of novel therapeutics targeting sphingolipid metabolic pathways.

Chemical Structure and Physicochemical Properties

This compound is composed of three primary moieties: a D-erythro-sphingosine backbone, a myo-inositol headgroup, and a phosphodiester bond linking the two. The sphingosine component is an 18-carbon amino alcohol with a characteristic trans double bond between carbons 4 and 5.[2][3] The phosphoinositol headgroup provides a critical site for further modifications and interactions with cellular machinery.

While specific experimental data for this compound is limited in publicly available literature, the physicochemical properties can be inferred from its constituent parts and related molecules. The following table summarizes key computed physicochemical properties for D-erythro-sphingosine and the closely related signaling molecule, sphingosine-1-phosphate (S1P).

PropertyD-erythro-sphingosineSphingosine-1-phosphate (S1P)Data Source
Molecular Formula C18H37NO2C18H38NO5PPubChem[4][5]
Molecular Weight 299.5 g/mol 379.5 g/mol PubChem[4][5]
Topological Polar Surface Area 66.48 Ų113.01 ŲLIPID MAPS[2][6]
Hydrogen Bond Donors 34LIPID MAPS[2][6]
Hydrogen Bond Acceptors 25LIPID MAPS[2][6]
logP 4.785.24LIPID MAPS[2][6]

Biological Significance and Signaling Pathways

Sphingolipids are not merely structural components of membranes; they are key players in a complex network of metabolic and signaling pathways that regulate fundamental cellular processes, including proliferation, apoptosis, and differentiation.[4] While the direct signaling role of this compound is an area of ongoing research, the broader sphingolipid metabolic and signaling pathways provide a critical framework for understanding its potential functions.

Sphingolipid Metabolism

The biosynthesis of sphingolipids, including the precursors to this compound, is a highly regulated process that begins in the endoplasmic reticulum. The core of all sphingolipids is a sphingoid base, such as sphingosine.[1] This backbone can be acylated to form ceramides, which are central hubs in sphingolipid metabolism. Ceramides can be further modified with different headgroups to generate a vast array of complex sphingolipids. For instance, in yeast, inositol phosphoceramide (IPC) is synthesized by the transfer of phosphoinositol from phosphatidylinositol to ceramide.[6][7]

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Serine->DHS de novo synthesis Ceramide Ceramide DHS->Ceramide Acylation Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase SPI D-Erythro-sphingosyl phosphoinositol Sphingosine->SPI Phosphorylation & Inositol Transfer S1P->Sphingosine S1P Phosphatase Complex->Ceramide Hydrolysis

Simplified overview of the sphingolipid metabolic pathway.
Sphingolipid Signaling

The most extensively studied sphingolipid signaling molecule is Sphingosine-1-Phosphate (S1P).[4] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[8][9] This interaction initiates a cascade of downstream signaling events that regulate a multitude of cellular responses. The signaling pathways activated by S1P are cell-type and receptor-subtype specific, highlighting the complexity of sphingolipid-mediated signaling. It is plausible that this compound may also function as a signaling molecule, potentially through its own set of receptors or by modulating the activity of other signaling pathways.

S1P_Signaling S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K/Akt G_protein->PI3K Ras_Raf Ras/Raf/MEK/ERK G_protein->Ras_Raf Rho Rho GTPase G_protein->Rho Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Ras_Raf->Cell_Survival Cell_Migration Cell Migration & Cytoskeletal Rearrangement Rho->Cell_Migration Experimental_Workflow start Yeast Cell Culture labeling Metabolic Labeling with [³H]myo-inositol start->labeling extraction Lipid Extraction (Bligh-Dyer) labeling->extraction purification Alkaline Hydrolysis & Butanol Partitioning extraction->purification analysis Thin-Layer Chromatography (TLC) Analysis purification->analysis end Autoradiography & Quantification analysis->end

References

D-Erythro-sphingosyl phosphoinositol biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the D-Erythro-Sphingosyl Phosphoinositol Biosynthetic Pathway

Introduction

This compound, more commonly known as inositol phosphorylceramide (IPC) , is a crucial sphingolipid in a variety of organisms, including fungi, protozoa, and plants. The "D-erythro" designation refers to the stereochemical configuration of the sphingoid base, which is the most common isomer found in nature. This guide provides a detailed overview of the IPC biosynthetic pathway, the enzymes involved, quantitative data, experimental protocols, and the associated signaling implications, tailored for researchers, scientists, and drug development professionals. In mammalian cells, the predominant phosphosphingolipid is sphingomyelin, not IPC, making the IPC biosynthetic pathway an attractive target for antifungal and antiparasitic drug development.[1][2]

Core Biosynthetic Pathway

The biosynthesis of inositol phosphorylceramide is a single-step enzymatic reaction that occurs in the Golgi apparatus.[3][4] The core of this pathway is the transfer of a phosphoinositol headgroup from a donor lipid, phosphatidylinositol (PI), to the primary hydroxyl group of a ceramide molecule. This reaction is catalyzed by the enzyme inositol phosphorylceramide synthase (IPC synthase).

The overall reaction is as follows:

Ceramide + Phosphatidylinositol (PI) → Inositol Phosphorylceramide (IPC) + Diacylglycerol (DAG) [1][5]

This reaction is central to sphingolipid metabolism in organisms that produce IPC. It not only generates the essential membrane component IPC but also produces diacylglycerol (DAG), a critical second messenger in numerous signaling cascades.[5] The ceramide substrate itself is synthesized via the de novo sphingolipid pathway, beginning with the condensation of serine and palmitoyl-CoA.

Key Components:
  • Substrates:

    • Ceramide: The sphingolipid backbone. In fungi and plants, the primary substrate is often phytoceramide.[2][6]

    • Phosphatidylinositol (PI): The donor of the phosphoinositol headgroup.

  • Enzyme:

    • Inositol Phosphorylceramide (IPC) Synthase: A membrane-bound enzyme located in the Golgi apparatus.[3][4] In Saccharomyces cerevisiae, this enzyme is encoded by the AUR1 gene.[3]

  • Products:

    • Inositol Phosphorylceramide (IPC): The final sphingolipid product, a key component of the plasma membrane in lower eukaryotes.

    • Diacylglycerol (DAG): A signaling molecule that remains in the Golgi membrane and can activate protein kinase C, among other effectors.[5]

Quantitative Data

The enzymatic activity of IPC synthase has been characterized in several organisms. The following table summarizes key kinetic parameters.

OrganismEnzymeSubstrateApparent KmReference(s)
Saccharomyces cerevisiaeIPC SynthaseCeramide0.01 mol%[7]
Saccharomyces cerevisiaeIPC SynthasePhosphatidylinositol2.5 mol%[7]
Trypanosoma cruziIPC SynthaseC6-NBD-Ceramide74 ± 11 µM[8]
Trypanosoma cruziIPC SynthasePhosphatidylinositol592 ± 191 µM[8]

Experimental Protocols

Inositol Phosphorylceramide (IPC) Synthase Activity Assay

This protocol is adapted from methodologies used for yeast and Trypanosoma cruzi.[3][8] It utilizes a fluorescent ceramide analog, C6-NBD-ceramide, to allow for the quantification of the product.

a. Materials and Reagents:

  • Microsomal membrane preparation from the organism of interest

  • C6-NBD-ceramide (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-amino)hexanoyl-ceramide)

  • Phosphatidylinositol (PI)

  • Assay Buffer: 100 mM Tris/maleate (pH 6.0) or 50 mM potassium phosphate (pH 7.0)

  • Detergent (e.g., Triton X-100 or CHAPS)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Chloroform/Methanol (2:1, v/v)

  • TLC plates (Silica Gel 60)

  • Fluorescence imaging system

b. Procedure:

  • Microsome Preparation: Isolate microsomal membranes from cell lysates by differential centrifugation. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 100 µg), and PI (e.g., 1 mM). In some systems, detergents like 0.1% Triton X-100 or BSA (e.g., 6 mg/mL) may be added to improve enzyme activity.[8]

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 28-30°C).

  • Initiation of Reaction: Start the reaction by adding the fluorescent substrate, C6-NBD-ceramide (e.g., final concentration of 0.1 mM).

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Carefully collect the lower organic phase. Dry the lipid extract under a stream of nitrogen. Resuspend the lipids in a small volume of chloroform/methanol. Spot the extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the product (NBD-IPC) from the substrate (NBD-ceramide).

  • Quantification: Visualize the TLC plate using a fluorescence imager. Quantify the fluorescent spot corresponding to NBD-IPC by densitometry.

Quantitative Analysis of IPC by Mass Spectrometry

For the analysis of endogenous, non-labeled IPC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

a. Materials and Reagents:

  • Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

  • Internal standards (e.g., a non-endogenous species of IPC or a related sphingolipid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

b. Procedure:

  • Lipid Extraction: Homogenize the biological sample and extract total lipids using a standard method like the Bligh-Dyer or Folch procedure. Add an appropriate internal standard at the beginning of the extraction.

  • Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it into an HPLC system, typically with a C18 reversed-phase column, for separation.

  • Mass Spectrometric Analysis: Analyze the eluent by MS/MS. IPC species can be identified and quantified using precursor ion scanning or multiple reaction monitoring (MRM) modes. The specific parent and fragment ion pairs will depend on the fatty acid and long-chain base composition of the IPC molecules.

Visualizations

Biosynthetic Pathway of Inositol Phosphorylceramide

D_Erythro_Sphingosyl_Phosphoinositol_Biosynthesis cluster_de_novo De Novo Ceramide Synthesis (in ER) cluster_ipc_synthesis IPC Synthesis (in Golgi) Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS KDS_reductase 3-KDS Reductase KDS->KDS_reductase DHS Dihydrosphingosine (Sphinganine) KDS_reductase->DHS CerS Ceramide Synthase DHS->CerS DHCer Dihydroceramide CerS->DHCer DES Dihydroceramide Desaturase DHCer->DES Cer Ceramide DES->Cer IPC_Synthase Inositol Phosphorylceramide Synthase (IPC Synthase) Cer->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG

Caption: Overview of the Inositol Phosphorylceramide (IPC) biosynthetic pathway.

Experimental Workflow for IPC Synthase Assay

IPC_Synthase_Assay_Workflow Microsomes 1. Isolate Microsomes Reaction_Setup 2. Set up reaction: - Microsomes - PI - Buffer Microsomes->Reaction_Setup Preincubation 3. Pre-incubate Reaction_Setup->Preincubation Reaction_Start 4. Add C6-NBD-Ceramide (Start Reaction) Preincubation->Reaction_Start Incubation 5. Incubate (e.g., 30-60 min) Reaction_Start->Incubation Extraction 6. Terminate & Extract Lipids (Chloroform/Methanol) Incubation->Extraction TLC 7. Separate by TLC Extraction->TLC Quantify 8. Quantify NBD-IPC (Fluorescence Imaging) TLC->Quantify

Caption: Experimental workflow for the IPC synthase activity assay.

Signaling Implications of IPC Synthesis

The synthesis of IPC is strategically positioned at a metabolic branch point, allowing it to regulate the levels of two key signaling lipids: ceramide and diacylglycerol (DAG).

  • Ceramide: Accumulation of ceramide is often associated with cellular stress responses, cell cycle arrest (particularly G1 arrest), and apoptosis.[5] By consuming ceramide, IPC synthase activity can lower the intracellular concentration of this pro-apoptotic lipid.

  • Diacylglycerol (DAG): In contrast, the DAG produced during IPC synthesis is a well-known mitogenic signal.[5] DAG activates several downstream pathways, most notably by recruiting and activating members of the Protein Kinase C (PKC) family, which in turn phosphorylate a wide array of proteins involved in cell proliferation and survival.

Therefore, the activity of IPC synthase can shift the cellular balance away from a pro-death signal (ceramide) towards a pro-growth signal (DAG).[5] This regulation is crucial for controlling cell fate decisions in response to various stimuli.

Signaling_Pathway_Regulation Ceramide Ceramide IPC_Synthase IPC Synthase Ceramide->IPC_Synthase Apoptosis G1 Arrest / Apoptosis Ceramide->Apoptosis PI Phosphatidylinositol PI->IPC_Synthase IPC IPC (Membrane Integrity) IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation PKC->Proliferation

Caption: Regulation of signaling pathways by IPC synthase activity.

References

A Technical Guide to the Cellular Functions of D-erythro-Sphingosine-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the term "D-Erythro-sphingosyl phosphoinositol" is not standard in sphingolipid nomenclature, the closely related and extensively studied molecule, D-erythro-sphingosine-1-phosphate (S1P), is a critical bioactive lipid mediator involved in a vast array of cellular processes. This technical guide provides a comprehensive overview of the cellular functions, signaling pathways, and experimental methodologies related to S1P. S1P is now recognized as a pivotal regulator in both physiological and pathophysiological contexts, including cancer, atherosclerosis, diabetes, and osteoporosis.[1][2] Its multifaceted roles, acting both as an intracellular second messenger and as an extracellular ligand for a family of G protein-coupled receptors, make it a compelling target for therapeutic development.[1][2][3]

Core Cellular Functions of D-erythro-Sphingosine-1-Phosphate

S1P plays a crucial role in determining cell fate through the "sphingolipid rheostat," where the balance between cellular levels of pro-apoptotic ceramide and pro-survival S1P is critical.[3] An increase in the S1P/ceramide ratio generally promotes cell survival and proliferation.[3]

Key cellular functions regulated by S1P include:

  • Cell Growth and Survival: S1P promotes cell growth and survival by inhibiting apoptosis.[3] It can inhibit the activation of caspases that are central to the apoptotic cascade.

  • Cell Migration and Trafficking: S1P is a key regulator of cell movement.[4][5] It plays a critical role in the trafficking of various immune cells, including T and B lymphocytes, by guiding their egress from lymphoid organs into circulation.[1][5][6]

  • Vascular Integrity: S1P signaling is essential for the development and maintenance of the vascular system.[6][7] It regulates vascular permeability and endothelial barrier function.[4][6]

  • Inflammation and Immune Response: S1P is a potent modulator of inflammation.[1][5][8] It is involved in the recruitment of inflammatory cells and the secretion of cytokines and chemokines.[1]

  • Calcium Mobilization: S1P can act as a second messenger to mobilize calcium from intracellular stores, a process that is independent of the classical IP3 pathway.

The D-erythro-Sphingosine-1-Phosphate Signaling Pathway

S1P exerts its effects through a complex and compartmentalized signaling network. This can be broadly categorized into intracellular and extracellular signaling.

1. Biosynthesis and Metabolism of S1P:

De novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER).[4][9] Sphingosine, the precursor for S1P, is generated from the breakdown of ceramide by ceramidases in various cellular locations, including the plasma membrane, lysosomes, nucleus, and mitochondria.[10] Sphingosine is then phosphorylated by one of two sphingosine kinases, SphK1 and SphK2, to form S1P.[1][2][7]

  • SphK1: Primarily located in the cytoplasm, SphK1 can translocate to the plasma membrane upon activation by various stimuli like growth factors and cytokines.[5][7][11] This translocation is crucial for the "inside-out" signaling mechanism.[5]

  • SphK2: Predominantly found in the nucleus and mitochondria, SphK2 can phosphorylate a broader range of sphingoid bases.[3][6][7][10]

S1P levels are tightly regulated through its degradation. S1P can be dephosphorylated back to sphingosine by S1P-specific phosphatases located in the ER or irreversibly degraded by S1P lyase, also an ER-resident enzyme.[7][11][12]

2. "Inside-Out" Signaling:

Intracellularly generated S1P can be exported out of the cell via specific transporters, such as those from the ATP-binding cassette (ABC) family and Spinster homolog 2 (SPNS2).[5][7][13] Once in the extracellular space, S1P can act in an autocrine or paracrine manner by binding to its receptors on the cell surface.[1][5]

3. Receptor-Mediated Signaling:

Most of the known extracellular actions of S1P are mediated by a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1][14] Binding of S1P to these receptors activates various downstream signaling cascades, including:

  • Phospholipase C (PLC) pathway

  • Ras/ERK pathway

  • PI3K/Akt pathway

  • Rho GTPase pathway

These pathways, in turn, regulate the diverse cellular functions mentioned earlier. For instance, S1P₁ is crucial for immune cell trafficking and vascular integrity.[4][7]

4. Intracellular Targets:

More recently, it has become evident that S1P also has important intracellular targets, independent of its cell surface receptors.[1] For example, nuclear S1P generated by SphK2 has been shown to inhibit histone deacetylases (HDACs), thereby influencing gene expression.[12]

Signaling and Metabolic Pathway Diagrams

S1P_Metabolism_and_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus S1P_ext S1P S1PR S1P Receptors (S1P₁₋₅) S1P_ext->S1PR GPCR_signaling Downstream G-protein Signaling S1PR->GPCR_signaling Activation SphK1_pm SphK1 Transporter ABC Transporters SPNS2 Transporter->S1P_ext Sphingosine_cyto Sphingosine S1P_cyto S1P Sphingosine_cyto->S1P_cyto SphK1 Sphingosine_cyto->S1P_cyto SphK1 SphK2_nuc SphK2 Sphingosine_cyto->SphK2_nuc S1P_cyto->Transporter Export S1P_phosphatase S1P Phosphatase S1P_cyto->S1P_phosphatase Dephosphorylation S1P_lyase S1P Lyase S1P_cyto->S1P_lyase Degradation SphK1_cyto SphK1 SphK1_cyto->SphK1_pm Translocation Ceramide_er Ceramide Ceramide_er->Sphingosine_cyto Ceramidase S1P_phosphatase->Sphingosine_cyto S1P_nuc S1P SphK2_nuc->S1P_nuc HDAC HDAC S1P_nuc->HDAC Inhibition

Caption: S1P Metabolism and Signaling Pathways.

Quantitative Data

ParameterValueCell/Tissue TypeReference
S1P Concentration
Plasma~1 µMHuman[7]
Lymph~100 nMHuman[7]
Receptor Binding (Kd)
S1P₁8.2 nM--
S1P₂3.5 nM-[14]
S1P₃1.3 nM--
S1P₄80 nM--
S1P₅4.3 nM--
Sphingosine Kinase Substrate Preference
SphK1Prefers D-erythro-sphingosine-[3][6]
SphK2Broader range including phytosphingosine and dihydrosphingosine-[3]

Note: Quantitative data for receptor binding affinities can vary depending on the experimental system. The values presented are representative.

Experimental Protocols

1. Measurement of Sphingosine Kinase Activity:

A common method to measure SphK activity involves the use of radiolabeled sphingosine.

  • Cell Lysate Preparation: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Kinase Reaction: A specific amount of cell lysate (protein) is incubated with a reaction mixture containing [γ-³²P]ATP and sphingosine (or another sphingoid base substrate) in a lipid-based carrier like bovine serum albumin (BSA). The reaction is carried out at 37°C for a defined period.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using a modified Bligh-Dyer method (chloroform/methanol/water).

  • Separation and Quantification: The generated radiolabeled S1P is separated from unreacted [γ-³²P]ATP and other lipids using thin-layer chromatography (TLC). The amount of ³²P-labeled S1P is then quantified by autoradiography or phosphorimaging.

SphK_Activity_Assay start Start cell_lysis Cell Lysis start->cell_lysis kinase_reaction Kinase Reaction (+ [γ-³²P]ATP, Sphingosine) cell_lysis->kinase_reaction lipid_extraction Lipid Extraction (Bligh-Dyer) kinase_reaction->lipid_extraction tlc Thin-Layer Chromatography (TLC) lipid_extraction->tlc quantification Quantification (Autoradiography) tlc->quantification end End quantification->end

Caption: Workflow for Sphingosine Kinase Activity Assay.

2. Analysis of S1P-Mediated Cell Migration (Transwell Assay):

  • Cell Preparation: The cells of interest are serum-starved for several hours to reduce basal migration.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing S1P at various concentrations (chemoattractant). The serum-starved cells are seeded into the upper chamber.

  • Incubation: The plate is incubated for a period sufficient to allow cell migration through the pores of the membrane towards the S1P gradient.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is a measure of the chemotactic response to S1P.

Conclusion

D-erythro-sphingosine-1-phosphate is a central signaling molecule with a profound impact on a wide range of cellular functions. Its intricate signaling network, involving both intracellular and extracellular pathways, presents numerous opportunities for therapeutic intervention in diseases ranging from cancer to autoimmune disorders. A thorough understanding of the methodologies used to study S1P signaling is essential for researchers and drug development professionals seeking to modulate this critical pathway for therapeutic benefit. The continued exploration of S1P biology promises to unveil further complexities and novel therapeutic targets.

References

The D-Erythro-Sphingosyl Phosphoinositol Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interface of sphingolipid and phosphoinositol signaling represents a critical nexus in cellular regulation, governing a myriad of physiological and pathological processes. While a direct "D-Erythro-sphingosyl phosphoinositol" signaling molecule is not a canonical component of mammalian signaling pathways, this term directs our attention to two interconnected phenomena of significant biological importance. Firstly, in non-mammalian eukaryotes such as yeast and plants, the synthesis of inositol phosphoryl ceramides (IPCs) constitutes a primary pathway for complex sphingolipid generation. Secondly, in mammalian cells, there is extensive and intricate crosstalk between the D-erythro-sphingosine-1-phosphate (S1P) signaling cascade and the phosphoinositide signaling system. This whitepaper provides an in-depth technical exploration of both the IPC synthesis pathway and the mammalian S1P-phosphoinositide signaling interplay. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed molecular mechanisms, quantitative data, experimental protocols, and visual diagrams of the key pathways and workflows.

Part 1: The Inositol Phosphoryl Ceramide (IPC) Synthesis Pathway

In many fungi, protozoa, and plants, inositol phosphoryl ceramides (IPCs) are the most abundant complex sphingolipids, playing crucial roles in membrane structure and signaling. The synthesis of IPCs represents a direct link between ceramide and phosphoinositide metabolism.

Core Mechanism of IPC Synthesis

The central enzymatic step in IPC synthesis is the transfer of a phosphoinositol headgroup from phosphatidylinositol (PI) to the C1-hydroxyl group of a ceramide molecule. This reaction is catalyzed by the enzyme inositol phosphorylceramide (IPC) synthase .

The overall reaction can be summarized as:

Ceramide + Phosphatidylinositol (PI) → Inositol Phosphorylceramide (IPC) + Diacylglycerol (DAG)

This reaction is significant not only for the production of IPCs but also for the generation of diacylglycerol (DAG), a key second messenger in numerous signaling pathways.

Key Enzyme: Inositol Phosphorylceramide (IPC) Synthase

IPC synthase is an integral membrane protein, typically located in the Golgi apparatus. In the model organism Saccharomyces cerevisiae, IPC synthase is encoded by the AUR1 gene and is essential for viability.

Quantitative Data: IPC Synthase Kinetics

The enzymatic activity of IPC synthase has been characterized in several organisms. The following table summarizes key kinetic parameters.

OrganismEnzyme SourceKm for CeramideKm for PIOptimal pHReference
Saccharomyces cerevisiaePurified IPC synthase0.01 mol%2.5 mol% (allosteric)7.0[1]
Trypanosoma cruziMicrosomal membranes74 ± 11 µM (for C6-NBD-cer)592 ± 191 µM6.0[2]
Downstream Products of IPC

IPCs serve as precursors for the synthesis of more complex glycosphingolipids. Through the action of various glycosyltransferases, sugar moieties such as mannose and additional inositol phosphates can be added to the inositol headgroup, leading to the formation of mannosyl-inositol phosphorylceramide (MIPC) and mannosyl-diinositol phosphorylceramide (M(IP)2C) in yeast.

Signaling Pathway Diagram: IPC Synthesis

IPC_Synthesis cluster_membrane Golgi Membrane Ceramide Ceramide IPC_Synthase Inositol Phosphorylceramide Synthase (IPC Synthase) Ceramide->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG Glycosyltransferases Glycosyltransferases IPC->Glycosyltransferases Complex_GSL Complex Glycosphingolipids (e.g., MIPC, M(IP)2C) Glycosyltransferases->Complex_GSL S1P_PI_Crosstalk cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_ext S1P S1PR S1P Receptor (e.g., S1PR2/3) S1P_ext->S1PR Gq Gq/11 S1PR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC co-activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream IPC_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Microsomes, PI, Buffer) Start->Prepare_Reaction Pre_Incubate Pre-incubate Prepare_Reaction->Pre_Incubate Add_Substrate Add C6-NBD-Ceramide Pre_Incubate->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Terminate_Extract Terminate Reaction & Extract Lipids Incubate->Terminate_Extract TLC_Separation Separate Lipids by TLC Terminate_Extract->TLC_Separation Visualize_Quantify Visualize and Quantify Fluorescent IPC TLC_Separation->Visualize_Quantify End End Visualize_Quantify->End Calcium_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Load_Dye Load Cells with Calcium-sensitive Dye (e.g., Fura-2 AM) Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Wash_Cells->Measure_Baseline Inject_S1P Inject S1P Measure_Baseline->Inject_S1P Record_Fluorescence Record Fluorescence Change Over Time Inject_S1P->Record_Fluorescence Analyze_Data Analyze Data (Peak fluorescence, AUC) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Discovery and Isolation of Inositol-Containing Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of sphingolipid research is vast and complex, with molecules like sphingosine-1-phosphate (S1P) and ceramides holding central roles in mammalian cell signaling. However, a distinct and vital class of sphingolipids, those containing an inositol phosphate headgroup, are predominantly found in fungi, plants, and some protozoa. While the term "sphingosyl phosphoinositol" is not standard nomenclature, it aptly describes the core structure of inositolphosphorylceramide (IPC) , the foundational molecule of this class. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of IPC and its more complex, glycosylated derivatives, the glycosylinositol phosphoceramides (GIPCs) . We delve into their unique biosynthesis, their critical functions in the organisms that produce them, and provide detailed experimental protocols for their study. This guide aims to equip researchers with the foundational knowledge required to explore this important, non-mammalian class of sphingolipids, which holds potential as a target for novel antifungal and anti-parasitic drug development.

Discovery and Nomenclature

The discovery of inositol-containing sphingolipids dates back to the mid-20th century, with pioneering work on yeast lipids. In 1974, Smith and Lester were the first to isolate and characterize a novel sphingolipid from Saccharomyces cerevisiae, which they named inositol phosphorylceramide (IPC) [1]. This discovery unveiled a major group of yeast sphingolipids distinct from the well-known sphingomyelin found in mammalian cells.

Further research in subsequent years revealed that IPC is the precursor to a diverse array of more complex sphingolipids, where the inositol headgroup is further glycosylated. These are collectively known as glycosylinositol phosphoceramides (GIPCs) . These complex structures were first identified in tobacco leaves and are now known to be abundant in a wide range of plants and fungi.

It is crucial to distinguish these molecules from mammalian sphingolipids. While both share a ceramide backbone, the head groups are fundamentally different:

  • Inositolphosphorylceramides (IPCs): Ceramide linked to a phosphoinositol head group. Found in fungi, plants, and some protozoa.

  • Sphingomyelin: Ceramide linked to a phosphocholine head group. The major sphingophospholipid in mammals.

  • Sphingosine-1-Phosphate (S1P): A phosphorylated sphingoid long-chain base, not a ceramide-based lipid in the same structural class as IPCs and sphingomyelin.

This distinction is critical for understanding their unique biological roles and metabolic pathways.

Structure and Biosynthesis

The core structure of IPC consists of a ceramide moiety linked via a phosphodiester bond to a myo-inositol ring. The ceramide itself is composed of a sphingoid long-chain base (LCB), such as phytosphingosine in yeast and plants, N-acylated with a fatty acid, which is often a very-long-chain fatty acid (VLCFA).

The biosynthesis of IPC is a key metabolic step that diverges from mammalian sphingolipid synthesis. It is catalyzed by the enzyme inositol phosphorylceramide synthase (IPCS) , which is an essential enzyme in fungi and plants.

IPC_Biosynthesis Ceramide Ceramide IPCS IPC Synthase Ceramide->IPCS PI Phosphatidylinositol (PI) PI->IPCS IPC Inositolphosphorylceramide (IPC) DAG Diacylglycerol (DAG) IPCS->IPC IPCS->DAG

The reaction catalyzed by IPC synthase involves the transfer of the phosphoinositol head group from phosphatidylinositol (PI) to the C1 hydroxyl of ceramide, releasing diacylglycerol (DAG) as a byproduct. This enzyme is located in the Golgi apparatus in yeast.

In plants and some fungi, IPC is further modified by the addition of sugar residues to the inositol ring, forming a diverse array of GIPCs. This glycosylation is carried out by a series of glycosyltransferases.

Biological Functions and Signaling Pathways

IPCs and GIPCs are essential for the viability and function of the organisms that produce them. Their roles are multifaceted, ranging from structural components of the cell membrane to signaling molecules.

Fungal Biology

In fungi, IPCs and their mannosylated derivatives are crucial for:

  • Cell Wall Integrity and Morphogenesis: They are essential components of the fungal plasma membrane and are required for proper cell wall synthesis and polarized growth.

  • Stress Resistance: IPC metabolism is linked to resistance to various stresses, including heat and osmotic stress.

  • Virulence: In pathogenic fungi like Candida albicans and Cryptococcus neoformans, IPC synthesis is a key factor in their ability to cause disease.

The signaling roles of IPCs in fungi are complex and often involve the regulation of other signaling lipids like ceramides and DAG. The activity of IPC synthase can modulate the intracellular levels of these signaling molecules.

Fungal_IPC_Signaling cluster_membrane Plasma Membrane cluster_signaling Intracellular Signaling IPC IPC GIPC GIPC IPC->GIPC CellWall Cell Wall Integrity IPC->CellWall StressResponse Stress Response IPC->StressResponse Modulation Virulence Virulence IPC->Virulence GIPC->CellWall GIPC->Virulence Ceramide Ceramide IPCS IPC Synthase Ceramide->IPCS Ceramide->StressResponse Accumulation IPCS->IPC

Plant Biology

In plants, GIPCs are the most abundant sphingolipids and are critical for:

  • Membrane Structure and Stability: Their long acyl chains contribute to the formation of ordered membrane domains.

  • Cell-Cell Adhesion and Signaling: The complex glycan headgroups of GIPCs are thought to be involved in cell recognition and signaling at the plasma membrane.

  • Programmed Cell Death (PCD) and Defense: The balance between ceramides and IPCs, regulated by IPCS, plays a role in the plant's defense response against pathogens and in PCD.

Plant_GIPC_Function cluster_membrane Plasma Membrane cluster_function Cellular Functions GIPC GIPC MembraneStability Membrane Stability GIPC->MembraneStability CellSignaling Cell-Cell Signaling GIPC->CellSignaling PCD Programmed Cell Death & Defense GIPC->PCD Modulates Ceramide Ceramide Ceramide->PCD Induces IPCS IPCS Ceramide->IPCS IPCS->GIPC

Data Presentation

Quantitative Data on GIPCs in Plants

The concentration of GIPCs can vary significantly between different plant species and tissues. The following table summarizes representative quantitative data.

Plant SourceTotal GIPC Concentration (μ g/100g dry weight)Predominant Ceramide StructureReference
Spinach88.4t18:1/h24:0[2]
White Cabbage25.6t18:1/h24:0[2]
Sunflower Seeds1.1t18:1/h24:0[2]
Soybeans5.3t18:1/h24:0[2]

Table 1: Quantitative analysis of GIPCs in various plant sources.

Experimental Protocols

Extraction of Inositol-Containing Sphingolipids

The amphipathic nature of IPCs and especially the highly polar GIPCs requires specific extraction protocols that differ from those for less polar lipids.

GIPC_Extraction_Workflow Start Plant/Fungal Material Homogenization Homogenization in Isopropanol/Hexane/Water Start->Homogenization Lipase_Inactivation Heat Treatment (e.g., 75°C) to inactivate lipases Homogenization->Lipase_Inactivation Extraction Lipid Extraction with Isopropanol/Hexane/Water Lipase_Inactivation->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Aqueous_Phase Aqueous/Interface Phase (contains GIPCs) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase (contains other lipids) Phase_Separation->Organic_Phase Drying Drying of Aqueous Phase Aqueous_Phase->Drying Crude_Extract Crude GIPC Extract Drying->Crude_Extract

Protocol 5.1.1: GIPC Extraction from Plant Tissue

  • Homogenization: Homogenize fresh or frozen plant tissue in a mixture of isopropanol, hexane, and water (e.g., 55:20:25 v/v/v).

  • Lipase Inactivation: Heat the homogenate (e.g., at 75°C for 15 minutes) to inactivate endogenous lipases that could degrade the lipids.

  • Extraction: Perform the lipid extraction by vigorous mixing and sonication.

  • Phase Separation: Centrifuge the mixture to separate the phases. The GIPCs will primarily partition into the aqueous phase or at the interface.

  • Collection and Drying: Carefully collect the aqueous phase and dry it under a stream of nitrogen or by lyophilization to obtain the crude GIPC extract.

Purification of Inositol-Containing Sphingolipids

Crude extracts require further purification to isolate IPCs and GIPCs.

Protocol 5.2.1: Purification by Column Chromatography

  • Column Preparation: Pack a column with silica gel or a size-exclusion matrix like Sephadex LH-20, and equilibrate with the starting solvent.

  • Sample Loading: Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.

  • Elution: Elute the lipids using a gradient of solvents with increasing polarity. For example, a gradient of chloroform/methanol/water can be used for silica gel chromatography.

  • Fraction Collection: Collect fractions and analyze them for the presence of IPCs/GIPCs using thin-layer chromatography (TLC).

  • Pooling and Drying: Pool the fractions containing the desired lipids and dry them.

Analysis of Inositol-Containing Sphingolipids

Protocol 5.3.1: Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel TLC plates. For better separation of phosphoinositides, plates can be pre-treated with a boric acid solution.

  • Sample Application: Spot the lipid extracts and standards onto the TLC plate.

  • Development: Develop the plate in a sealed tank with an appropriate solvent system (e.g., chloroform/ethanol/water/triethylamine).

  • Visualization: Visualize the separated lipids using appropriate stains, such as iodine vapor (for all lipids) or specific stains for phosphate groups (e.g., molybdenum blue).

Protocol 5.3.2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Chromatographic Separation: Inject the purified lipid extract into an HPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient of solvents, such as acetonitrile and water with additives like formic acid and ammonium formate, to separate the different lipid species.

  • Mass Spectrometric Detection: Couple the HPLC to a tandem mass spectrometer. Use electrospray ionization (ESI) in both positive and negative ion modes.

  • Structural Characterization: Perform MS/MS fragmentation to identify the characteristic fragments of the polar head group, the fatty acid, and the long-chain base, allowing for detailed structural elucidation.

HPLC_MS_Workflow Sample Purified GIPC Extract HPLC HPLC Separation (Reverse Phase) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis (Structural Elucidation) MS2->Data_Analysis

Conclusion and Future Directions

The discovery of inositolphosphorylceramide and the subsequent characterization of the vast family of glycosylinositol phosphoceramides have opened up a new dimension in our understanding of sphingolipid biology. These molecules, essential for the viability of fungi and plants, represent a significant divergence from mammalian sphingolipid metabolism. Their unique biosynthetic pathway, centered around the enzyme IPC synthase, presents a promising target for the development of novel antifungal and anti-parasitic drugs with high specificity and potentially low toxicity to humans.

Future research in this field will likely focus on:

  • Elucidating the full diversity of GIPC structures in various organisms.

  • Deciphering the detailed signaling pathways in which GIPCs and their metabolites are involved.

  • Understanding the precise roles of GIPCs in host-pathogen interactions.

  • Developing potent and specific inhibitors of IPC synthase for therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of inositol-containing sphingolipids, a field ripe with opportunities for discovery and innovation.

References

The Stereochemical Landscape of D-Erythro-Sphingosyl Phosphoinositol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of D-Erythro-sphingosyl phosphoinositol, a crucial bioactive lipid. This document details its structural features, outlines experimental protocols for its analysis, presents quantitative data, and visualizes its potential role in cellular signaling pathways.

Core Stereochemistry

This compound is a complex sphingolipid composed of three main components: a sphingosine backbone, a phosphate group, and an inositol head group. The precise stereochemical configuration of each component is critical to its biological activity.

The sphingosine component is D-erythro-sphingosine . Its stereochemistry is defined by the (2S, 3R) configuration of the two chiral centers at carbon 2 and 3, and a trans (E) configuration of the double bond between carbons 4 and 5. The systematic IUPAC name for D-erythro-sphingosine is (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol.

The inositol component is typically myo-inositol , the most common and biologically significant stereoisomer of inositol. The IUPAC name for myo-inositol is (1R,2R,3S,4S,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol, also described as cis-1,2,3,5-trans-4,6-cyclohexanehexol.

The phosphate group forms a phosphodiester bond, linking the 1-hydroxyl group of the D-erythro-sphingosine backbone to a hydroxyl group on the myo-inositol ring. While the exact linkage can vary in naturally occurring sphingolipids, a common linkage is to the 1-hydroxyl group of myo-inositol.

Data Presentation: Quantitative Analysis of Sphingolipids

The quantification of sphingolipids like this compound is essential for understanding their cellular roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose. Below are representative tables summarizing the type of quantitative data that can be obtained.

Table 1: LC-MS/MS Parameters for Sphingolipid Analysis

ParameterValue
Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography)
Mobile Phase AAcetonitrile/Water (95:5) with 10 mM Ammonium Formate
Mobile Phase BAcetonitrile/Water (50:50) with 10 mM Ammonium Formate
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Source Temperature400 °C
Ion Spray Voltage5500 V

Table 2: Representative MRM Transitions for Sphingolipid Classes

Sphingolipid ClassPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphingosine (d18:1)300.3282.325
Dihydrosphingosine (d18:0)302.3284.325
Sphingosine-1-phosphate380.3264.330
Ceramide (d18:1/16:0)538.5264.335
Glucosylceramide (d18:1/16:0)700.5264.345
Sphingomyelin (d18:1/16:0)703.6184.140

Experimental Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction is the foundation of accurate sphingolipid analysis. The following protocol is a widely used method.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Wash the cell pellet or tissue homogenate with ice-cold PBS and centrifuge to remove the supernatant.

  • Add 1 mL of ice-cold methanol to the sample and vortex thoroughly.

  • Add 2 mL of chloroform and vortex for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Procedure:

  • Prepare a calibration curve using synthetic standards of the sphingolipids of interest.

  • Inject the extracted lipid samples and calibration standards onto the LC-MS/MS system.

  • Acquire data using the MRM transitions specified in Table 2.

  • Integrate the peak areas for each analyte and internal standard.

  • Quantify the amount of each sphingolipid in the sample by comparing its peak area ratio to the calibration curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenization Homogenization sample->homogenization extraction Lipid Extraction (Chloroform/Methanol) homogenization->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification result Results quantification->result Quantitative Data

Caption: Experimental workflow for the quantitative analysis of sphingolipids.

sphingolipid_signaling Proposed Sphingolipid Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signaling Downstream Signaling sphingomyelin Sphingomyelin smase Sphingomyelinase sphingomyelin->smase ceramide Ceramide smase->ceramide hydrolyzes ceramidase Ceramidase ceramide->ceramidase apoptosis Apoptosis ceramide->apoptosis sphingosine Sphingosine ceramidase->sphingosine hydrolyzes sphk Sphingosine Kinase sphingosine->sphk spi Sphingosyl Phosphoinositol sphingosine->spi s1p Sphingosine-1-Phosphate (S1P) sphk->s1p phosphorylates proliferation Cell Proliferation s1p->proliferation survival Cell Survival s1p->survival unknown_pathway ? spi->unknown_pathway unknown_pathway->proliferation unknown_pathway->survival

Caption: Proposed signaling pathways for key sphingolipid metabolites.

An In-depth Technical Guide to the Enzymatic Synthesis of Inositol Phosphorylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of inositol phosphorylceramide (IPC), a crucial sphingolipid in fungi, protozoa, and plants. Often explored under the broader context of sphingosyl phosphoinositol synthesis, the direct enzymatic product is IPC. This document details the core enzyme, inositol phosphorylceramide synthase (IPCS), its mechanism, relevant signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this important metabolic pathway.

Introduction to Inositol Phosphorylceramide Synthesis

The synthesis of complex sphingolipids diverges between mammals and other eukaryotes like fungi and plants. While mammals primarily synthesize sphingomyelin, these other organisms produce inositol phosphorylceramide (IPC). This distinction makes the IPC synthesis pathway an attractive target for the development of antifungal and antiparasitic drugs.

The key enzymatic reaction is the transfer of a phosphoinositol headgroup from phosphatidylinositol (PI) to the C-1 hydroxyl group of a ceramide molecule. This reaction is catalyzed by inositol phosphorylceramide synthase (IPCS) , an integral membrane protein located in the Golgi apparatus. The synthesis of IPC is not only a vital step in the production of more complex glycosphingolipids but also plays a critical role in regulating the cellular levels of bioactive signaling molecules such as ceramide and diacylglycerol (DAG), the latter being a co-product of the IPCS reaction.

The Core Enzyme: Inositol Phosphorylceramide Synthase (IPCS)

IPCS, encoded by the AUR1 gene in yeast, is the central enzyme in this pathway. It facilitates the following reaction:

Ceramide + Phosphatidylinositol (PI) → Inositol Phosphorylceramide (IPC) + Diacylglycerol (DAG)

This enzymatic activity is essential for the viability of organisms that produce IPC. Inhibition of IPCS leads to the accumulation of cytotoxic ceramide and the depletion of essential complex sphingolipids, ultimately resulting in cell death.

Signaling Pathways and Regulation

The synthesis of IPC is intricately linked with broader cellular signaling networks, particularly the phosphoinositide and protein kinase C (PKC) pathways.

Crosstalk with Phosphoinositide Signaling

The availability of the substrate phosphatidylinositol (PI) directly influences the rate of IPC synthesis. Cellular pools of PI are, in turn, regulated by a series of kinases and phosphatases. This creates a direct regulatory link between phosphoinositide metabolism and sphingolipid production. For instance, alterations in the levels of phosphatidylinositol-4-phosphate (PtdIns(4)P), a precursor to PI, can impact the flux through the IPC synthesis pathway.

Role of Diacylglycerol (DAG) in Downstream Signaling

The production of DAG as a byproduct of the IPCS reaction is a significant signaling event. DAG is a well-established second messenger that activates protein kinase C (PKC), a family of kinases involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The localized production of DAG at the Golgi membrane by IPCS can trigger specific downstream signaling cascades.

IPC_Synthesis_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PI_Metabolism Phosphoinositide Metabolism Cer Ceramide IPCS IPC Synthase (IPCS/AUR1) Cer->IPCS Substrate IPC Inositol Phosphorylceramide (IPC) IPCS->IPC Product DAG Diacylglycerol (DAG) IPCS->DAG Co-product Complex_SL Complex Sphingolipids IPC->Complex_SL Precursor PKC Protein Kinase C (PKC) DAG->PKC Activates PI Phosphatidylinositol (PI) PI->IPCS Substrate PIP Phosphoinositides (e.g., PI(4)P) PI->PIP Interconversion PIP_kinases PI Kinases PIP_kinases->PI Regulates PIP->IPCS Influences substrate availability Downstream Downstream Signaling PKC->Downstream

Caption: Signaling pathway of inositol phosphorylceramide synthesis.

Quantitative Data

The following tables summarize key quantitative parameters for inositol phosphorylceramide synthase from various sources.

Table 1: Specific Activity of IPC Synthase in Various Fungal Species

Fungal SpeciesSpecific Activity (pmol/min/mg protein)Reference
Candida albicans50 - 400[1][2]
Candida glabrata50 - 400[1][2]
Candida tropicalis50 - 400[1][2]
Candida parapsilosis50 - 400[1][2]
Candida krusei50 - 400[1][2]
Aspergillus fumigatus1 - 3[1][2][3]
Aspergillus flavus1 - 3[1][2][3]
Aspergillus niger1 - 3[1][2][3]
Aspergillus terreus1 - 3[1][2][3]

Table 2: Kinetic Parameters of IPC Synthase

OrganismSubstrateKmReference
Saccharomyces cerevisiaeCeramide0.01 mol%[4]
Saccharomyces cerevisiaePhosphatidylinositol (PI)2.5 mol% (allosteric)[4]
Saccharomyces cerevisiae (AbA-resistant mutant)Ceramide~2.0 µM[5]
Saccharomyces cerevisiae (AbA-resistant mutant)Phosphatidylinositol (PI)~330 µM[5]
Candida albicansPhosphatidylinositol (PI)130 µM[5]
Saccharomyces cerevisiaePhosphatidylinositol (PI)555 µM[5]
Purified IPC synthase complexPhosphatidylinositol (PI)~108 µM[6]
Purified IPC synthase complexCeramide~3 µM (Khalf)[6]

Table 3: IC50 Values for the IPC Synthase Inhibitor Aureobasidin A

Fungal SpeciesIC50 (ng/mL)Reference
Candida albicans2 - 4[1][2][3]
Candida glabrata2 - 4[1][2][3]
Candida tropicalis2 - 4[1][2][3]
Candida parapsilosis2 - 4[1][2][3]
Candida krusei2 - 4[1][2][3]
Aspergillus fumigatus3 - 5[1][2][3]
Aspergillus flavus3 - 5[1][2][3]
Aspergillus niger3 - 5[1][2][3]
Aspergillus terreus3 - 5[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying IPC synthase.

Experimental_Workflow Start Start: Cell Culture (e.g., Yeast, Fungi) Homogenization Cell Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris, nuclei) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet mitochondria) Centrifugation1->Centrifugation2 Supernatant Ultracentrifugation Ultracentrifugation (pellet microsomes) Centrifugation2->Ultracentrifugation Supernatant Microsomes Microsomal Fraction (contains IPCS) Ultracentrifugation->Microsomes Pellet ProteinAssay Protein Quantification (e.g., Bradford assay) Microsomes->ProteinAssay EnzymeAssay IPC Synthase Assay ProteinAssay->EnzymeAssay Normalized protein LipidExtraction Lipid Extraction EnzymeAssay->LipidExtraction TLC Thin-Layer Chromatography (TLC) LipidExtraction->TLC HPLC HPLC Analysis LipidExtraction->HPLC Quantification Fluorescence Quantification and Data Analysis TLC->Quantification HPLC->Quantification

Caption: General experimental workflow for IPC synthase analysis.
Preparation of Microsomal Membranes

Microsomal membranes, which are enriched in endoplasmic reticulum and Golgi-derived vesicles containing IPCS, are essential for in vitro assays.

  • Cell Lysis: Harvest cells by centrifugation and wash with a suitable buffer. Resuspend the cell pellet in a lysis buffer (e.g., 0.1 M NaCl, 0.05 M Tris-HCl pH 8.0, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and lyse the cells using a bead-beater with 0.5-mm glass beads.[7]

  • Differential Centrifugation:

    • Centrifuge the lysate at 2,000 x g for 15 minutes at 4°C to remove cell debris and nuclei.[7]

    • Transfer the supernatant and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet mitochondria.[7]

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.[7]

  • Resuspension and Storage: Resuspend the microsomal pellet in a storage buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl pH 7.0, 10% glycerol, 1 mM DTT).[7] Determine the protein concentration using a standard method like the Bradford assay. Store the microsomes in aliquots at -80°C.

Inositol Phosphorylceramide Synthase (IPCS) Activity Assay

This assay measures the conversion of a fluorescently labeled ceramide analog to fluorescent IPC.

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the following reaction mixture (final volume of 50-100 µL):

    • Buffer: 100 mM Tris/maleate, pH 6.0[8]

    • Detergent: 0.1% Triton X-100[8]

    • Substrates:

      • Phosphatidylinositol (PI): 1-2 mM[7][8]

      • NBD-C6-ceramide: 10-100 µM (from a stock in DMSO)[7][8]

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., aureobasidin A) for 5-15 minutes before adding the substrates.[7]

  • Enzyme Addition: Add a defined amount of microsomal protein (e.g., 50-100 µg) to the reaction mixture to start the reaction.[8]

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 28-37°C) for a time determined to be in the linear range of the reaction (e.g., 15-30 minutes).[8]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 0.5 mL of 0.1 M HCl in methanol.[8]

    • Add 1 mL of chloroform and 1.5 mL of 1 M MgCl2 to partition the lipids into the organic phase.[8]

    • Vortex and centrifuge at 1,500 x g for 5 minutes.[8]

    • Collect the lower organic phase and dry it under a stream of nitrogen.

Analysis of Reaction Products

The fluorescently labeled IPC product is separated from the unreacted ceramide substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot the sample onto a silica gel TLC plate.

    • Develop the plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).[8]

    • Visualize the fluorescent spots under UV light or using a fluorescence imager. The IPC product will have a lower Rf value than the ceramide substrate.

  • High-Performance Liquid Chromatography (HPLC):

    • Resuspend the dried lipid extract in a suitable mobile phase.

    • Inject the sample onto an appropriate HPLC column (e.g., a normal-phase silica column).

    • Elute with a gradient of solvents to separate the lipids.

    • Detect the fluorescent lipids using a fluorescence detector.

  • Quantification: Quantify the amount of fluorescent IPC produced by measuring the intensity of the corresponding spot on the TLC plate or the area of the peak in the HPLC chromatogram, relative to a standard curve if available. Express the enzyme activity as pmol of IPC formed per minute per mg of protein.[8]

Diacylglycerol (DAG) Quantification

The co-product DAG can be quantified using a radioenzymatic assay.

  • Reaction: The lipid extract containing DAG is incubated with [γ-32P]ATP and E. coli DAG kinase, which specifically phosphorylates DAG to form [32P]phosphatidic acid.

  • Separation: The radiolabeled phosphatidic acid is then separated from other lipids by TLC.

  • Quantification: The amount of radioactivity incorporated into phosphatidic acid is quantified using a phosphorimager or by scintillation counting and is proportional to the amount of DAG in the original sample.

Conclusion

The enzymatic synthesis of inositol phosphorylceramide is a fundamental metabolic process in many non-mammalian eukaryotes and represents a validated target for antimicrobial drug development. A thorough understanding of the biochemistry of IPC synthase, its regulation, and the associated signaling pathways is crucial for researchers in academia and industry. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the investigation of this important enzyme and its role in cellular physiology and disease.

References

D-Erythro-sphingosyl phosphoinositol role in yeast genetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Inositol Phosphoceramides (D-Erythro-Sphingosyl Phosphoinositol Analogs) in Yeast Genetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of inositol phosphoceramides (IPCs), the yeast analogs of this compound, within the realm of Saccharomyces cerevisiae genetics. We delve into the intricate biosynthesis of these essential sphingolipids, their critical functions in cellular signaling, and their involvement in stress responses. This document offers detailed experimental protocols for the analysis of IPCs, quantitative data for comparative analysis, and visual representations of key pathways to facilitate a deeper understanding of their significance in yeast biology and as potential targets for drug development.

Introduction: Understanding Inositol Phosphoceramides in Yeast

In the model organism Saccharomyces cerevisiae, the sphingolipid landscape is distinct from that of mammals. Instead of sphingomyelin, yeast synthesize a class of complex sphingolipids known as inositol phosphoceramides (IPCs). The term "this compound" can be considered a structural descriptor for a subset of these molecules, emphasizing the D-erythro stereochemistry of the sphingoid base backbone. However, the primary long-chain bases in yeast are dihydrosphingosine (DHS) and phytosphingosine (PHS). These are N-acylated to form ceramide, which is then modified with a phosphoinositol headgroup to generate IPCs.[1][2]

IPCs are not merely structural components of the yeast cell membrane; they are pivotal signaling molecules involved in a myriad of cellular processes, including cell cycle regulation, heat stress response, and maintenance of cell wall integrity.[3][4] The study of IPCs in yeast has provided invaluable insights into conserved signaling pathways and has identified potential targets for antifungal therapies.[5]

Biosynthesis of Inositol Phosphoceramides

The synthesis of IPCs in S. cerevisiae is a multi-step process that primarily occurs in the endoplasmic reticulum (ER) and the Golgi apparatus.[1][6][7]

2.1. De Novo Synthesis of Ceramide: The pathway begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form 3-ketodihydrosphingosine.[1][8] This is then reduced to dihydrosphingosine (DHS). DHS can be hydroxylated to form phytosphingosine (PHS). Both DHS and PHS are subsequently acylated by ceramide synthases (Lag1p and Lac1p) to produce dihydroceramide and phytoceramide, respectively.[1]

2.2. Formation of Inositol Phosphoceramide (IPC): In the Golgi apparatus, the key step in forming the core of what can be described as this compound analogs occurs. The enzyme inositol phosphoceramide (IPC) synthase, encoded by the AUR1 gene, catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C1 hydroxyl of ceramide, yielding IPC and diacylglycerol (DAG).[4][5][9]

2.3. Further Modifications: IPC can be further mannosylated in the Golgi to form mannosyl-inositolphosphoceramide (MIPC), and subsequently, a second phosphoinositol group can be added to generate mannosyl-di-(inositol-phosphate)-ceramide (M(IP)2C).[3][10]

Signaling Pathway of IPC Biosynthesis

Caption: De novo biosynthesis pathway of inositol phosphoceramides in S. cerevisiae.

Role of Inositol Phosphoceramides in Yeast Genetics and Cellular Function

IPCs and their derivatives are integral to several aspects of yeast biology:

  • Cell Integrity and Viability: The synthesis of IPCs is essential for yeast viability.[4] These lipids are crucial for the proper function of the plasma membrane and for maintaining cell wall integrity.

  • Stress Response: Sphingolipid metabolism is intricately linked to the cellular response to various stresses, including heat shock. Heat stress leads to a transient increase in the levels of long-chain bases and ceramides, which act as signaling molecules.[8]

  • Signal Transduction: The generation of IPC from ceramide also produces diacylglycerol (DAG), a well-known second messenger that can activate protein kinase C (PKC).[4][9] This links sphingolipid metabolism directly to major signaling cascades that regulate cell growth and proliferation.

  • Regulation of Gene Expression: The availability of inositol, a precursor for IPC synthesis, influences the expression of numerous genes, particularly those involved in phospholipid metabolism.[11][12]

Signaling Role of IPC Synthesis in Cell Cycle Progression

IPC_Signaling Ceramide Ceramide IPC_Synthase IPC Synthase (Aur1p) Ceramide->IPC_Synthase Growth_Arrest Growth Arrest Ceramide->Growth_Arrest induces IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Cycle G1 to S Transition & Cell Proliferation PKC->Cell_Cycle promotes

Caption: Signaling cascade initiated by IPC synthase activity during cell cycle progression.

Quantitative Data on Inositol Phosphoceramides

The relative abundance of different sphingolipid species can vary depending on the growth conditions and the genetic background of the yeast strain. The following tables summarize representative quantitative data from literature.

Table 1: Relative Abundance of Complex Sphingolipids in Wild-Type S. cerevisiae

Sphingolipid SpeciesRelative Abundance (%)
Inositol Phosphoceramide (IPC)~12.5%
Mannosyl-IPC (MIPC)~12.5%
Mannosyl-di-(IP)-C (M(IP)2C)~75%

Data compiled from literature, actual values may vary between studies.[10]

Table 2: Changes in IPC and DAG Levels During G1 to S Transition

Time Point[³H]Inositol in IPC (fold increase)DAG Level (fold increase)
0 min1.01.0
60 min2.4~3.0
120 min3.6~6.0

Data adapted from studies on synchronized yeast cultures.[4][9]

Experimental Protocols

Accurate analysis of IPCs requires specific and sensitive methodologies. Below are detailed protocols for the extraction and analysis of these lipids.

5.1. Protocol for Lipid Extraction from Yeast

This protocol is adapted for the extraction of sphingolipids from S. cerevisiae.

Materials:

  • Yeast cell culture

  • Glass beads (0.5 mm diameter)

  • Chloroform

  • Methanol

  • 0.1 M NaOH in methanol

  • 1 M Acetic acid

  • EDTA

  • Centrifuge

  • Vortex mixer

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with ice-cold water.

  • Resuspend the pellet in a lysis buffer.

  • Add an equal volume of acid-washed glass beads.

  • Lyse the cells by vortexing vigorously for 5 minutes at 4°C.

  • Separate the lysate from the glass beads by brief centrifugation.

  • To the cell lysate, add a mixture of chloroform/methanol/water/pyridine (60:30:6:1) and incubate at 60°C for 2 hours for total lipid extraction.

  • Dry the extract under a stream of nitrogen or in a vacuum centrifuge.

  • For specific analysis of sphingolipids, perform a mild alkaline hydrolysis to remove glycerophospholipids by resuspending the dried lipids in methanol containing 0.1 M NaOH and incubating at 30°C for 2 hours.

  • Neutralize the reaction with 1 M acetic acid and add EDTA.

  • Perform a phase separation by adding chloroform and water. Collect the lower organic phase containing the sphingolipids.

  • Dry the organic phase and resuspend in an appropriate solvent for analysis.[13]

5.2. Protocol for HPLC-MS/MS Analysis of Inositol Phosphoceramides

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of different IPC species.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the extracted lipid sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of solvents such as methanol, acetonitrile, and water with additives like formic acid and ammonium formate to achieve separation of different lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the specific IPC species being analyzed.

    • Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the different IPCs based on their characteristic fragmentation patterns.[14][15]

Experimental Workflow for Sphingolipid Analysis

Experimental_Workflow Start Yeast Cell Culture Harvest Harvest & Wash Cells Start->Harvest Lyse Cell Lysis (Glass Beads) Harvest->Lyse Extract Lipid Extraction (Chloroform/Methanol) Lyse->Extract Hydrolyze Mild Alkaline Hydrolysis (Remove Glycerophospholipids) Extract->Hydrolyze Analyze HPLC-MS/MS Analysis Hydrolyze->Analyze Data Data Acquisition & Quantification Analyze->Data

Caption: General workflow for the extraction and analysis of inositol phosphoceramides from yeast.

Conclusion and Future Directions

The study of this compound analogs, or inositol phosphoceramides, in Saccharomyces cerevisiae has been instrumental in elucidating the fundamental roles of sphingolipids in eukaryotic cells. The genetic tractability of yeast has allowed for the dissection of their biosynthetic pathways and their intricate involvement in cellular signaling and stress responses. For researchers in drug development, the enzymes in the yeast sphingolipid pathway, such as IPC synthase, which are absent in mammals, represent promising targets for the development of novel antifungal agents.[1][5] Future research will likely focus on further unraveling the complex regulatory networks that govern IPC metabolism and their precise roles in mediating cellular responses to environmental cues.

References

The Cellular Landscape of Sphingosine-1-Phosphate: A Technical Guide to Localization, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P), a potent signaling sphingolipid, plays a pivotal role in a myriad of cellular processes, including proliferation, survival, migration, and inflammation.[1] Its biological activity is intricately linked to its spatial distribution within the cell, a concept governed by a tightly regulated network of synthesizing and degrading enzymes, as well as specific transporters. Understanding the precise cellular and subcellular localization of S1P is therefore critical for deciphering its complex signaling roles and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the cellular localization of S1P, detailing the key enzymatic players, transport mechanisms, and signaling paradigms. It includes a summary of the subcellular locations of S1P metabolic enzymes, detailed experimental protocols for studying S1P localization, and visual diagrams of the core signaling and metabolic pathways.

Introduction to Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate is a bioactive lipid metabolite derived from the metabolism of sphingomyelin, a key component of eukaryotic cell membranes.[2][3] S1P exerts its effects through a dual mechanism: it can act as an intracellular second messenger, or it can be exported from the cell to activate a family of five specific G protein-coupled receptors (S1PR1-5) on the cell surface.[4][5] This latter process, often termed "inside-out" signaling, is fundamental to many of S1P's physiological roles, such as regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][6][7] The cellular levels of S1P are meticulously controlled by the balance between its synthesis, catalyzed by sphingosine kinases (SphKs), and its degradation, mediated by S1P phosphatases (SPPs) and S1P lyase (SPL).[5] The distinct subcellular locations of these enzymes create localized pools of S1P, enabling compartmentalized signaling.

Subcellular Localization of S1P Metabolism and Transport

The concentration of S1P is not uniform throughout the cell. Instead, it is dynamically regulated in specific organelles and compartments, largely dictated by the resident metabolic enzymes and transporters. While precise quantitative data on S1P concentration in specific organelles is technically challenging to obtain and thus scarce in the literature, the localization of the key metabolic enzymes provides a clear map of where S1P is synthesized and degraded.[8][9]

S1P Synthesis: Sphingosine Kinases (SphK1 and SphK2)

S1P is synthesized by the phosphorylation of sphingosine, a reaction catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. These isoenzymes exhibit distinct subcellular localizations, giving rise to functionally different pools of S1P.[10][11]

  • Sphingosine Kinase 1 (SphK1): In its basal state, SphK1 is predominantly a cytosolic enzyme.[10][12] Upon activation by various stimuli, such as growth factors and cytokines, SphK1 translocates to the plasma membrane.[6][12][13] This translocation is crucial for its role in generating S1P destined for export and subsequent activation of cell surface S1PRs.[6][13]

  • Sphingosine Kinase 2 (SphK2): In contrast to SphK1, SphK2 has a more complex localization pattern. It is found within the nucleus, the endoplasmic reticulum (ER), and mitochondria.[8][12][14] Nuclear SphK2 is implicated in epigenetic regulation, such as controlling histone acetylation.[8][15] S1P produced in the ER and mitochondria is thought to play roles in apoptosis and regulating mitochondrial respiration, respectively.[8][9][16]

S1P Degradation: S1P Lyase and S1P Phosphatases

The removal and catabolism of S1P are as important as its synthesis for maintaining signaling homeostasis.

  • S1P Lyase (SPL): This enzyme irreversibly degrades S1P into phosphoethanolamine and hexadecenal, representing the only exit route from the sphingolipid metabolic pathway.[13] SPL is an integral membrane protein residing in the endoplasmic reticulum (ER), with its active site facing the cytosol.[16][17][18]

  • S1P Phosphatases (SPPs): SPPs (SPP1 and SPP2) dephosphorylate S1P back to sphingosine, which can then be re-utilized for ceramide synthesis in a salvage pathway.[13] Like SPL, SPPs are localized to the ER membrane.[13][18]

S1P Transport and Efflux

For S1P to signal in an autocrine or paracrine fashion, it must be transported across the plasma membrane into the extracellular space. This efflux is mediated by specific transporters.

  • Spinster Homolog 2 (SPNS2): SPNS2 is a major facilitator superfamily (MFS) transporter identified as a key S1P exporter in endothelial and other cell types.[19][20][21]

  • ABC Family Transporters: Members of the ATP-binding cassette (ABC) transporter family, such as ABCC1 and ABCG2, have also been implicated in the export of S1P from cells.[13]

The compartmentalization of these key proteins is summarized in the table below.

Protein FamilyProtein Name(s)Primary Subcellular Localization(s)Key Function
Synthesis Sphingosine Kinase 1 (SphK1)Cytosol; translocates to Plasma Membrane upon activation[10][12][13]S1P synthesis for "inside-out" signaling
Sphingosine Kinase 2 (SphK2)Nucleus, Endoplasmic Reticulum, Mitochondria[8][12][14]S1P synthesis for intracellular signaling
Degradation S1P Lyase (SPL)Endoplasmic Reticulum[17][18]Irreversible degradation of S1P
S1P Phosphatases (SPP1, SPP2)Endoplasmic Reticulum[13][18]Reversible dephosphorylation of S1P
Transport Spinster Homolog 2 (SPNS2)Plasma Membrane[20][21]S1P efflux from the cell
ABC Transporters (e.g., ABCC1)Plasma Membrane[13]S1P efflux from the cell

Signaling Pathways and Visualizations

The spatial separation of S1P synthesis and degradation creates a dynamic signaling network. S1P generated by SphK2 can act on intracellular targets within the nucleus or ER, while S1P generated by SphK1 at the plasma membrane is efficiently exported to activate S1PRs.

S1P Metabolism and Localization Pathway

The following diagram illustrates the subcellular locations of the key enzymes involved in S1P synthesis and degradation, highlighting the compartmentalized nature of its metabolism.

S1P_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cyto Cytosol cluster_er Endoplasmic Reticulum cluster_nuc Nucleus S1P_ext S1P S1PR S1PRs S1P_ext->S1PR Activation SPNS2 SPNS2/ ABC Transporters S1P_ext->SPNS2 Export SphK1_pm SphK1 (activated) SphK1_pm->S1P_ext S1P Production SphK1_cyto SphK1 SphK1_cyto->SphK1_pm Translocation (Stimulation) Sphingosine_cyto Sphingosine Sphingosine_cyto->SphK1_pm Substrate Sphingosine_cyto->SphK1_cyto Substrate SphK2_nuc SphK2 Sphingosine_cyto->SphK2_nuc Substrate SPL S1P Lyase SPP S1P Phosphatase Sphingosine_er Sphingosine SPP->Sphingosine_er SphK2_er SphK2 S1P_er S1P SphK2_er->S1P_er S1P Production S1P_er->SPL Degradation S1P_er->SPP Dephosphorylation Sphingosine_er->SphK2_er Substrate S1P_nuc S1P SphK2_nuc->S1P_nuc S1P Production Inside_Out_Signaling Stimulus Agonist (e.g., Growth Factor) SphK1_cyto Cytosolic SphK1 Stimulus->SphK1_cyto Activates SphK1_pm Membrane-associated SphK1 SphK1_cyto->SphK1_pm Translocates to Plasma Membrane S1P_intra Intracellular S1P SphK1_pm->S1P_intra Synthesizes Sphingosine Sphingosine Sphingosine->SphK1_pm Substrate Transporter S1P Transporter (SPNS2 / ABC) S1P_intra->Transporter Exported by S1P_extra Extracellular S1P Transporter->S1P_extra S1PR S1P Receptor (S1PR1-5) S1P_extra->S1PR Binds & Activates G_Protein G Protein Activation S1PR->G_Protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_Protein->Downstream Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response Experimental_Workflow cluster_path1 Biochemical Analysis cluster_path2 Imaging Analysis Hypothesis Hypothesis: Stimulus X alters S1P localization Cell_Culture Cell Culture (e.g., Endothelial Cells) Hypothesis->Cell_Culture Treatment Treatment (Stimulus X vs. Control) Cell_Culture->Treatment Subcellular_Frac Subcellular Fractionation (Nucleus, Mitochondria, Cytosol) Treatment->Subcellular_Frac IF_Staining Immunofluorescence Staining (e.g., for SphK1) Treatment->IF_Staining Purity_Check Western Blot for Fraction Markers Subcellular_Frac->Purity_Check Lipid_Extraction Lipid Extraction from Fractions Subcellular_Frac->Lipid_Extraction LCMS S1P Quantification (LC-MS/MS) Lipid_Extraction->LCMS Data_Analysis1 Data Analysis: Compare S1P levels (pmol/mg protein) LCMS->Data_Analysis1 Conclusion Conclusion Data_Analysis1->Conclusion Microscopy Confocal Microscopy IF_Staining->Microscopy Image_Analysis Image Analysis: Quantify protein translocation (e.g., membrane vs. cytosol) Microscopy->Image_Analysis Image_Analysis->Conclusion

References

An In-depth Technical Guide to the Physical Properties of D-Erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythro-sphingosyl phosphoinositol is a member of the complex family of sphingolipids, which are integral components of eukaryotic cell membranes. These molecules are not only structural elements but also key players in a multitude of cellular signaling pathways, governing processes such as cell growth, differentiation, and apoptosis. This guide provides a comprehensive overview of the known physical properties of this compound, alongside relevant experimental protocols and an exploration of its putative role in cellular signaling. Due to the limited availability of specific data for this exact molecule, information from closely related compounds is included to provide a broader context.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₂₄H₄₈NO₁₀PAvanti Polar Lipids[1]
Formula Weight 541.612 g/mol Avanti Polar Lipids[1]
Exact Mass 541.302 g/mol Avanti Polar Lipids[1]
CAS Number 799812-72-9Avanti Polar Lipids[1]
Purity >99%Avanti Polar Lipids[1]
Physical State SolidInferred from related compounds
Melting Point Data not available
Solubility Data not available
Optical Rotation Data not available
Storage Temperature -20°CAvanti Polar Lipids[1]

Experimental Protocols

Synthesis

The synthesis of complex sphingolipids like this compound typically involves a multi-step process. A plausible synthetic route would start from a protected D-erythro-sphingosine derivative.

Synthesis_Workflow A Protected D-erythro-sphingosine B Phosphitylation A->B Phosphitylating agent C Coupling with protected myo-inositol B->C Protected inositol, Activator D Oxidation C->D Oxidizing agent E Deprotection D->E Deprotection reagents F Purification E->F Chromatography G This compound F->G

A representative workflow for the synthesis of this compound.

Methodology:

  • Protection of Sphingosine: The amino and hydroxyl groups of D-erythro-sphingosine are protected using appropriate protecting groups to ensure regioselective reactions.

  • Phosphitylation: The protected sphingosine is then reacted with a phosphitylating agent, such as a phosphoramidite, to introduce the phosphorus moiety.

  • Coupling: The resulting phosphitylated sphingosine is coupled with a protected myo-inositol derivative in the presence of an activator.

  • Oxidation: The phosphite triester intermediate is oxidized to the more stable phosphate triester.

  • Deprotection: All protecting groups are removed to yield the final product.

  • Purification: The crude product is purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and spectrometric techniques.

Key Characterization Techniques:

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for elucidating the chemical structure and confirming the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Signaling Pathways

While the direct signaling roles of this compound are not well-defined, it is a structural analog of other well-studied bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P). It is plausible that this compound may act as a precursor to or a modulator of S1P signaling pathways.

The canonical S1P signaling pathway involves the phosphorylation of sphingosine to S1P, which can then act intracellularly as a second messenger or be exported out of the cell to activate a family of G protein-coupled receptors (GPCRs), known as S1P receptors (S1PR₁₋₅).

S1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1PR S1P Receptor (S1PR₁₋₅) GPCR G Protein S1PR->GPCR Activation Downstream Downstream Effectors (e.g., PLC, PI3K/Akt, Ras/MAPK) GPCR->Downstream Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK ATP S1P_intra Intracellular S1P SphK->S1P_intra ADP S1P_extra Extracellular S1P S1P_intra->S1P_extra Export Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response S1P_extra->S1PR

A simplified diagram of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Potential Roles of this compound:

  • Precursor: It may be metabolized by cellular enzymes to generate other bioactive sphingolipids.

  • Modulator: It could potentially interact with enzymes or receptors involved in sphingolipid signaling, thereby modulating their activity.

  • Direct Signaling Molecule: Although not yet demonstrated, it may have its own unique intracellular or extracellular targets.

Conclusion

This compound remains a relatively understudied sphingolipid. While its fundamental chemical properties are known, a significant gap exists in the literature regarding its detailed physical characteristics, specific biological functions, and the precise signaling pathways it may regulate. The experimental and conceptual frameworks provided in this guide, drawn from our knowledge of related compounds, offer a starting point for researchers to design and execute studies aimed at unraveling the roles of this intriguing molecule in cellular physiology and disease. Further investigation is warranted to fully elucidate its potential as a therapeutic target or a biomarker.

References

sphingosyl phosphoinositol precursors and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Sphingolipid Precursors and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingolipids

Sphingolipids are a complex and diverse class of lipids characterized by a sphingoid base backbone, most commonly sphingosine. They are integral components of eukaryotic cell membranes and are particularly abundant in the myelin sheath of nerve cells. Beyond their structural role, sphingolipids and their metabolites are critical bioactive molecules involved in a wide array of cellular signaling pathways. Key metabolites such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) act as second messengers, regulating fundamental cellular processes including proliferation, differentiation, programmed cell death (apoptosis), and cell migration. The metabolic interplay and balance between these molecules, often referred to as the "sphingolipid rheostat," can determine cell fate.

This guide provides a detailed overview of the core pathways involving the precursors and metabolites of sphingosine-1-phosphate, a pivotal signaling molecule in the sphingolipidome. It includes summaries of quantitative data for analytical methods and detailed experimental protocols for the extraction, analysis, and enzymatic activity measurement of these critical lipids.

Core Metabolic Pathways

The metabolism of sphingolipids is a highly interconnected network of synthetic and catabolic pathways, primarily occurring in the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes. Ceramide sits at the metabolic hub, from which other complex sphingolipids are synthesized or from which bioactive molecules like sphingosine and S1P are generated.

Precursors: The Biosynthesis of Sphingosine-1-Phosphate

S1P is generated from the phosphorylation of sphingosine, which itself is derived from ceramide. The production of ceramide can occur via three major pathways.

  • De Novo Synthesis Pathway: This pathway creates ceramide from fundamental precursors. It begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketodihydrosphingosine, is reduced to dihydrosphingosine (also called sphinganine). Dihydrosphingosine is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide. Finally, dihydroceramide desaturase introduces a double bond to yield ceramide.

  • Sphingomyelin Hydrolysis: This pathway generates ceramide through the breakdown of sphingomyelin, a major phospholipid in cell membranes, by the action of sphingomyelinase enzymes. This process is a key response to cellular stress.

  • Salvage Pathway: This pathway recycles sphingolipids. Complex sphingolipids are broken down in the lysosome to sphingosine, which is then transported to the ER to be re-acylated by ceramide synthases to form ceramide. This recycling route is estimated to contribute significantly, from 50% to 90%, of total sphingolipid biosynthesis.

Once ceramide is formed, it can be hydrolyzed by ceramidases to produce sphingosine and a free fatty acid. Sphingosine is then phosphorylated by sphingosine kinases (SK1 or SK2) at the C1 hydroxyl group to form the final signaling molecule, sphingosine-1-phosphate (S1P).

Metabolites: The Fate of Sphingosine-1-Phosphate

The cellular levels of S1P are tightly controlled by its synthesis and degradation. S1P can be metabolized through two primary routes:

  • Irreversible Degradation: Sphingosine-1-phosphate lyase (SPL), an enzyme located on the cytosolic face of the ER, irreversibly cleaves S1P into ethanolamine phosphate and hexadecenal. This is the only exit point from the sphingolipid metabolic pathway.

  • Reversible Dephosphorylation: S1P can be dephosphorylated back to sphingosine by the action of S1P phosphatases (SPP), allowing it to re-enter the salvage pathway for ceramide synthesis.

Caption: Core pathways of sphingolipid metabolism.

S1P Signaling

Sphingosine-1-phosphate exerts its primary functions by signaling through a family of five high-affinity G protein-coupled receptors (GPCRs), named S1P1 through S1P5. This is often termed "inside-out" signaling, where S1P is synthesized within the cell, transported out, and then acts on receptors on the same cell (autocrine) or neighboring cells (paracrine).

  • S1P Transport: After synthesis, S1P is exported from the cell by specific transporters, such as Spinster homolog 2 (Spns2).

  • Receptor Binding: Extracellular S1P binds to its receptors (S1PRs), which are expressed in various combinations on different cell types. Each receptor subtype couples to distinct heterotrimeric G proteins (e.g., Gi, Gq, G12/13), leading to the activation of diverse downstream signaling cascades.

  • Downstream Pathways: Activation of S1PRs triggers multiple signaling pathways, including the PI3K-AKT, Ras-ERK, PLC, and Rho pathways.

  • Physiological Outcomes: This signaling network regulates a vast range of critical biological processes, such as lymphocyte trafficking, vascular development and integrity, cell survival, and proliferation. The balance between intracellular levels of pro-apoptotic ceramide/sphingosine and pro-survival S1P is a critical determinant of cell fate, a concept known as the sphingolipid rheostat .

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1P1-5) S1P_ext->S1PR Binding G_Protein G Proteins (Gi, Gq, G12/13) S1PR->G_Protein Activation Downstream Downstream Effectors (PI3K, Rac, PLC, Rho) G_Protein->Downstream Signal Transduction Sphingosine Sphingosine S1P_int S1P Sphingosine->S1P_int SphK1/2 Spns2 Spns2 Transporter S1P_int->Spns2 Export Spns2->S1P_ext Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response

Caption: The S1P "inside-out" signaling pathway.

Quantitative Data for Sphingolipid Analysis

The gold standard for the quantitative analysis of sphingolipids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to measure numerous lipid species in a single run. The analysis typically operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Table 1: Example MRM Transitions for Selected Sphingolipids Note: These values are illustrative and should be optimized for the specific instrument and conditions used. The d18:1 sphingoid backbone is assumed for these examples.

Analyte ClassCompound ExamplePrecursor Ion (m/z)Product Ion (m/z)Polarity
Sphingoid Base Sphingosine (d18:1)300.3282.3Positive
Sphingoid Base-1-P Sphingosine-1-P (d18:1)380.3264.3Positive
Ceramide Ceramide (d18:1/16:0)538.5264.4Positive
Dihydroceramide Dihydroceramide (d18:0/16:0)540.5266.4Positive
Sphingomyelin Sphingomyelin (d18:1/16:0)703.6184.1Positive
Hexosylceramide Glucosylceramide (d18:1/16:0)700.6264.4Positive

Experimental Protocols

Accurate sphingolipid analysis requires robust and validated protocols for sample preparation, extraction, and detection.

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is adapted from a butanolic extraction procedure suitable for a broad range of sphingolipids from cell homogenates.

Materials:

  • Cell pellet or homogenate

  • Internal Standard (IS) mixture (containing known amounts of non-endogenous species like C17-sphingosine, C12-ceramide, etc.)

  • Citrate/phosphate buffer (200 mM citric acid / 270 mM disodium hydrogenphosphate, pH 4.0)

  • 1-Butanol

  • Vortex mixer, centrifuge, and solvent evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., Methanol)

Procedure:

  • To a cell homogenate (e.g., corresponding to 100 µg of protein), add the internal standard mixture.

  • Add 60 µL of the citrate/phosphate buffer (pH 4.0) and vortex briefly.

  • Add 500 µL of 1-butanol, and vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper butanolic phase to a new clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a precise volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of sphingolipids using a hydrophilic interaction liquid chromatography (HILIC) method.

Instrumentation & Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.

LC Gradient (Illustrative):

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 90% B

    • 0.5 - 2.5 min: Linear gradient to 50% B

    • 2.5 - 3.5 min: Hold at 50% B

    • 3.5 - 4.5 min: Return to 90% B and re-equilibrate.

  • Injection Volume: 2-5 µL

MS/MS Detection:

  • Operate the mass spectrometer in positive ion ESI mode.

  • Use the MRM mode with optimized transitions for each target analyte and internal standard (see Table 1).

  • Quantify analytes by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Homogenize Homogenization & Spiking with Internal Standards Sample->Homogenize Extract Lipid Extraction (e.g., Butanol) Homogenize->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LC HILIC Separation Reconstitute->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify

Caption: General workflow for sphingolipid analysis.

Protocol 3: Sphingosine Kinase (SphK) Activity Assay

This protocol describes a fluorescence-based assay using NBD-sphingosine as a substrate. The phosphorylated product is polar and remains in an aqueous phase, while the unreacted substrate is lipophilic and partitions into an organic phase.

Materials:

  • Enzyme source (recombinant SphK or cell lysate)

  • Kinase Assay Buffer (e.g., 30 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Triton X-100)

  • NBD-Sphingosine (substrate)

  • ATP

  • Chloroform/Methanol (1:2, v/v)

  • Fluorescence plate reader

Procedure:

  • In a microcentrifuge tube or 96-well plate, combine the enzyme solution with the Kinase Assay Buffer.

  • Add the NBD-Sphingosine substrate (e.g., to a final concentration of 10 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP (e.g., to a final concentration of 1 mM).

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Add Chloroform/Methanol (1:2) and vortex thoroughly to extract the lipids.

  • Centrifuge to separate the phases.

  • Carefully transfer a defined volume of the upper aqueous phase (containing the NBD-S1P product) to a new black 96-well plate.

  • Measure the fluorescence at an excitation of ~470 nm and an emission of ~540 nm.

  • Determine kinase activity by comparing the fluorescence signal to a standard curve of NBD-S1P.

Protocol 4: Ceramide Synthase (CerS) Activity Assay

This protocol outlines a fluorescent assay for CerS activity using NBD-sphinganine and a specific fatty acyl-CoA.

Materials:

  • Enzyme source (cell or tissue homogenate)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 0.1% fatty acid-free BSA)

  • NBD-sphinganine (substrate)

  • Fatty acyl-CoA (e.g., Palmitoyl-CoA, C16:0)

  • Chloroform/Methanol (1:2, v/v)

  • TLC plates (Silica Gel 60) and developing solvent (e.g., chloroform/methanol/acetic acid)

Procedure:

  • Combine the cell/tissue homogenate with Assay Buffer.

  • Add the desired fatty acyl-CoA (e.g., 50 µM final concentration).

  • Initiate the reaction by adding NBD-sphinganine (e.g., 10 µM final concentration).

  • Incubate at 37°C for 60-120 minutes.

  • Stop the reaction and extract lipids by adding Chloroform/Methanol (1:2) and vortexing.

  • Centrifuge and collect the lower organic phase. Dry the solvent under nitrogen.

  • Re-dissolve the lipid film in a small volume of chloroform/methanol.

  • Spot the sample onto a silica TLC plate alongside NBD-dihydroceramide standards.

  • Develop the plate using an appropriate solvent system.

  • Visualize the fluorescent spots under UV light and quantify using densitometry. CerS activity is determined by the amount of NBD-dihydroceramide product formed.

Protocol 5: Sphingosine-1-Phosphate Lyase (SPL) Activity Assay

This protocol describes a method to measure SPL activity by quantifying the S1P that is secreted from cells when the lyase is inhibited.

Materials:

  • HEK293T cells (or other suitable cell line)

  • SPL inhibitors (test compounds)

  • Sphingosine

  • Phosphatase inhibitors (to prevent S1P degradation in the medium)

  • S1P reporter cell line (e.g., CHO-K1 cells expressing the S1P3 receptor)

  • Calcium flux assay reagents (e.g., Fluo-4 AM)

Procedure:

  • S1P Generation: Treat HEK293T cells with the SPL inhibitor test compounds in the presence of sphingosine (as a substrate for S1P synthesis) and phosphatase inhibitors. Incubate for a defined period (e.g., 4 hours) to allow for the accumulation and secretion of S1P into the culture medium.

  • Sample Collection: Collect the cell culture supernatant, which now contains the secreted S1P.

  • S1P Quantification:

    • Load the S1P reporter cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • Add the collected supernatant from step 2 to the reporter cells.

    • Measure the resulting intracellular calcium flux using a fluorescence plate reader. The magnitude of the calcium signal is proportional to the amount of S1P in the supernatant.

  • Data Analysis: Determine the potency of the SPL inhibitors by correlating their concentration with the amount of secreted S1P (measured via the calcium flux).

regulation of sphingosyl phosphoinositol metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulation of Sphingosine-1-Phosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling lipid derived from the metabolism of sphingolipids. Once considered merely an intermediate in sphingolipid degradation, S1P is now recognized as a critical regulator of a vast array of cellular processes, including proliferation, survival, migration, inflammation, and angiogenesis. The cellular and circulating levels of S1P are meticulously controlled by a tightly regulated network of metabolic enzymes. The balance between S1P and its pro-apoptotic precursors, ceramide and sphingosine, often termed the "sphingolipid rheostat," is a determinative factor in cell fate. Dysregulation of this metabolic axis is implicated in the pathophysiology of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions, making the enzymes of S1P metabolism prime targets for therapeutic intervention. This guide provides a detailed overview of the core regulatory mechanisms governing S1P metabolism, quantitative data on key enzymatic players, detailed experimental protocols for their study, and visual representations of the critical pathways involved.

The Core Metabolic Pathway

The concentration of intracellular S1P is maintained at a low basal level through a dynamic equilibrium between its synthesis and degradation.[1] This balance is critical, as S1P can act both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PR1-5).[2][3]

1.1. Synthesis of Sphingosine-1-Phosphate

S1P is generated via the phosphorylation of sphingosine. This reaction is catalyzed by two isoforms of sphingosine kinase (SphK): SphK1 and SphK2.[4]

  • Sphingosine Kinase 1 (SphK1): Primarily located in the cytosol, SphK1 translocates to the plasma membrane upon activation by various stimuli, including growth factors and cytokines. It is generally considered to be pro-survival.[4]

  • Sphingosine Kinase 2 (SphK2): This isoform has a more varied subcellular localization, including the nucleus, mitochondria, and endoplasmic reticulum.[5] In contrast to SphK1, SphK2 has been associated with pro-apoptotic functions and the inhibition of cell growth.[5]

Despite their opposing functional roles in some contexts, the two isoforms can have redundant functions, and the complete knockout of both is embryonically lethal.[6]

1.2. Degradation of Sphingosine-1-Phosphate

The removal and catabolism of S1P occur through two primary routes: dephosphorylation and irreversible cleavage.

  • S1P Phosphatases (SPPs): S1P can be dephosphorylated back to sphingosine by specific S1P phosphatases, namely SGPP1 and SGPP2, as well as by a broader family of lipid phosphate phosphatases (LPPs).[3] This reaction is a key component of the "salvage pathway," allowing sphingosine to be recycled for the synthesis of complex sphingolipids like ceramide.[7]

  • S1P Lyase (SPL): The only irreversible step in sphingolipid degradation is catalyzed by S1P lyase (encoded by the SGPL1 gene).[8] This pyridoxal 5'-phosphate-dependent enzyme is localized to the endoplasmic reticulum and cleaves S1P into phosphoethanolamine and a long-chain aldehyde (trans-2-hexadecenal).[3] This action permanently removes the sphingoid base from the cellular pool, representing a critical exit point from the pathway.

The interplay between these synthetic and degradative enzymes dictates the cellular S1P concentration and the resulting downstream signaling events.

Sphingolipid_Metabolism Core S1P Metabolic Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Deacylation ComplexSL Complex Sphingolipids Ceramide->ComplexSL Sphingosine->Ceramide Reacylation S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation (ATP -> ADP) S1P->Sphingosine Dephosphorylation Degradation Hexadecenal + Phosphoethanolamine S1P->Degradation Irreversible Cleavage ComplexSL->Ceramide CDase Ceramidase CDase->Ceramide:n CerS Ceramide Synthase CerS->Sphingosine:n SphK Sphingosine Kinases (SphK1, SphK2) SphK->Sphingosine:e SPP S1P Phosphatases (SGPP1, LPPs) SPP->S1P:w SPL S1P Lyase (SGPL1) SPL->S1P:s

Core S1P Metabolic Pathway

Quantitative Data on Key Metabolic Enzymes

The efficiency and regulation of S1P metabolism are defined by the kinetic properties of its core enzymes and the potency of their inhibitors.

Table 1: Enzyme Kinetic Parameters

This table summarizes the Michaelis-Menten constant (Km) for key enzymes in S1P metabolism. A lower Km value indicates a higher affinity of the enzyme for its substrate.

EnzymeGeneSubstrateKm (µM)Reference(s)
Sphingosine Kinase 1 (Human)SPHK1Sphingosine5.2 - 14[9]
Sphingosine Kinase 1 (WT His6X)SPHK1D-erythro-sphingosine2.75
S1P Phosphatase 1 (Murine)SGPP1Sphingosine-1-Phosphate38.5[10]
S1P Lyase (Human)SGPL1Sphingosine-1-Phosphate5.2[9]

Note: Kinetic parameters can vary significantly based on assay conditions, such as buffer composition, pH, and the use of detergents or artificial substrates.

Table 2: IC₅₀ Values for Select Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biochemical function.[11] The compounds listed below are frequently used research tools and represent scaffolds for drug development.

InhibitorTarget Enzyme(s)IC₅₀ or Kᵢ ValueReference(s)
SphK Inhibitors
PF-543SphK1Kᵢ = 3.6 nM[12]
SKI-IISphK1 / SphK2IC₅₀ ≈ 10 µM (dual)[12]
ABC294640 (Opaganib)SphK2Kᵢ = 9.8 µM[12]
MP-A08SphK1 / SphK2Kᵢ = 27 µM (SphK1), 6.9 µM (SphK2)[6]
S1P Lyase Inhibitors
FTY720 (Fingolimod)S1P LyaseIC₅₀ = 52.4 µM[13]
Compound 5 (Novartis)S1P LyaseIC₅₀ = 2.4 µM[14]
Table 3: Physiological S1P Concentrations

S1P concentrations are highly compartmentalized, with a steep gradient existing between the circulation and interstitial tissues.

EnvironmentConcentrationNotesReference(s)
Human Plasma0.2 - 0.5 µMS1P is primarily bound to carriers like HDL and albumin.[1]
Human Serum1 - 5 µMHigher levels are due to release from activated platelets during clotting.[1]
IntracellularLow Basal LevelsTightly regulated and kept low by the balance of SphKs, SPPs, and SPL.[1]
Ovarian Cancer Ascites5 - 40 µMPathologically elevated levels can promote cancer cell migration.

S1P Signaling Pathways

S1P exerts its biological effects through both intracellular and extracellular mechanisms. Extracellularly, it binds to the S1P receptor family (S1PR1-5), which couple to various G proteins (Gᵢ, Gᵩ, G₁₂/₁₃) to initiate downstream signaling cascades that influence cell survival, migration, and cytoskeletal arrangement.[2]

S1P_Signaling Extracellular S1P Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol S1PR S1P Receptor (S1PR1-5) G_protein G Proteins (Gα, Gβγ) S1PR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras/MAPK Pathway G_protein->Ras Rho Rho G_protein->Rho S1P_ext Extracellular S1P S1P_ext->S1PR Binding Cell_Response Cellular Responses (Survival, Proliferation, Migration) PLC->Cell_Response PI3K->Cell_Response Ras->Cell_Response Rho->Cell_Response

Extracellular S1P Receptor Signaling

Detailed Experimental Protocols

Accurate measurement of enzyme activity and sphingolipid levels is fundamental to research in this field. The following sections outline standard methodologies.

Sphingosine Kinase Activity Assay (Fluorescence-Based)

This protocol describes a non-radioactive method to measure SphK activity using a fluorescently labeled sphingosine analog.

Principle: The assay utilizes NBD-sphingosine, a fluorescent substrate. The lipophilic NBD-sphingosine partitions into an organic phase, while the polar phosphorylated product, NBD-S1P, remains in the aqueous phase after extraction. Kinase activity is quantified by measuring the fluorescence of the NBD-S1P in the aqueous layer.

Materials:

  • Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.

  • NBD-Sphingosine Stock (1 mM in ethanol).

  • ATP Stock Solution (10 mM, pH 7.4).

  • Enzyme Source: Recombinant SphK or cell/tissue lysate.

  • Extraction Solvent: Chloroform/Methanol (2:1, v/v).

  • Aqueous Phase Buffer: 1 M KCl.

  • 96-well reaction plates and black 96-well fluorescence reading plates.

Procedure:

  • Reagent Preparation: Prepare a 1X Kinase Assay Buffer. Dilute the NBD-Sphingosine stock to a 50 µM working solution in 1X buffer. Dilute the enzyme source to the desired concentration in 1X buffer and keep on ice.

  • Reaction Setup: In a 96-well plate, add the following for a 50 µL final reaction volume:

    • 10 µL of 5X Kinase Assay Buffer.

    • 10 µL of Enzyme Solution.

    • 10 µL of 50 µM NBD-Sphingosine.

    • ddH₂O to a volume of 45 µL.

    • Include "no enzyme" and "no ATP" controls.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 5 µL of 10 mM ATP.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Extraction: Stop the reaction by adding 200 µL of the Chloroform/Methanol solvent, followed by 75 µL of 1 M KCl. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the plate at 1,500 x g for 10 minutes to separate the aqueous and organic phases.

  • Fluorescence Measurement: Carefully transfer 50 µL of the upper aqueous phase to a new black 96-well plate. Measure fluorescence with an excitation wavelength of ~474 nm and an emission wavelength of ~539 nm.

  • Analysis: Compare the fluorescence of the samples to a standard curve of NBD-S1P to quantify the amount of product formed.

S1P Lyase Activity Assay (HPLC-Based)

This protocol measures SPL activity by quantifying the fluorescent aldehyde product generated from an NBD-labeled S1P substrate.

Principle: SPL cleaves ω-NBD-S1P to produce phosphoethanolamine and a fluorescent NBD-aldehyde. The product is extracted, separated from the unreacted substrate by reverse-phase HPLC, and quantified using a fluorescence detector.

Materials:

  • SPL Reaction Buffer: 36 mM potassium phosphate (pH 7.2), 70 mM sucrose, 3 mM DTT, 0.4 mM pyridoxal 5'-phosphate, 0.6 mM EDTA.

  • Substrate: ω-NBD-S1P.

  • Enzyme Source: Cell or tissue homogenate containing microsomal proteins.

  • Extraction Solvent: Chloroform/Methanol (2:1, v/v).

  • HPLC system with a C18 column and fluorescence detector.

Procedure:

  • Substrate Preparation: Disperse the NBD-S1P substrate in SPL reaction buffer containing 0.08% Triton X-100 via sonication. The final substrate concentration should be ~50 µM.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the substrate solution.

  • Initiation: Start the reaction by adding 25-50 µg of total protein from the enzyme source in a volume of 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes. The reaction should be maintained within the linear range with respect to time and protein concentration.

  • Termination and Extraction: Stop the reaction by adding 375 µL of Chloroform/Methanol (1:2, v/v). Add 125 µL of chloroform and 125 µL of water, then vortex.

  • Phase Separation: Centrifuge at high speed for 5 minutes. Carefully collect the lower organic phase.

  • Analysis: Dry the organic phase under nitrogen. Reconstitute the lipid film in mobile phase and inject it into the HPLC system.

  • Quantification: Separate the NBD-aldehyde product on a C18 column and quantify using a fluorescence detector. Calculate specific activity based on the amount of product formed per unit time per mg of protein.

Sphingolipid Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantitative analysis of S1P and other sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry.

Principle: Lipids are extracted from a biological matrix using an organic solvent. Specific sphingolipid species are then separated by liquid chromatography and detected with high sensitivity and specificity using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the endogenous lipid to that of a known amount of a stable isotope-labeled internal standard.

Materials:

  • Biological Sample: Plasma, serum, cell pellet, or tissue homogenate.

  • Internal Standard (IS) Mixture: Containing known concentrations of deuterated or ¹³C-labeled sphingolipid standards (e.g., S1P-d7).

  • Extraction Solvent: Methanol or a butanol-based system.

  • LC-MS/MS system with an ESI source.

Procedure:

  • Sample Preparation: Thaw the biological sample (e.g., 10-50 µL of plasma) on ice.

  • Extraction:

    • Add the IS mixture to the sample.

    • Add a volume of cold extraction solvent (e.g., 1 mL of methanol).

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Sample Processing:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., C18 reverse-phase).

    • Separate the lipids using a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate).

    • Detect the specific parent-to-product ion transitions for each target sphingolipid and its corresponding internal standard in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for the endogenous analyte and the internal standard.

    • Calculate the concentration of the endogenous sphingolipid by comparing the peak area ratio (analyte/IS) to a standard curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

LCMS_Workflow General Workflow for Sphingolipid Quantification by LC-MS/MS Sample 1. Biological Sample (Plasma, Cells, Tissue) Spike 2. Spike with Internal Standards Sample->Spike Extract 3. Protein Precipitation & Lipid Extraction (e.g., Methanol) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Dry 5. Supernatant Evaporation Centrifuge->Dry Reconstitute 6. Reconstitution in Mobile Phase Dry->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject Data 8. Data Acquisition (MRM Mode) Inject->Data Analysis 9. Quantification vs. Standard Curve Data->Analysis Result Result: Analyte Concentration Analysis->Result

General Workflow for Sphingolipid Quantification by LC-MS/MS

Conclusion and Future Perspectives

The regulation of sphingosine-1-phosphate metabolism is a complex and elegant system that sits at the nexus of cellular decision-making. The enzymes that govern the synthesis and degradation of S1P—SphK1, SphK2, SGPP1, and SGPL1—represent critical control points that fine-tune the sphingolipid rheostat. As our understanding of the distinct roles of each enzyme isoform and their subcellular compartmentalization deepens, so too does our ability to identify novel therapeutic strategies. The development of highly specific inhibitors and modulators for these enzymes holds immense promise for the treatment of cancer, inflammatory disorders, and other diseases where S1P signaling is pathologically dysregulated. Future research will likely focus on dissecting the isoform-specific functions of these enzymes in distinct cellular contexts and advancing the next generation of S1P-targeted therapeutics into the clinic.

References

Introduction: The Significance of Sphingosine-1-Phosphate (S1P) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Sphingosine-1-Phosphate with Proteins

For Researchers, Scientists, and Drug Development Professionals

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a potent signaling molecule in a vast array of physiological and pathological processes.[1][2][3] Initially considered just an intracellular second messenger, S1P is now recognized as a key extracellular ligand that mediates its effects primarily through a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[3][4][5][6] These receptors are expressed ubiquitously throughout the body and are involved in regulating fundamental biological processes including immune cell trafficking, angiogenesis, vascular stability, and cell proliferation and survival.[3][6][7]

The poor aqueous solubility of S1P necessitates its transport in blood and lymph via chaperone proteins, primarily apolipoprotein M (ApoM) within high-density lipoprotein (HDL) and, to a lesser extent, albumin.[8][9] This interaction with carrier proteins is not merely for transport; it also creates the S1P concentration gradient between circulatory fluids and interstitial tissues, which is crucial for processes like lymphocyte egress from lymphoid organs.[3][8]

Given its central role in cellular signaling, the S1P axis—comprising the lipid mediator, its receptors, and metabolizing enzymes—has emerged as a major therapeutic target for a range of diseases, particularly autoimmune disorders like multiple sclerosis and ulcerative colitis.[4][10] This guide provides a technical overview of S1P-protein interactions, summarizing quantitative binding data, detailing key experimental methodologies, and visualizing the core signaling pathways.

Quantitative Data on S1P-Protein Interactions

The interaction between S1P and its protein partners is characterized by high affinity and specificity. The binding affinity, often expressed as the equilibrium dissociation constant (Kd), is a critical parameter for understanding the potency and selectivity of these interactions. The following tables summarize key quantitative data for S1P binding to its receptors and plasma carrier proteins.

Table 1: Binding Affinities of S1P and Synthetic Modulators to S1P Receptors

LigandReceptor SubtypeBinding Affinity (Kd or Ki in nM)Assay Type
S1P (Endogenous Ligand) S1P10.8Radioligand Binding
S1P23.3Radioligand Binding
S1P31.1Radioligand Binding
S1P415.0Radioligand Binding
S1P51.3Radioligand Binding
Fingolimod-P (FTY720-P) S1P10.33Radioligand Binding
S1P30.35Radioligand Binding
S1P40.55Radioligand Binding
S1P50.30Radioligand Binding
Ozanimod S1P10.17Radioligand Binding[10]
S1P56.1Radioligand Binding[10]
Ponesimod S1P10.41Radioligand Binding

Note: Data compiled from multiple sources. Binding affinities can vary based on the specific cell type and assay conditions used.

Table 2: Binding Affinities of S1P to Plasma Carrier Proteins

Carrier ProteinLigandBinding Affinity (Kd)Method
Apolipoprotein M (in HDL)S1P21 nM[9]Kinetic Exclusion Assay (KinExA)
Apolipoprotein M (in LDL)S1P2.4 nM[9]Kinetic Exclusion Assay (KinExA)
Fatty Acid-Free BSAS1P41 µM[9]Kinetic Exclusion Assay (KinExA)
Human Serum AlbuminS1PComparable to BSA[9]Kinetic Exclusion Assay (KinExA)

Signaling Pathways and Visualizations

Upon binding to its cognate receptors, S1P initiates a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G proteins to which it couples.[11] S1P1, for instance, couples exclusively to the Gi/o family, while S1P2 and S1P3 can couple to Gi/o, Gq, and G12/13.[5][11]

S1P Receptor Downstream Signaling

The diagram below illustrates the major signaling pathways activated by S1P receptors. Activation of these pathways modulates critical cellular functions such as proliferation, survival, migration, and inflammation.[7]

S1P_Signaling_Pathways S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR23 S1PR2/3 S1P->S1PR23 Gi Gαi S1PR1->Gi S1PR23->Gi Gq Gαq S1PR23->Gq G1213 Gα12/13 S1PR23->G1213 AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K Ras Ras/MAPK (ERK) Gi->Ras PLC PLC Gq->PLC Rho Rho G1213->Rho Akt Akt PI3K->Akt DAG DAG PLC->DAG IP3 IP3 PLC->IP3 ROCK ROCK Rho->ROCK Cell_Migration_Inhibition Cell Migration (Inhibition) Rho->Cell_Migration_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras->Cell_Survival Calcium_Mobilization Ca2+ Mobilization IP3->Calcium_Mobilization Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: Overview of major S1P receptor signaling pathways.

Experimental Protocols

Studying the intricate interactions between S1P and proteins requires robust and specific methodologies. Below are detailed protocols for key experiments commonly used in the field.

Quantification of S1P in Biological Samples via LC-MS/MS

This protocol provides a standard method for extracting and quantifying S1P from plasma or serum.

Materials:

  • Plasma/serum samples

  • Ice-cold methanol with internal standard (e.g., 20 nM C17-S1P)

  • Microcentrifuge tubes

  • Centrifuge capable of 17,000 x g at 4°C

  • LC-MS/MS system with ESI source

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard to a small volume of the sample (e.g., 20-50 µL).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[12]

  • Incubate the samples on ice for 20 minutes to ensure complete precipitation.[12]

  • Centrifuge at 17,000 x g for 2-10 minutes at 4°C to pellet the precipitated protein.[12]

  • Carefully transfer the supernatant (typically 150-200 µL) to a new tube or a 96-well plate for LC-MS/MS analysis.[12]

  • Analyze the sample using an LC-MS/MS system, typically with a C18 column and a gradient elution of water and methanol with 0.1% formic acid.[12]

  • Quantify S1P concentrations by generating a calibration curve using known concentrations of S1P standards against the fixed concentration of the internal standard.[12]

Radioligand Competitive Binding Assay for S1P Receptors

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds (like S1P or its analogs) by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [33P]S1P or a tritiated S1P modulator like [3H]ozanimod).

  • Unlabeled test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specific binding.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Receptor Activation

This functional assay measures the activation of G proteins following receptor agonism. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Materials:

  • Cell membranes expressing the S1P receptor of interest.

  • [35S]GTPγS.

  • GDP.

  • Varying concentrations of the agonist (e.g., S1P).

  • Assay buffer (similar to binding assay buffer, but with GDP).

Procedure:

  • Pre-incubate the cell membranes with the agonist for 15-30 minutes at 30°C.

  • Initiate the reaction by adding a solution containing [35S]GTPγS and GDP.

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the filter-bound radioactivity using a scintillation counter.

  • Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) from the curve.

Workflow Visualization

The following diagram outlines a typical workflow for characterizing a novel S1P receptor modulator.

Experimental_Workflow Start Novel Compound Synthesis BindingAssay Primary Screen: Radioligand Binding Assay (Determine Ki for S1PR1-5) Start->BindingAssay FunctionalAssay Functional Assay: [35S]GTPγS Binding (Determine EC50 & Emax) BindingAssay->FunctionalAssay Hits DownstreamSignaling Downstream Signaling Analysis: Western Blot (pERK, pAkt) Calcium Mobilization Assay FunctionalAssay->DownstreamSignaling CellularAssay Cell-Based Phenotypic Assay: Lymphocyte Migration Assay Endothelial Barrier Function DownstreamSignaling->CellularAssay InVivo In Vivo Model Testing: EAE Model for MS Colitis Model for UC CellularAssay->InVivo PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo->PKPD Lead Lead Optimization PKPD->Lead

Caption: Workflow for S1P receptor modulator drug discovery.

References

D-Erythro-Sphingosyl Phosphoinositol: A Comprehensive Technical Guide to its Role in Membrane Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythro-sphingosyl phosphoinositol, more commonly known as D-erythro-ceramide-1-phosphoinositol or inositol phosphoryl ceramide (IPC), is a critical sphingolipid component of cellular membranes, particularly in fungi, plants, and some protozoa. As the structural analogue of sphingomyelin found in mammalian cells, IPC plays a pivotal role in membrane architecture, signal transduction, and pathogenesis. This technical guide provides an in-depth exploration of the core aspects of this compound in membrane biology, including its biosynthesis, quantitative abundance, and involvement in signaling pathways. Detailed experimental protocols for its study and its emerging significance as a target for drug development are also presented.

Introduction: Structure and Significance

This compound belongs to the class of phosphosphingolipids. Its structure consists of a ceramide backbone, comprising a D-erythro-sphingoid base linked to a fatty acid via an amide bond, which is further attached to a myo-inositol headgroup through a phosphodiester linkage. The D-erythro stereoisomer is the naturally occurring and biologically active form.

In contrast to mammalian cells which predominantly utilize sphingomyelin, lower eukaryotes such as fungi and plants, utilize IPC as a major sphingolipid component of their plasma membranes. This fundamental difference in membrane composition makes the IPC biosynthetic pathway an attractive target for novel antifungal and antiparasitic therapies. IPCs are also precursors to a diverse array of more complex glycosphingolipids, known as glycosyl inositol phosphoceramides (GIPCs), which are the most abundant sphingolipids in the biosphere due to their prevalence in plants and fungi.[1][2][3]

Biosynthesis of this compound

The synthesis of this compound is a key step in the sphingolipid metabolic pathway in organisms where it is present. The central enzyme in this process is Inositol Phosphorylceramide (IPC) Synthase .

dot

IPC_Biosynthesis Ceramide Ceramide IPCS Inositol Phosphorylceramide Synthase (IPCS) Ceramide->IPCS PI Phosphatidylinositol (PI) PI->IPCS IPC D-Erythro-Sphingosyl Phosphoinositol (IPC) IPCS->IPC DAG Diacylglycerol (DAG) IPCS->DAG by-product GIPCs Glycosyl Inositol Phosphoceramides (GIPCs) IPC->GIPCs Further Glycosylation

Biosynthesis of this compound (IPC).

The biosynthesis of IPC occurs in the Golgi apparatus.[4] IPC synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C1 hydroxyl group of ceramide, yielding IPC and diacylglycerol (DAG) as a byproduct. This reaction is crucial as it consumes ceramide, a pro-apoptotic lipid, and produces IPC, a key structural component of the membrane and a precursor for complex GIPCs.[1]

Quantitative Abundance in Biological Membranes

The abundance of this compound and its derivatives varies significantly across different organisms and membrane types. Quantitative lipidomics studies have provided valuable insights into their distribution.

Organism/TissueMembrane/FractionLipid ClassAbundance (mol%)Reference
Saccharomyces cerevisiaeWhole cellIPC~1.5 - 6.2[5]
Saccharomyces cerevisiaeWhole cellMIPC~9.1[5]
Saccharomyces cerevisiaeWhole cellM(IP)₂C~2.2[5]
Zygosaccharomyces bailiiWhole cellIPC~4.9[5]
Zygosaccharomyces bailiiWhole cellMIPC~2.7[5]
Zygosaccharomyces bailiiWhole cellM(IP)₂C~2.7[5]
Arabidopsis thalianaTotal SphingolipidsGIPCs~64[2]
Arabidopsis thalianaTotal SphingolipidsGlucosylceramide~34[2]
Arabidopsis thalianaTotal SphingolipidsCeramide~2[2]

Note: MIPC (Mannosyl-inositol phosphorylceramide) and M(IP)₂C (Mannosyl-di-inositol phosphorylceramide) are further glycosylated forms of IPC found in yeast.

Role in Membrane Biology and Signaling

This compound and its derivatives are integral to the structure and function of cellular membranes.

  • Membrane Structure and Lipid Rafts: IPCs, with their long-chain fatty acids, contribute to the formation of ordered membrane domains known as lipid rafts. These microdomains are enriched in sphingolipids and sterols and serve as platforms for signal transduction by concentrating signaling proteins.[1][6]

  • Precursor to Complex Glycosphingolipids (GIPCs): In plants and fungi, IPC is the precursor for a vast array of GIPCs. These complex glycosphingolipids are major components of the outer leaflet of the plasma membrane and are involved in cell-cell recognition, cell wall interactions, and defense responses.[1][2][3]

  • Signaling Pathways: The metabolism of IPC and related sphingolipids is intricately linked to cellular signaling.

    • Ceramide-Induced Apoptosis: Inhibition of IPC synthase leads to the accumulation of ceramide, a potent inducer of apoptosis (programmed cell death). This accumulation can activate downstream stress-activated protein kinases, leading to cell death.

    • Ceramide-1-Phosphate (C1P) Signaling: While not a direct derivative of IPC, ceramide-1-phosphate (C1P) is a related signaling molecule formed by the phosphorylation of ceramide. C1P has been shown to be involved in cell proliferation, survival, and inflammatory responses, often acting in opposition to ceramide. Some of its effects are mediated through a putative G protein-coupled receptor.[7]

dot

Apoptosis_Signaling cluster_inhibition Inhibition of IPC Synthase IPCS_Inhibitor IPC Synthase Inhibitor (e.g., Aureobasidin A) IPCS IPC Synthase IPCS_Inhibitor->IPCS inhibits Ceramide Ceramide Accumulation Stress_Kinases Stress-Activated Protein Kinases (SAPK/JNK) Ceramide->Stress_Kinases activates Apoptosis Apoptosis Stress_Kinases->Apoptosis induces

Ceramide-mediated apoptosis upon IPC synthase inhibition.

Experimental Protocols

Extraction of Inositol Phosphoryl Ceramides from Yeast

This protocol is adapted for the extraction of total sphingolipids, including IPCs, from Saccharomyces cerevisiae.

dot

Yeast_Extraction_Workflow Start Yeast Cell Pellet Lysis Cell Lysis with Glass Beads in Chloroform/Methanol (2:1 v/v) Start->Lysis Extraction Repeated Extraction (5x) with Chloroform/Methanol Lysis->Extraction Centrifugation1 Centrifugation to Pellet Debris Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Dry Down Under Nitrogen Supernatant->Drying Reconstitution Reconstitute in Appropriate Solvent for Analysis (e.g., for LC-MS/MS) Drying->Reconstitution End Extracted IPCs Reconstitution->End

Workflow for IPC extraction from yeast.

Procedure:

  • Harvest yeast cells by centrifugation and wash the pellet.

  • Resuspend the cell pellet in a chloroform/methanol (2:1 v/v) solution.

  • Add an equal volume of acid-washed glass beads.

  • Lyse the cells by vigorous vortexing or using a bead beater.

  • Centrifuge to pellet the cell debris and glass beads.

  • Collect the supernatant containing the lipid extract.

  • Repeat the extraction of the pellet multiple times to ensure complete recovery.

  • Pool the supernatants and dry under a stream of nitrogen.

  • The dried lipid extract can be stored at -20°C or reconstituted in a suitable solvent for further analysis.

LC-MS/MS Analysis of Inositol Phosphoryl Ceramides

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of IPCs.

dot

LCMS_Workflow Sample Extracted Lipid Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (MS1) (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (MS2) (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Quantification) Detector->Data Drug_Target cluster_fungus Fungal Cell cluster_mammal Mammalian Cell IPCS_fungal IPC Synthase IPC_fungal IPC (Essential for viability) IPCS_fungal->IPC_fungal Outcome Selective Fungal Cell Death No_IPCS No IPC Synthase Inhibitor IPC Synthase Inhibitor Inhibitor->IPCS_fungal Inhibits

References

Evolutionary Conservation of Sphingosyl Phosphoinositol Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, migration, and inflammation.[1][2] The metabolic pathways that generate and interconvert these lipids, particularly the pathways leading to the formation of sphingosine-1-phosphate (S1P), are remarkably conserved throughout evolution, highlighting their fundamental importance in biology.[3] This technical guide provides an in-depth exploration of the evolutionary conservation of the core components of the sphingosyl phosphoinositol pathways, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in this field.

Core Components of the Sphingolipid Signaling Pathway

The central axis of sphingolipid signaling revolves around the balance between ceramide, sphingosine, and sphingosine-1-phosphate, often referred to as the "sphingolipid rheostat".[4] This balance is maintained by a series of evolutionarily conserved enzymes:

  • Serine Palmitoyltransferase (SPT): The rate-limiting enzyme in the de novo biosynthesis of sphingolipids, catalyzing the condensation of serine and palmitoyl-CoA.[4][5] SPT is highly conserved in all eukaryotes and is also found in some bacteria.[4]

  • Ceramide Synthases (CerS): A family of enzymes responsible for the N-acylation of the sphingoid base to form dihydroceramide or ceramide. Mammals have six isoforms (CerS1-6), each with a specific preference for fatty acyl-CoA chain lengths.[6][7]

  • Sphingosine Kinases (SphK): These enzymes phosphorylate sphingosine to produce the key signaling molecule S1P. Two major isoforms, SphK1 and SphK2, have been identified in mammals.[8][9]

  • Sphingosine-1-Phosphate (S1P) Receptors: A family of five G protein-coupled receptors (S1PR1-5) that mediate the extracellular signaling of S1P.[10][11]

  • Ceramidases and S1P Lyase: Enzymes responsible for the breakdown of ceramide and S1P, respectively, completing the metabolic cycle.[12]

Evolutionary Conservation: A Quantitative Perspective

Sequence Similarity of Key Enzymes

The amino acid sequences of the core enzymes in the sphingolipid pathway show a high degree of conservation across a wide range of species, from yeast to humans. This high fidelity in sequence underscores the conserved function of these proteins.

Table 1: Interspecies Conservation of Ceramide Synthase 6 (CerS6)

Species Comparison Amino Acid Similarity (%)
Human vs. Mouse90-100%[13]
Human CerS6 vs. other human CerS family members22-63%[13]

This table illustrates the high degree of conservation of CerS6 within mammals and its divergence from other ceramide synthase family members, suggesting a distinct and conserved function.

Enzyme Kinetics

Comparing the kinetic parameters of enzymes from different species provides insights into their functional conservation.

Table 2: Comparative Michaelis-Menten Constants (Km) for Sphingosine Kinase (SphK)

Enzyme Substrate Km (µM) Reference
Human SphK1Sphingosine5-17[10]
Human SphK2Sphingosine3-5[10]
Human SphK1ATP125[10]
Human SphK2ATP79[10]

This table provides Km values for human SphK1 and SphK2, which can serve as a baseline for comparative studies with orthologs from other species.

Acyl-CoA Specificity of Ceramide Synthases

The substrate specificity of ceramide synthases is a key determinant of the diversity of ceramide species. This specificity is remarkably conserved.

Table 3: Acyl-CoA Specificity of Mammalian and Yeast Ceramide Synthases

Enzyme Organism Preferred Acyl-CoA Chain Length(s) Reference
CerS1Human/MouseC18:0[7]
CerS2Human/MouseC22:0, C24:0[7]
CerS3Human/MouseBroad specificity[7]
CerS4Human/MouseC18-C22[3]
CerS5Human/MouseC16:0[7]
CerS6Human/MouseC16:0[7]
Lag1p/Lac1pS. cerevisiae (Yeast)Very-long-chain (e.g., C26)[14]

This table highlights the conserved yet distinct substrate specificities of ceramide synthase isoforms.

Signaling Pathways and Their Conservation

The signaling functions of S1P are mediated by the S1P receptors, which couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specificity of this coupling is a conserved feature of S1P receptor signaling.

Sphingolipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR1 S1PR1 S1P_ext->S1PR1 S1PR2 S1PR2 S1P_ext->S1PR2 S1PR3 S1PR3 S1P_ext->S1PR3 S1PR4 S1PR4 S1P_ext->S1PR4 S1PR5 S1PR5 S1P_ext->S1PR5 Gi Gαi S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi S1PR5->G1213 PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PLC PLC Gq->PLC Rho Rho G1213->Rho Cell_Response Cellular Responses (Proliferation, Survival, Migration) PLC->Cell_Response Akt Akt PI3K->Akt ERK ERK Ras->ERK ROCK ROCK Rho->ROCK Akt->Cell_Response ERK->Cell_Response ROCK->Cell_Response

Caption: Conserved S1P Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation of sphingolipid pathways.

Protocol 1: In Vitro Sphingosine Kinase Activity Assay (Fluorescence-based)

This protocol measures the activity of SphK by quantifying the formation of a fluorescently labeled S1P analog.

Materials:

  • Recombinant or purified sphingosine kinase from different species

  • NBD-sphingosine (fluorescent substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)

  • Chloroform:Methanol (2:1, v/v)

  • 1 M KCl

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing kinase assay buffer, NBD-sphingosine (e.g., 10 µM), and the sphingosine kinase enzyme preparation. Include appropriate controls (no enzyme, no ATP).

  • Initiate Reaction: Start the reaction by adding ATP (e.g., 1 mM final concentration).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Phase Separation: Stop the reaction and extract the lipids by adding chloroform:methanol (2:1). Induce phase separation by adding 1 M KCl.

  • Fluorescence Measurement: Carefully transfer the upper aqueous phase, containing the fluorescent NBD-S1P, to a black 96-well plate. Measure the fluorescence at an excitation wavelength of ~468 nm and an emission wavelength of ~540 nm.

  • Data Analysis: Quantify the amount of NBD-S1P produced by comparing the fluorescence to a standard curve generated with known concentrations of NBD-S1P. Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

Protocol 2: Monitoring Sphingolipid Transport in Live Cells

This protocol uses NBD-sphingosine to visualize the uptake and intracellular trafficking of sphingolipids.

Materials:

  • Cultured cells from different species

  • NBD-sphingosine

  • Defatted bovine serum albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Complete culture medium

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Preparation of NBD-sphingosine/BSA complex: Prepare a solution of NBD-sphingosine complexed with defatted BSA in HBSS/HEPES.

  • Cell Labeling: Incubate the cells with the NBD-sphingosine/BSA complex at 4°C for 30 minutes to allow the probe to bind to the plasma membrane.

  • Wash: Wash the cells thoroughly with ice-cold HBSS/HEPES to remove unbound probe.

  • Chase and Imaging: Add pre-warmed complete culture medium and immediately begin imaging the cells using a fluorescence microscope equipped with a 37°C chamber. Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the internalization and transport of the fluorescent lipid.[12]

Protocol 3: Phylogenetic Analysis of Sphingolipid Pathway Proteins

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between homologous proteins from different species using the MEGA (Molecular Evolutionary Genetics Analysis) software.[15]

Workflow:

  • Sequence Retrieval: Obtain the amino acid sequences of the protein of interest (e.g., SphK1) from various species from a public database like NCBI GenBank.

  • Multiple Sequence Alignment: Align the sequences using an algorithm like ClustalW or MUSCLE within the MEGA software to identify conserved regions and evolutionary relationships.[15]

  • Phylogenetic Tree Construction: Construct the phylogenetic tree using a statistical method such as Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony available in MEGA.[15]

  • Tree Visualization and Interpretation: Visualize the generated tree. The branch lengths represent the evolutionary distance between the sequences.

Phylogenetic_Analysis_Workflow SeqRetrieval 1. Sequence Retrieval (e.g., from NCBI) MSA 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE in MEGA) SeqRetrieval->MSA TreeConstruction 3. Phylogenetic Tree Construction (e.g., Neighbor-Joining, Maximum Likelihood in MEGA) MSA->TreeConstruction TreeVis 4. Tree Visualization and Interpretation TreeConstruction->TreeVis Function_Analysis 5. Correlation with Functional Data TreeVis->Function_Analysis

Caption: Workflow for Phylogenetic Analysis.

Convergent and Co-evolution in Sphingolipid Pathways

The evolutionary history of sphingolipid metabolism is not always linear. A fascinating example is the convergent evolution of ceramide synthesis. While eukaryotes and some bacteria both produce ceramides, the biosynthetic pathways and the enzymes involved have evolved independently. This underscores the fundamental importance of ceramide as a structural and signaling molecule, leading to its independent emergence in different domains of life.

Furthermore, there is evidence for the co-evolution of components within the sphingolipid pathways. For instance, the ceramide transport protein (CERT), which is crucial for transporting ceramide from the endoplasmic reticulum to the Golgi, appears to have co-evolved with sphingomyelin. The phylogenetic distribution of CERT orthologs closely mirrors that of sphingomyelin, suggesting a coordinated evolutionary trajectory for the substrate and its transporter.

Conclusion

The sphingosyl phosphoinositol pathways represent a highly conserved and fundamental signaling system in eukaryotes. The core enzymatic machinery and the principles of S1P receptor signaling are maintained across vast evolutionary distances, from single-celled yeasts to complex mammals. This deep conservation makes the study of these pathways in model organisms highly relevant to human biology and disease. The quantitative data, detailed protocols, and pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary tools and knowledge to further unravel the complexities of sphingolipid biology and to leverage this understanding for the development of novel therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of D-Erythro-sphingosyl phosphoinositol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythro-sphingosyl phosphoinositol, more commonly known as sphingosine-1-phosphate (S1P), is a bioactive sphingolipid that plays a critical role in a multitude of cellular processes.[1][2] As a key signaling molecule, S1P is involved in regulating cell proliferation, survival, migration, and inflammation.[2][3][4][5] It exerts its effects by acting as a ligand for a family of G protein-coupled receptors (S1PRs).[6] The balance between S1P and other sphingolipids like ceramide and sphingosine is crucial for determining cell fate, a concept often referred to as the "sphingolipid rheostat".[3][4] Given its central role in cellular signaling and its implication in various diseases such as cancer, autoimmune disorders, and inflammatory conditions, the accurate and sensitive quantification of S1P in biological matrices is of paramount importance for both basic research and therapeutic development.[3][6]

This application note provides a detailed protocol for the robust and sensitive quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the analysis of sphingolipids.[1][7] The methodologies described herein are applicable to a range of biological samples, including cells, tissues, and plasma.

Signaling Pathway

This compound is a central component of the sphingolipid signaling pathway. It is synthesized from sphingosine through the action of sphingosine kinases (SphK1 and SphK2).[2][5] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase. The intracellular levels of S1P are tightly controlled by the coordinated action of these enzymes.[4] S1P can act intracellularly as a second messenger or be exported out of the cell to signal in an autocrine or paracrine manner by binding to its receptors on the cell surface.[4]

Sphingolipid_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Signaling Sphingosine Sphingosine S1P This compound (Sphingosine-1-Phosphate) Sphingosine->S1P Phosphorylation SphK1_SphK2 Sphingosine Kinases (SphK1, SphK2) S1P_degradation This compound (Sphingosine-1-Phosphate) Sphingosine_degradation Sphingosine S1P_degradation->Sphingosine_degradation Dephosphorylation Ethanolamine_Phosphate Ethanolamine Phosphate + Hexadecenal S1P_degradation->Ethanolamine_Phosphate Cleavage S1P_Phosphatases S1P Phosphatases S1P_Lyase S1P Lyase S1P_signaling Extracellular S1P S1PRs S1P Receptors (S1PR1-5) S1P_signaling->S1PRs Binds to Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival, etc.) S1PRs->Downstream_Signaling Activates

This compound Signaling Pathway

Experimental Protocols

Sample Preparation (Lipid Extraction)

A common and effective method for extracting sphingolipids from biological samples is a modified Bligh-Dyer extraction.[3]

Materials:

  • Biological sample (cells, tissue homogenate, or plasma)

  • Internal Standards (IS): A stable isotope-labeled or odd-chain S1P (e.g., S1P d17:1) is crucial for accurate quantification.[8]

  • LC-MS grade methanol, chloroform, and water[3]

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Collection and Homogenization: For cell cultures, wash cells with ice-cold PBS and scrape into a suitable volume. For tissues, homogenize in an appropriate buffer on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This accounts for variability in extraction efficiency and matrix effects.[9]

  • Lipid Extraction:

    • To the sample, add a mixture of chloroform:methanol:water in a ratio of 2:1:0.8 (v/v/v).[3]

    • Vortex the mixture thoroughly for 1-2 minutes and incubate on ice for 15 minutes.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.[3]

    • Vortex again and centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[3]

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase, typically the initial mobile phase composition.[3]

LC-MS/MS Analysis

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be employed for the analysis of S1P. HILIC is advantageous for separating lipids based on the polarity of their headgroups, while RP chromatography separates based on acyl chain length.[3]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

HILIC Method:

Parameter Description
Column Sub-2 µm particle size HILIC column (e.g., 50 x 2.1 mm, 1.8 µm)[7][10]
Mobile Phase A Water with 0.2% formic acid and 10 mM ammonium formate[3]
Mobile Phase B Acetonitrile with 0.2% formic acid[3][10]
Flow Rate 200-400 µL/min[3]
Gradient A gradient from a high percentage of organic solvent to an increasing aqueous content.[3]
Injection Volume 2-10 µL

| Column Temperature | 40-50°C[7] |

Reversed-Phase Method:

Parameter Description
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3][8]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid[3]
Flow Rate 0.4 mL/min[3]
Gradient A gradient from a higher aqueous percentage to a high organic percentage.[3]
Injection Volume 3 µL[8]

| Column Temperature | Maintained at a constant temperature, for example, 60°C.[11] |

Mass Spectrometry Parameters:

Parameter Description
Ionization Mode Electrospray Ionization (ESI) in positive ion mode[3]
Analysis Mode Multiple Reaction Monitoring (MRM)[3]
Ion Spray Voltage ~5500 V[7]
Source Temperature 400-600°C[7][8]
Curtain Gas ~20 psi[7]

| Collision Gas | Nitrogen |

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of MRM transitions and potential quantitative performance for this compound. These parameters should be optimized for the specific instrument being used.

Table 1: MRM Transitions for this compound (S1P)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
S1P (d18:1)380.3264.3Optimized for instrument
S1P (d17:1) (IS)366.3250.3Optimized for instrument

Note: The product ion at m/z 264.3 is a characteristic fragment of the sphingosine backbone (d18:1) after dehydration.[12]

Table 2: Illustrative Quantitative Performance

AnalyteLLOQ (pmol)Linear Range (pmol)Precision (%RSD)Accuracy (%)
S1P (d18:1)0.10.1 - 100< 15%85-115%

LLOQ: Lower Limit of Quantification. Data are illustrative and will vary depending on the instrument, matrix, and method.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is a systematic process to ensure accuracy and reproducibility.

Experimental_Workflow Sample_Collection 1. Sample Collection (Cells, Tissues, Plasma) IS_Addition 2. Addition of Internal Standard Sample_Collection->IS_Addition Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) IS_Addition->Lipid_Extraction Solvent_Evaporation 4. Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Sample_Reconstitution 5. Sample Reconstitution Solvent_Evaporation->Sample_Reconstitution LC_MS_MS_Analysis 6. LC-MS/MS Analysis (HILIC or Reversed-Phase) Sample_Reconstitution->LC_MS_MS_Analysis Data_Processing 7. Data Processing (Integration & Quantification) LC_MS_MS_Analysis->Data_Processing Statistical_Analysis 8. Statistical Analysis Data_Processing->Statistical_Analysis

LC-MS/MS Workflow for Sphingolipid Analysis

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in various biological samples. The use of an appropriate internal standard and carefully optimized extraction and chromatographic conditions are essential for achieving high-quality, reproducible data. This methodology is a valuable tool for researchers and scientists investigating the complex roles of sphingolipid signaling in health and disease, and for professionals in drug development targeting this critical pathway.

References

Quantitative Analysis of Sphingosylphosphorylcholine (SPC) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (SPC), also known as lysosphingomyelin, is a bioactive lysosphingolipid that plays a significant role in a variety of cellular processes.[1] It is formed by the deacylation of sphingomyelin and is found in blood plasma and various tissues.[2] SPC has been implicated in signaling pathways that regulate cell proliferation, migration, and calcium mobilization.[3][4] Its multifaceted roles in cellular function have drawn considerable interest, particularly in the context of cardiovascular disease, cancer, and neuroinflammatory disorders.[2][5] Furthermore, elevated levels of SPC and its analogue, lysosphingomyelin-509, are recognized as key biomarkers for the diagnosis and screening of lysosomal storage disorders such as Niemann-Pick disease types A/B and C.[6][7]

Accurate and sensitive quantification of SPC species is crucial for understanding their physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of sphingolipids due to its high selectivity, sensitivity, and throughput.[8] This application note provides a detailed protocol for the quantitative analysis of sphingosylphosphorylcholine in biological matrices using LC-MS/MS.

Signaling Pathway of Sphingosylphosphorylcholine

Sphingosylphosphorylcholine exerts its biological effects through complex signaling networks. While some of its actions are mediated through the G protein-coupled receptors for sphingosine-1-phosphate (S1P), evidence suggests the existence of distinct SPC-specific signaling pathways.[2][9] A key event in SPC signaling is the rapid mobilization of intracellular calcium.[3] The pathway often involves the activation of phospholipase C (PLC), leading to downstream activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, ultimately influencing cellular responses like proliferation and migration.[10]

Sphingosylphosphorylcholine_Signaling_Pathway SPC Sphingosylphosphorylcholine (SPC) GPCR G Protein-Coupled Receptors (e.g., S1P Receptors) SPC->GPCR G_Protein G Protein (Gq/11, Gi) GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization PKC Protein Kinase C (PKC) Ca_Mobilization->PKC MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway Cellular_Response Cellular Responses (Proliferation, Migration) MAPK_Pathway->Cellular_Response

Sphingosylphosphorylcholine (SPC) Signaling Cascade.

Experimental Protocol: Quantitative Analysis of SPC by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of SPC from plasma samples.

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, water, and 1-butanol.

  • Acids and Buffers: Formic acid, 200 mM citric acid/270 mM disodium hydrogenphosphate buffer (pH 4.0).

  • Internal Standard (IS): Sphingosylphosphorylcholine-d7 (SPC-d7) or another suitable stable isotope-labeled standard.

  • Biological Samples: Plasma, serum, or cell homogenates.[11]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) may be used for sample cleanup.[12]

Sample Preparation (Lipid Extraction)

This protocol is adapted from a butanolic extraction procedure, which is effective for a wide range of sphingolipids.[1]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with 20 µL of the internal standard mixture (e.g., SPC-d7 at a final concentration of 50 ng/mL). The use of a stable isotope-labeled internal standard is crucial for correcting variations in extraction efficiency and matrix effects.[12]

  • Add 60 µL of the citrate/phosphate buffer (pH 4.0) and briefly vortex.[1]

  • Add 500 µL of 1-butanol and vortex vigorously for 1 minute.[1]

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[1]

  • Carefully transfer the upper butanolic phase to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Mobile Phase A:Mobile Phase B).

LC-MS/MS Analysis

This method utilizes hydrophilic interaction liquid chromatography (HILIC) for optimal separation of polar sphingolipids.[8]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Chromatographic Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[2]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[2]

  • Gradient Elution:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 50% B

    • 2.6 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

    • 4.5 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[8]

    • Source Temperature: 150 °C[7]

    • Capillary Voltage: 3.5 kV[7]

    • Desolvation Temperature: 600 °C[7]

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.

  • Determine the concentration of SPC in the samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the results to the initial sample volume or protein concentration.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison between different sample groups.

Table 1: Quantitative LC-MS/MS Data for Sphingosylphosphorylcholine Species. Multiple Reaction Monitoring (MRM) transitions and example quantitative data are presented. These values should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Example Concentration (ng/mL)
Sphingosylphosphorylcholine (SPC) 465.4184.1502215.2 ± 2.1
SPC-d7 (Internal Standard) 472.4184.15022(Spiked at 50)
Lysosphingomyelin-509 509.4184.150252.5 ± 0.8

Note: The product ion at m/z 184.1 is characteristic of the phosphocholine head group.[7]

Workflow Diagram

The overall analytical workflow for the quantitative analysis of sphingosylphosphorylcholine is depicted below.

Sphingolipid_Analysis_Workflow Sample_Collection Sample Collection (Plasma, Serum, etc.) IS_Spiking Internal Standard Spiking (SPC-d7) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (Butanolic Extraction) IS_Spiking->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

LC-MS/MS Workflow for Sphingosylphosphorylcholine Analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable platform for the quantitative analysis of sphingosylphosphorylcholine in biological samples. The combination of HILIC separation and MRM-based detection allows for the accurate measurement of SPC, facilitating further investigation into its roles in health and disease. This protocol serves as a foundational methodology that can be adapted by researchers in both academic and pharmaceutical settings to explore the complex biology of this important signaling lipid.

References

Synthesis of D-Erythro-Sphingosyl Phosphoinositol Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and data for the synthesis of D-Erythro-sphingosyl phosphoinositol analogs, crucial tools for researchers in sphingolipid signaling, drug discovery, and molecular biology. These synthetic analogs enable the investigation of the roles of these complex glycolipids in various cellular processes and their potential as therapeutic targets.

Introduction

This compound and its analogs are members of the glycosphingolipid family, which are integral components of eukaryotic cell membranes. They are involved in a myriad of cellular functions, including signal transduction, cell recognition, and modulation of membrane protein function. The intricate structure of these molecules, consisting of a sphingoid base, a fatty acid, a phosphate group, and an inositol headgroup, presents a significant synthetic challenge. This document outlines a robust synthetic strategy employing a phosphoramidite coupling approach to overcome these challenges and provide access to these valuable molecular probes.

Signaling Pathway

This compound and its metabolites are key players in the complex sphingolipid signaling network. This pathway regulates fundamental cellular processes such as cell growth, differentiation, apoptosis, and stress responses. The central molecule, ceramide, can be metabolized through various enzymatic steps to produce a cascade of bioactive lipids. The diagram below illustrates the key enzymatic conversions within this pathway.

Sphingolipid_Signaling_Pathway cluster_DeNovo De Novo Synthesis (ER) cluster_Sphingomyelin_Cycle Sphingomyelin Cycle (Plasma Membrane, Golgi) cluster_Salvage Salvage Pathway (Lysosome, Endosome) cluster_Metabolism Ceramide Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPTLC Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Ceramide_Cycle Ceramide Ceramide_Salvage Ceramide Ceramide_Met Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide_Cycle SMase Ceramide_Cycle->Sphingomyelin SMS ComplexSphingolipids Complex Sphingolipids Sphingosine_Salvage Sphingosine ComplexSphingolipids->Sphingosine_Salvage Hydrolases Sphingosine_Salvage->Ceramide_Salvage CerS Sphingosine_Met Sphingosine Ceramide_Met->Sphingosine_Met Ceramidase C1P Ceramide-1-Phosphate Ceramide_Met->C1P CERK Glucosylceramide Glucosylceramide Ceramide_Met->Glucosylceramide GCS Sphingosylphosphoinositol Sphingosyl Phosphoinositol Ceramide_Met->Sphingosylphosphoinositol Putative Synthase S1P Sphingosine-1-Phosphate Sphingosine_Met->S1P SPHK1/2

Caption: Key pathways of sphingolipid metabolism.

Experimental Protocols

I. Synthesis of Protected D-Erythro-Sphingosyl Phosphoramidite

A key intermediate for the synthesis of this compound analogs is the corresponding phosphoramidite derivative. This protocol outlines the synthesis of a suitably protected D-erythro-sphingosine backbone followed by phosphitylation.

Materials:

  • Protected D-Erythro-Sphingosine (with protected hydroxyl and amino groups, e.g., N-TFA, 3-O-TBDMS)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica Gel for column chromatography

  • Hexanes, Ethyl Acetate

Procedure:

  • Preparation of Protected Sphingosine: Start with commercially available or previously synthesized D-erythro-sphingosine. Protect the 2-amino group (e.g., as a trifluoroacetamide) and the 3-hydroxyl group (e.g., as a t-butyldimethylsilyl ether) using standard protection chemistry. Purify the protected sphingosine by column chromatography.

  • Phosphitylation:

    • Dissolve the protected D-erythro-sphingosine (1.0 eq) in anhydrous DCM under an argon atmosphere.

    • Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude phosphoramidite by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate containing a small amount of triethylamine (e.g., 0.5%) to afford the pure product.

II. Coupling of Sphingosyl Phosphoramidite with Protected myo-Inositol

The crucial phosphodiester linkage is formed by coupling the sphingosyl phosphoramidite with a selectively protected myo-inositol derivative.

Materials:

  • Protected D-Erythro-Sphingosyl Phosphoramidite (from step I)

  • Selectively Protected myo-Inositol (e.g., 1,2:5,6-di-O-cyclohexylidene-myo-inositol)

  • Activator (e.g., 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole)

  • Anhydrous Acetonitrile

  • Oxidizing agent (e.g., tert-Butyl hydroperoxide or Iodine/water/pyridine)

Procedure:

  • Coupling Reaction:

    • Dissolve the protected myo-inositol (1.2 eq) and the sphingosyl phosphoramidite (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

    • Add the activator (e.g., 1H-Tetrazole, 3.0 eq) and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or ³¹P NMR.

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Add the oxidizing agent (e.g., a solution of iodine in THF/water/pyridine) dropwise until a persistent brown color is observed.

    • Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

    • Quench the excess iodine with aqueous sodium thiosulfate.

  • Workup and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the fully protected sphingosyl phosphoinositol analog by flash column chromatography on silica gel.

III. Deprotection of the Sphingosyl Phosphoinositol Analog

The final step involves the removal of all protecting groups to yield the target this compound analog.

Materials:

  • Fully Protected Sphingosyl Phosphoinositol Analog (from step II)

  • Deprotection reagents (specific to the protecting groups used, e.g., Trifluoroacetic acid (TFA) for cyclohexylidene and silyl ethers, aqueous ammonia for cyanoethyl and acyl groups).

  • Solvents for purification (e.g., Methanol, Chloroform, Water for C18 reverse-phase chromatography).

Procedure:

  • The deprotection strategy will depend on the specific protecting groups employed. A multi-step deprotection may be necessary. For example:

    • Acidic Deprotection: Treat the protected compound with a solution of TFA in DCM to remove acid-labile groups like cyclohexylidene and TBDMS ethers.

    • Basic Deprotection: Following acid treatment and workup, treat the intermediate with concentrated aqueous ammonia in methanol to remove the cyanoethyl group from the phosphate and any acyl protecting groups.

  • Purification of the Final Product: Purify the final deprotected analog using C18 reverse-phase column chromatography or HPLC to yield the pure this compound analog.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthetic_Workflow Sphingosine D-erythro-Sphingosine Protected_Sphingosine Protected Sphingosine Sphingosine->Protected_Sphingosine Protection Phosphoramidite Sphingosyl Phosphoramidite Protected_Sphingosine->Phosphoramidite Phosphitylation Coupled_Product Protected Sphingosyl Phosphoinositol Phosphoramidite->Coupled_Product Coupling & Oxidation Protected_Inositol Protected myo-Inositol Protected_Inositol->Coupled_Product Final_Product D-erythro-Sphingosyl Phosphoinositol Analog Coupled_Product->Final_Product Deprotection

Caption: General synthetic workflow for this compound analogs.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a representative this compound analog (e.g., with a C18 fatty acid chain).

Table 1: Synthetic Step Yields

StepProductTypical Yield (%)
IProtected D-Erythro-Sphingosyl Phosphoramidite75-85
IIFully Protected Sphingosyl Phosphoinositol60-70
IIIThis compound Analog80-90 (after purification)

Table 2: Spectroscopic Data for a Representative this compound Analog

TechniqueParameterObserved Value
¹H NMR (500 MHz, CD₃OD)δ (ppm)~5.7 (vinyl H), ~5.5 (vinyl H), ~4.2-3.5 (inositol & sphingosine backbone H's), ~2.2 (acyl CH₂), ~1.3 (acyl (CH₂)n), ~0.9 (acyl CH₃)
¹³C NMR (125 MHz, CD₃OD)δ (ppm)~175 (amide C=O), ~135-125 (vinyl C's), ~80-60 (inositol & sphingosine backbone C's), ~35-20 (acyl C's), ~14 (acyl CH₃)
³¹P NMR (202 MHz, CD₃OD)δ (ppm)~1.0 - 0.0
HRMS (ESI+) [M+H]⁺ (m/z)Calculated and found values corresponding to the molecular formula of the target analog. For a C18 analog, this would be in the range of m/z 700-800.

Table 3: Key Mass Spectrometry Fragmentation Ions

Precursor IonFragment Ion (m/z)Assignment
[M+H]⁺[M+H - H₂O]⁺Loss of water
[M+H]⁺[M+H - Inositol-PO₄H₂]⁺Loss of the phosphoinositol headgroup
[M+H]⁺[Sphingoid base - H₂O]⁺Fragment corresponding to the sphingoid backbone
[M+H]⁺[Fatty acyl chain]⁺Fragment corresponding to the fatty acid

Conclusion

The synthetic protocols and data presented herein provide a comprehensive guide for the preparation and characterization of this compound analogs. These synthetic molecules are invaluable for elucidating the complex roles of sphingolipids in cellular signaling and for the development of novel therapeutic agents targeting sphingolipid-mediated pathways. The provided workflows and data tables will serve as a valuable resource for researchers in the fields of chemical biology, pharmacology, and drug discovery.

Metabolic Labeling of Sphingosylphosphoinositol (S1P): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphoinositol, more commonly known as sphingosine-1-phosphate (S1P), is a critical signaling sphingolipid involved in a myriad of cellular processes, including proliferation, migration, survival, and intercellular communication.[1] Dysregulation of S1P signaling has been implicated in various pathologies such as cancer, autoimmune diseases, and fibrosis. Metabolic labeling serves as a powerful tool for researchers to trace the synthesis, trafficking, and turnover of S1P, providing invaluable insights into its complex biology and its role in disease. These application notes provide detailed protocols for the metabolic labeling and quantification of S1P in cultured cells.

Signaling Pathway of Sphingosine-1-Phosphate

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[2] Their metabolism is a dynamic network of interconnected pathways. The de novo synthesis of sphingolipids originates in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] Through a series of enzymatic reactions, ceramide is formed, which serves as a central hub for the synthesis of more complex sphingolipids. Ceramide can be hydrolyzed to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P.[4] S1P can act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.[2][5]

S1P_Signaling_Pathway cluster_membrane Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide de novo synthesis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_intra Intracellular S1P Sphingosine->S1P_intra SphK1/2 S1P_intra->Ceramide S1P Phosphatase S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR binds to Downstream Downstream Signaling (e.g., PLC, AKT, ERK, JNK) S1PR->Downstream activates Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response leads to

Figure 1: Simplified S1P signaling pathway.

Experimental Protocols

Metabolic labeling of S1P can be achieved using various precursors, including radiolabeled and stable isotope-labeled molecules. The choice of label depends on the specific research question and the available analytical instrumentation.

Protocol 1: Radiolabeling of S1P using [³H]-Sphingosine

This protocol is adapted for cultured mammalian cells and utilizes [³H]-sphingosine to trace the formation of S1P.

Materials:

  • Cultured mammalian cells (e.g., CHO, B16 melanoma)[6]

  • Complete cell culture medium (e.g., Ham's F-12, MEM) with 10% FBS[6]

  • D-erythro-[3-³H]-C₁₈-sphingenine ([³H]-sphingosine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform, Methanol, Hydrochloric acid (HCl)

  • 1% Potassium chloride (KCl)

  • Scintillation vials and scintillation cocktail

  • Thin-layer chromatography (TLC) plates (Silica Gel 60)

  • TLC developing solvent: 1-butanol/acetic acid/water (3/1/1, v/v/v)[6]

Procedure:

  • Cell Culture: Plate cells in a 6-well plate at a density of 1 x 10⁵ cells/well and culture overnight.[6]

  • Labeling: Add 0.5 µCi of [³H]-sphingosine to each well.[6]

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a desired time period (e.g., 24 hours).[6]

  • Cell Harvest: Harvest the cells using a cell scraper and transfer to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 700 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS and resuspend in 100 µL of ice-cold water.[6]

  • Lipid Extraction:

    • Add 375 µL of chloroform/methanol/HCl (100:200:1, v/v/v) to the cell suspension and vortex thoroughly.[6]

    • Add 125 µL of chloroform and 125 µL of 1% KCl and vortex again.[6]

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new tube.

  • Drying and Reconstitution: Dry the organic phase under a stream of nitrogen or using a centrifugal concentrator. Reconstitute the lipid extract in 20 µL of chloroform/methanol (2:1, v/v).[6]

  • TLC Analysis:

    • Spot the reconstituted lipid extract onto a Silica Gel 60 TLC plate.

    • Develop the plate using a solvent system of 1-butanol/acetic acid/water (3/1/1, v/v/v).[6]

    • Dry the TLC plate and visualize the radioactive spots using autoradiography or a phosphorimager.

  • Quantification: Scrape the silica corresponding to the S1P band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: Stable Isotope Labeling of S1P for LC-MS/MS Analysis

This protocol utilizes stable isotope-labeled precursors for the analysis of S1P by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity and sensitivity compared to radiolabeling.[7][8]

Materials:

  • Cultured cells

  • Cell culture medium

  • Stable isotope-labeled precursor (e.g., L-serine-d₃, palmitate-d₃)[3]

  • Internal standard (e.g., C17-S1P)[9]

  • Chloroform, Methanol

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells in a medium supplemented with the stable isotope-labeled precursor for a specified duration. The concentration of the label and the incubation time should be optimized for the specific cell type and experimental goals.

  • Cell Harvest and Lipid Extraction: Harvest and wash the cells as described in Protocol 1. Spike the samples with a known amount of internal standard (e.g., C17-S1P) before lipid extraction. Perform lipid extraction using a modified Folch method with acidified chloroform/methanol.[7]

  • Sample Preparation: Evaporate the solvent from the lipid extract and reconstitute the sample in a solvent compatible with the LC-MS/MS system (e.g., 20% CHCl₃ and 80% methanol).[7]

  • LC-MS/MS Analysis:

    • Separate the labeled and unlabeled sphingolipids using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and quantify the different S1P species using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[7] Monitor the characteristic precursor-to-product ion transitions for both the endogenous and the labeled S1P, as well as the internal standard.

  • Data Analysis: Calculate the amount of newly synthesized S1P by comparing the peak areas of the labeled S1P to the internal standard.

Experimental Workflow

The general workflow for the metabolic labeling and analysis of sphingosylphosphoinositol is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling (Radioactive or Stable Isotope Precursor) Cell_Culture->Metabolic_Labeling Cell_Harvest 3. Cell Harvest and Washing Metabolic_Labeling->Cell_Harvest Lipid_Extraction 4. Lipid Extraction Cell_Harvest->Lipid_Extraction Analysis 5. Analysis Lipid_Extraction->Analysis TLC TLC and Autoradiography (Radiolabeling) Analysis->TLC LCMS LC-MS/MS (Stable Isotope Labeling) Analysis->LCMS Data_Quantification 6. Data Quantification and Interpretation TLC->Data_Quantification LCMS->Data_Quantification

Figure 2: General workflow for S1P metabolic labeling.

Data Presentation

Quantitative data from metabolic labeling experiments should be summarized in tables for clear comparison between different experimental conditions.

Table 1: Quantification of S1P Levels by HPLC after NDA Derivatization

Biological SampleMean S1P Concentration (µM)Reference
Human Plasma0.45[10][11]
Horse Plasma0.25[10][11]
Mouse Plasma1.23[10][11]

This method relies on derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) and quantification by reverse-phase HPLC.[10][11] The limit of detection (LOD) was reported to be 20.9 fmol, and the limit of quantification (LOQ) was 69.6 fmol.[10][11]

Table 2: Quantification of S1P in Human Plasma and Serum by LC-MS/MS

Sample TypeS1P Concentration Range (µM)Reference
Citrate-plasma0.5 - 1.2[12]
Li-hep-plasmaSlightly higher than citrate-plasma[12]
EDTA-plasmaSlightly higher than citrate-plasma[12]
Serum1.4 - 1.8[12]

This LC-MS/MS method demonstrated good accuracy and precision in the range of 0.011 to 0.9 µM.[12]

Conclusion

Metabolic labeling is an indispensable technique for studying the dynamics of sphingosylphosphoinositol metabolism and signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the role of S1P in health and disease. The choice between radiolabeling and stable isotope labeling will depend on the specific experimental needs and available resources, with LC-MS/MS offering superior sensitivity and specificity for quantitative analysis. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols for Sphingosine Kinase Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1][2] The two identified isoforms, SphK1 and SphK2, are pivotal in a multitude of cellular activities, including cell growth, proliferation, survival, and migration.[1][2] The equilibrium between the pro-apoptotic molecules ceramide and sphingosine, and the pro-survival S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1][3] Dysregulation of SphK activity is implicated in various pathologies such as cancer, inflammation, and fibrosis, rendering these enzymes attractive targets for therapeutic intervention and drug discovery.[1]

These application notes provide detailed methodologies for quantifying sphingosine kinase activity through various commonly employed assay formats, including radiometric and fluorescence-based techniques. Additionally, protocols for inhibitor screening and data presentation guidelines are included to facilitate robust and reproducible research.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of sphingosine kinases in cellular signaling and a generalized workflow for conducting an enzyme assay.

Sphingosine_Kinase_Signaling_Pathway Sph Sphingosine SphK1_2 Sphingosine Kinase (SphK1/SphK2) Sph->SphK1_2 ATP to ADP S1P Sphingosine-1-Phosphate (S1P) S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Intracellular_Targets Intracellular Targets S1P->Intracellular_Targets Intracellular SphK1_2->S1P Cellular_Responses Cellular Responses (Growth, Survival, Migration) S1PRs->Cellular_Responses Intracellular_Targets->Cellular_Responses

Caption: Sphingosine Kinase Signaling Pathway.

Enzyme_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, ATP) Start->Reagent_Prep Reaction_Setup Set up Reaction Mixture (Enzyme, Substrate, Buffer) Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detection of Product (Radiometric, Fluorescence, etc.) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate Activity, IC50, etc.) Detection->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for a Sphingosine Kinase Assay.

Comparative Summary of Enzyme Assay Methods

The selection of an appropriate assay for measuring sphingosine kinase activity depends on various factors including the required sensitivity, throughput, and available laboratory equipment. The following table summarizes the key characteristics of commonly used methods.

Assay TypePrincipleAdvantagesDisadvantagesTypical Substrates
Radiometric Measures the incorporation of radiolabeled phosphate ([γ-32P]ATP or [γ-33P]ATP) into the sphingosine substrate.[2][4]High sensitivity and accuracy.[4]Slow, labor-intensive, requires handling of radioactive materials, and involves organic solvent extractions and TLC.[4][5]D-erythro-sphingosine
Fluorescence-Based (NBD-Sphingosine) Utilizes a fluorescently labeled sphingosine analog (NBD-sphingosine). The phosphorylated product is separated from the substrate based on differential solubility, and the fluorescence of the product is measured.[3]High-throughput compatible, avoids radioactivity, and is highly sensitive.[6]Requires a fluorescence plate reader and careful phase separation.NBD-sphingosine
Fluorescence-Based (Real-Time) Monitors the change in fluorescence of NBD-sphingosine upon phosphorylation in real-time without the need for separation steps.[6]Real-time monitoring, high-throughput, and simple procedure.[6]May be susceptible to interference from fluorescent compounds.NBD-sphingosine
Luminescence-Based (ATP Depletion) Measures the amount of ATP remaining in the reaction mixture after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[7]High-throughput, non-radioactive, and commercially available kits.[7]Indirect measurement of kinase activity, may be prone to interference from compounds affecting the luciferase reaction.Sphingosine

Detailed Experimental Protocols

Protocol 1: Radiometric Sphingosine Kinase Assay

This protocol is adapted from conventional methods for measuring SphK activity using radiolabeled ATP.[2][4]

Materials:

  • Recombinant or purified SphK1 or SphK2

  • D-erythro-sphingosine

  • [γ-32P]ATP or [γ-33P]ATP

  • Kinase assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM Na3VO4, 10 mM NaF)[8]

  • Stop solution (e.g., chloroform/methanol/HCl; 100:200:1, v/v/v)[8]

  • 2M KCl[8]

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water; 3:1:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the kinase assay buffer, sphingosine (e.g., 100 µM), and the enzyme solution (e.g., 5 µg of total protein).[8]

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding [γ-32P]ATP (e.g., 1 mM, ~1 µCi per reaction).

  • Incubate at 37°C for 30 minutes.[8]

  • Terminate the reaction by adding 700 µL of cold stop solution.[8]

  • Perform lipid extraction by adding 400 µL of 2M KCl, vortexing thoroughly, and centrifuging to separate the phases.[8]

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid film in a small volume of chloroform/methanol (2:1, v/v) and spot it onto a TLC plate.

  • Develop the TLC plate using the developing solvent.

  • Visualize the radiolabeled S1P using autoradiography or a phosphorimager.

  • Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

Protocol 2: Fluorescence-Based Sphingosine Kinase Assay using NBD-Sphingosine

This protocol provides a non-radioactive method for assessing SphK activity.[3]

Materials:

  • Recombinant or purified SphK1 or SphK2

  • NBD-sphingosine

  • ATP

  • 5X Kinase Assay Buffer (e.g., 150 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.25% Triton X-100)[3]

  • Chloroform:methanol (2:1, v/v)[3]

  • 1 M KCl[3]

  • 96-well black plates

  • Fluorescence plate reader (Excitation ~474 nm, Emission ~539 nm)[3]

Procedure:

  • Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with ddH₂O.

  • In a 96-well plate, prepare a 50 µL reaction mixture containing 10 µL of 5X Kinase Assay Buffer, the enzyme solution, and 10 µL of 50 µM NBD-sphingosine working solution. Include "no enzyme" and "no ATP" controls.[3]

  • Pre-incubate the plate at 37°C for 10 minutes.[3]

  • Initiate the reaction by adding 5 µL of 10 mM ATP.[3]

  • Incubate the plate at 37°C for 30-60 minutes.[3]

  • Stop the reaction by adding 150 µL of chloroform:methanol (2:1, v/v) and vortex for 1 minute.[3]

  • Induce phase separation by adding 50 µL of 1 M KCl and vortexing for another minute.[3]

  • Centrifuge the plate at 1,500 x g for 10 minutes.[3]

  • Carefully transfer 50 µL of the upper aqueous phase to a new black 96-well plate.[3]

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

Data Presentation and Analysis

For inhibitor screening and characterization, it is crucial to present data in a clear and standardized format. The following table provides an example of how to summarize inhibitor data.

InhibitorAssay TypeTarget IsoformIC50 (µM)Ki (µM)
Compound XRadiometricSphK10.50.2
Compound YFluorescence (NBD)SphK10.80.3
Compound ZRadiometricSphK21.20.7
Compound ALuminescence (ATP)SphK22.51.1

Note: IC50 values are dependent on experimental conditions (e.g., substrate concentration), while Ki values are a more direct measure of inhibitor potency. It is recommended to determine the mechanism of inhibition and calculate the Ki for novel inhibitors.

Concluding Remarks

The choice of assay for sphingosine kinase activity should be guided by the specific research question, available resources, and desired throughput. Radiometric assays offer high sensitivity but are low-throughput and require specialized handling of radioactive materials.[4] Fluorescence-based assays provide a safer and more high-throughput alternative, with real-time options available for kinetic studies.[6] Luminescence-based assays are also suitable for high-throughput screening but provide an indirect measure of enzyme activity.[7] The detailed protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers in the field of sphingolipid biology and drug discovery.

References

Application Notes and Protocols for the Extraction of Sphingosine-1-Phosphate and Sphingosylphosphorylcholine from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of the bioactive signaling sphingolipids, Sphingosine-1-Phosphate (S1P) and Sphingosylphosphorylcholine (SPC), from tissue samples. These lipids play crucial roles in numerous physiological and pathological processes, making their accurate quantification essential for research and therapeutic development.[1][2] The primary analytical method for the quantification of these sphingolipids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][4]

Data Presentation: Quantitative Parameters for S1P Extraction

The efficiency and reliability of S1P extraction are influenced by several factors. The following table summarizes typical quantitative data and parameters for the extraction of S1P from animal tissues.

ParameterTypical Value/RangeTissue Type (Example)Notes
Tissue Amount10-50 mgGeneral Animal TissuesThe amount can be adjusted based on the expected lipid concentration in the tissue.[1]
Internal Standard10 µl of 10 µM C17-S1P in MethanolGeneral Animal TissuesAdded at the beginning of the homogenization process to account for extraction variability and sample loss.[1][3]
Extraction EfficiencyClose to 100% for S1PGeneralWith appropriate protocols, the extraction efficiency for S1P is very high.[1]
Resuspension Volume100-200 µLGeneralThe final dried lipid extract is resuspended in a known volume for LC-MS/MS analysis.[1]

Experimental Protocols

Protocol 1: Acidified Chloroform-Based Extraction of Sphingosine-1-Phosphate (S1P) from Tissues

This protocol is a robust method for the extraction of S1P and related sphingolipids from various biological samples, including tissue homogenates.[3]

Materials:

  • Frozen tissue sample

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Internal Standard: C17-S1P in Methanol (MeOH)

  • 18.5% Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Glass centrifuge vials

  • Homogenizer

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas supply or vacuum rotator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-50 mg of frozen tissue.

    • Place the tissue in a suitable tube for homogenization.

    • Add 1 ml of ice-cold PBS.[1]

    • Add 10 µl of the internal standard (10 µM C17-S1P in MeOH).[1]

  • Homogenization:

    • Homogenize the tissue on ice until no visible tissue fragments remain.[1]

    • Transfer the homogenate to a glass centrifuge vial.[1]

  • Lipid Extraction:

    • To the tissue homogenate, add 300 µl of 18.5% HCl.[1]

    • Add 1 ml of MeOH and 2 ml of CHCl₃.[1]

    • Vortex the mixture vigorously for 10 minutes at maximum speed.[1]

    • Centrifuge the sample at 1,900 x g for 3 minutes to induce phase separation.[1]

  • Phase Separation and Collection:

    • Carefully collect the lower organic phase (chloroform phase) using a glass Pasteur pipette and transfer it to a new glass centrifuge vial.[1]

    • To the remaining aqueous phase, add another 2 ml of CHCl₃, vortex, and centrifuge again as in the previous steps.[5]

    • Combine the second lower organic phase with the first one.[1]

  • Drying and Resuspension:

    • Dry the combined organic phases under a stream of nitrogen gas or using a vacuum rotator at 60 °C for approximately 45 minutes.[1][5]

    • Resuspend the dried lipid extract in 100 µl of a MeOH:CHCl₃ (4:1, v/v) solution.[1]

    • Vortex the sample for 1 minute at maximum speed.[5]

  • Storage:

    • Transfer the resuspended sample to an autosampler vial.

    • Store the samples at -20 °C until LC-MS/MS analysis.[1]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for S1P Extraction

The following diagram illustrates the key steps in the acidified chloroform-based extraction protocol.

G start Tissue Weighing (10-50 mg) homogenization Homogenization in PBS + Internal Standard start->homogenization extraction Addition of HCl, MeOH, and CHCl3 homogenization->extraction vortex_centrifuge Vortexing and Centrifugation extraction->vortex_centrifuge collect_organic Collection of Lower Organic Phase vortex_centrifuge->collect_organic re_extract Re-extraction of Aqueous Phase collect_organic->re_extract dry Drying under Nitrogen re_extract->dry resuspend Resuspension in MeOH:CHCl3 dry->resuspend end LC-MS/MS Analysis resuspend->end

Caption: S1P Extraction Workflow.

S1P and SPC Signaling Pathways

Sphingosine-1-phosphate (S1P) and Sphingosylphosphorylcholine (SPC) are structurally related signaling molecules that can elicit similar biological responses in various cell types and tissues.[2] They are metabolites of sphingomyelin and can act as both extracellular ligands for G protein-coupled receptors and as intracellular second messengers.[2][6] While they share some biological effects, they can also act via distinct receptors and signaling pathways.[2]

S1P binds to a family of five G protein-coupled receptors (S1P₁₋₅), which couple to multiple G proteins to regulate a wide array of cellular processes, including cell growth, differentiation, and migration.[6][7] The signaling pathways activated by S1P are critical in the cardiovascular, immune, and nervous systems.[6][7][8]

G cluster_membrane Cell Membrane S1P_R S1P Receptors (S1P1-5) G_proteins G Proteins (Gq, Gi, G12/13) S1P_R->G_proteins activates SPC_R SPC Receptors SPC_R->G_proteins activates S1P Extracellular S1P S1P->S1P_R binds SPC Extracellular SPC SPC->SPC_R binds Downstream Downstream Effectors (PLC, PI3K, Rho, RAC) G_proteins->Downstream regulate Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response induce

Caption: S1P and SPC Signaling Overview.

References

Application Notes and Protocols: Yeast as a Model System to Study Inositol-Containing Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae, or budding yeast, serves as a powerful and genetically tractable model organism for elucidating fundamental cellular processes that are conserved in higher eukaryotes, including humans. One such conserved area of study is the metabolism and signaling functions of sphingolipids. Yeast provides an exceptional system to investigate the roles of inositol-containing sphingolipids, which are crucial components of cellular membranes and are implicated in a variety of signaling pathways.[1][2][3] The conservation of the initial steps in the sphingolipid metabolic pathway between yeast and mammals makes it an invaluable tool for understanding the molecular basis of diseases associated with aberrant sphingolipid metabolism and for the development of novel therapeutic strategies.[1][2]

This document provides detailed application notes and protocols for utilizing yeast to study inositol-containing sphingolipids, which in the context of S. cerevisiae primarily refers to inositolphosphorylceramide (IPC), mannosylinositol phosphorylceramide (MIPC), and mannosyldiinositol phosphorylceramide (M(IP)2C).

Sphingolipid Signaling Pathways in Yeast

The sphingolipid metabolic pathway in yeast is well-characterized, with most of the enzymes having mammalian orthologs.[1] This pathway generates bioactive molecules that regulate diverse cellular functions, including stress responses, cell cycle progression, and endocytosis.[3][4]

A key regulatory hub in yeast sphingolipid metabolism is the Target of Rapamycin Complex 2 (TORC2)-Ypk1 signaling pathway. This pathway responds to alterations in plasma membrane lipid composition, including the depletion of complex sphingolipids, to modulate the activity of key enzymes in the biosynthetic pathway, such as serine palmitoyltransferase (SPT), the first and rate-limiting enzyme.[5]

Below is a diagram illustrating the major steps in the biosynthesis of inositol-containing sphingolipids in yeast and its regulation.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Regulation Regulation Serine Serine + Palmitoyl-CoA SPT SPT (Lcb1/2, Tsc3) Serine->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Tsc10 Tsc10 KDS->Tsc10 DHS Dihydrosphingosine (DHS) Tsc10->DHS CerS Ceramide Synthase (Lag1, Lac1, Lip1) DHS->CerS DHC Dihydroceramide (DHC) CerS->DHC Sur2_ER Sur2 DHC->Sur2_ER PHC Phytoceramide (PHC) Sur2_ER->PHC Aur1 Aur1 (IPC Synthase) PHC->Aur1 Vesicular & Non-vesicular Transport IPC Inositolphosphorylceramide (IPC) Aur1->IPC MIPC_Synthases Csg1, Csg2, Csh1 IPC->MIPC_Synthases MIPC Mannosylinositol phosphorylceramide (MIPC) MIPC_Synthases->MIPC Ipt1 Ipt1 MIPC->Ipt1 MIP2C Mannosyldiinositol phosphorylceramide (M(IP)2C) Ipt1->MIP2C Plasma_Membrane Plasma Membrane MIP2C->Plasma_Membrane Transport to TORC2 TORC2 Ypk1 Ypk1 TORC2->Ypk1 Orm1_2 Orm1/2 Ypk1->Orm1_2 Phosphorylates & Inhibits Orm1_2->SPT Inhibits

Caption: Biosynthesis of inositol-containing sphingolipids in yeast.

Data Presentation

Quantitative analysis of sphingolipid levels in yeast is critical for understanding their roles in cellular processes. Below is a summary of representative quantitative data for various sphingolipid species in wild-type S. cerevisiae under normal growth conditions. These values can serve as a baseline for comparison in studies involving genetic or chemical perturbations.

Sphingolipid SpeciesAbundance (pmol/nmol phosphate)Reference
Dihydrosphingosine (DHS)~0.1[6]
Phytosphingosine (PHS)~0.5[6]
Dihydroceramides (DHC)~1.0[7]
Phytoceramides (PHC)~2.0[7]
Inositolphosphorylceramide (IPC)~5.0[7]
Mannosylinositol phosphorylceramide (MIPC)~10.0[7]
Mannosyldiinositol phosphorylceramide (M(IP)2C)~15.0[7]

Note: The absolute values can vary depending on the yeast strain, growth conditions, and analytical methods used.

Experimental Protocols

Protocol 1: Metabolic Labeling and Extraction of Inositol-Containing Sphingolipids

This protocol describes the in vivo labeling of yeast sphingolipids with a radioactive precursor, followed by their extraction for subsequent analysis.[8][9]

Materials:

  • Yeast strain of interest

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • SD-inositol medium (synthetic defined medium lacking inositol)

  • [³H]myo-inositol

  • 5% Trichloroacetic acid (TCA)

  • Glass beads (0.5 mm diameter)

  • Chloroform

  • Methanol

  • 1 M KCl

  • 0.1 M KOH in methanol

  • Scintillation counter and vials

Procedure:

  • Yeast Culture: Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculation for Labeling: Dilute the overnight culture to an OD₆₀₀ of 0.1 in 10 mL of fresh YPD and grow to mid-log phase (OD₆₀₀ of 0.5-0.8).

  • Cell Harvest and Washing: Harvest the cells by centrifugation at 3,000 x g for 5 minutes. Wash the cell pellet twice with sterile water and once with SD-inositol medium.

  • Metabolic Labeling: Resuspend the cells in 1 mL of SD-inositol medium and add 10 µCi of [³H]myo-inositol. Incubate for 2-4 hours at 30°C with shaking.

  • Stopping the Labeling: Stop the labeling by adding 1 mL of ice-cold 10% TCA and incubating on ice for 10 minutes.

  • Cell Lysis: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of water. Add an equal volume of glass beads and vortex vigorously for 5 minutes.

  • Lipid Extraction:

    • Add 2 mL of chloroform:methanol (1:1, v/v) to the lysed cells and vortex for 10 minutes.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Collect the lower organic phase into a new tube.

    • Re-extract the aqueous phase and cell debris with 1 mL of chloroform:methanol (2:1, v/v).

    • Pool the organic phases.

  • Washing the Lipid Extract: Add 1 mL of 1 M KCl to the pooled organic phase, vortex, and centrifuge to separate the phases. Discard the upper aqueous phase. Repeat the wash step.

  • Alkaline Hydrolysis (Optional, to remove glycerophospholipids):

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in 0.5 mL of 0.1 M KOH in methanol and incubate at 37°C for 30 minutes.

    • Neutralize the reaction by adding 0.5 mL of 0.1 M acetic acid.

    • Re-extract the lipids with 1 mL of chloroform.

  • Quantification: Dry the final lipid extract and resuspend in a known volume of chloroform:methanol (1:1, v/v). Measure the radioactivity of an aliquot using a scintillation counter.

Protocol_1_Workflow Start Yeast Culture (Overnight in YPD) Grow Grow to Mid-Log Phase (in YPD) Start->Grow Harvest Harvest and Wash Cells Grow->Harvest Label Metabolic Labeling ([³H]myo-inositol in SD-ino) Harvest->Label Stop Stop Labeling (Ice-cold TCA) Label->Stop Lyse Cell Lysis (Glass Beads) Stop->Lyse Extract Lipid Extraction (Chloroform:Methanol) Lyse->Extract Wash Wash Lipid Extract (1 M KCl) Extract->Wash Hydrolyze Alkaline Hydrolysis (Optional) Wash->Hydrolyze Quantify Quantification (Scintillation Counting) Hydrolyze->Quantify

Caption: Workflow for metabolic labeling and extraction of sphingolipids.

Protocol 2: Analysis of Inositol-Containing Sphingolipids by Thin-Layer Chromatography (TLC)

This protocol outlines the separation of different species of inositol-containing sphingolipids using TLC.[5][10]

Materials:

  • Extracted and radiolabeled lipid sample (from Protocol 1)

  • Silica gel 60 TLC plates

  • TLC developing tank

  • Solvent system: Chloroform:Methanol:4.2 N Ammonium Hydroxide (9:7:2, v/v/v)

  • Phosphorimager or autoradiography film

  • Standards for IPC, MIPC, and M(IP)2C (if available)

Procedure:

  • TLC Plate Preparation: Activate the silica gel TLC plate by heating it at 100°C for 30 minutes. Let it cool to room temperature.

  • Sample Application: Spot the radiolabeled lipid sample (resuspended in chloroform:methanol) onto the origin of the TLC plate using a fine capillary tube or a syringe. Allow the solvent to evaporate completely between applications. If available, spot non-radioactive standards in a separate lane.

  • TLC Development: Place the TLC plate in a developing tank containing the solvent system. Ensure the solvent level is below the sample origin. Cover the tank and allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Visualization:

    • Radiolabeled samples: Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the separated radioactive lipid species.

    • Standards: If non-radioactive standards were used, they can be visualized by staining with iodine vapor or other appropriate lipid stains.

  • Identification: Identify the different sphingolipid species based on their migration relative to the standards or their known relative mobilities (M(IP)2C migrates the least, followed by MIPC, and then IPC).

Protocol_2_Workflow Start Prepare Activated TLC Plate Spot Spot Radiolabeled Lipid Sample Start->Spot Develop Develop TLC Plate in Solvent System Spot->Develop Dry Air Dry the TLC Plate Develop->Dry Visualize Visualize by Autoradiography or Phosphorimaging Dry->Visualize Analyze Identify and Quantify Lipid Species Visualize->Analyze

Caption: Workflow for TLC analysis of inositol-containing sphingolipids.

Conclusion

The yeast Saccharomyces cerevisiae remains a premier model system for dissecting the complexities of sphingolipid metabolism and signaling. Its genetic tractability, coupled with the conservation of key metabolic pathways, provides a powerful platform for researchers and drug development professionals. The protocols and data presented here offer a foundational framework for investigating the roles of inositol-containing sphingolipids in cellular health and disease, with the ultimate goal of translating these findings into therapeutic applications.

References

Application Notes and Protocols: In Vitro Functional Assays for D-Erythro-sphingosyl phosphoinositol and Related Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of essential lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, migration, and inflammation.[1][2] The balance between key sphingolipid metabolites, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), is crucial for determining cell fate.[3] D-Erythro-sphingosyl phosphoinositol is a specific sphingolipid that can be used to study mechanisms related to cell signaling and lipid metabolism.[4]

While direct in vitro functional assays for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive sphingolipids suggests that its function can be interrogated using a panel of established assays. Studies have demonstrated a significant interplay between sphingolipids and the phosphoinositide (PI) signaling pathway. For instance, sphingosine can stimulate the hydrolysis of phosphatidylinositol, leading to the generation of inositol 1,4,5-triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[5]

These application notes provide detailed protocols for a selection of in vitro functional assays relevant for characterizing the biological activity of this compound and other related sphingolipids. The described assays focus on key signaling events such as phosphoinositide turnover, calcium mobilization, and the activity of enzymes central to sphingolipid metabolism.

Signaling Pathways Overview

The biological effects of sphingolipids are mediated through complex and interconnected signaling pathways. A key pathway involves the enzymatic conversion of sphingosine to the potent signaling molecule Sphingosine-1-Phosphate (S1P) by sphingosine kinases (SK1 and SK2).[6] S1P can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅, initiating downstream signaling cascades that regulate diverse cellular functions.[7][8] Furthermore, sphingolipids can modulate other signaling pathways, including the phosphoinositide pathway, by influencing the activity of enzymes like phospholipase C (PLC), which leads to the production of second messengers IP3 and diacylglycerol (DAG) and subsequent mobilization of intracellular calcium.[5][9]

Sphingolipid_Signaling Sphingolipid and Phosphoinositide Signaling Interplay cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling S1PR->Downstream Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG S1P_ext Extracellular S1P S1P_ext->S1PR Binds Sphingosine Sphingosine S1P_int Intracellular S1P Sphingosine->S1P_int ATP -> ADP SK SPI D-Erythro-sphingosyl phosphoinositol (Test Compound) SPI->PLC Modulates? S1P_int->S1P_ext Export SK Sphingosine Kinase (SK1/2) Ca_ER ER Ca2+ Store IP3->Ca_ER Releases Ca2+ DAG->Downstream Ca_cyto Cytosolic Ca2+ (Increased) Ca_ER->Ca_cyto Ca_cyto->Downstream

Caption: Overview of Sphingolipid and Phosphoinositide Signaling Pathways.

Key In Vitro Functional Assays

A variety of in vitro assays can be employed to characterize the functional activity of this compound. These assays can determine if the compound interacts with key enzymes in sphingolipid metabolism or if it modulates downstream signaling events like calcium mobilization.

Sphingosine Kinase (SK) Activity Assay

This assay determines if this compound can act as a substrate or an inhibitor of sphingosine kinases (SK1 and SK2), the enzymes that phosphorylate sphingosine to S1P.[6] A common method is a fluorescence-based assay using a labeled sphingosine analog.[6]

SK_Assay_Workflow Sphingosine Kinase Assay Workflow cluster_workflow A 1. Prepare Reagents (Buffer, NBD-Sphingosine, ATP, Enzyme, Test Compound) B 2. Set up Reaction Add reagents to 96-well plate. Pre-incubate. A->B C 3. Initiate Reaction Add ATP and incubate at 37°C. B->C D 4. Stop Reaction & Extract Lipids Add Chloroform:Methanol. Induce phase separation. C->D E 5. Separate Phases Centrifuge the plate. D->E F 6. Measure Fluorescence Transfer aqueous phase to a new plate and read fluorescence. E->F G 7. Data Analysis Calculate % inhibition or substrate conversion. F->G

Caption: Experimental workflow for a fluorescence-based Sphingosine Kinase assay.

Protocol: Fluorescence-Based Sphingosine Kinase Assay [6]

Materials:

  • Recombinant human Sphingosine Kinase 1 or 2 (SK1 or SK2)

  • NBD-Sphingosine (fluorescent substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 30 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Triton X-100, 10 mM MgCl₂)

  • This compound (Test Compound)

  • Chloroform:Methanol (2:1, v/v)

  • 1 M KCl

  • 96-well microplates (one for reaction, one for reading)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of NBD-sphingosine (e.g., 50 µM) and ATP (e.g., 10 mM) in Kinase Assay Buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the following to a final volume of 50 µL:

    • 10 µL of 5X Kinase Assay Buffer

    • Enzyme solution (diluted in 1X Kinase Assay Buffer)

    • Test compound or vehicle control

    • 10 µL of 50 µM NBD-Sphingosine

    • ddH₂O to bring the volume to 45 µL

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of 10 mM ATP to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lipid Extraction: Stop the reaction by adding 150 µL of chloroform:methanol (2:1, v/v). Vortex for 1 minute.

  • Phase Separation: Add 50 µL of 1 M KCl to induce phase separation. Vortex again for 1 minute and then centrifuge at 1,500 x g for 10 minutes.

  • Fluorescence Measurement: Carefully transfer a portion of the upper aqueous phase (containing the polar NBD-sphingosine-1-phosphate product) to a new black 96-well plate. Measure fluorescence (e.g., Excitation/Emission ~466/536 nm).

  • Data Analysis: Compare the fluorescence in wells with the test compound to control wells to determine inhibition or potential substrate activity.

Data Presentation:

Compound Concentration (µM)Fluorescence (RFU)% Inhibition
0 (Control)150000
0.11350010
1900040
10450070
100150090
Table 1: Example data for a sphingosine kinase inhibitor.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This functional assay measures the ability of a compound to trigger the release of calcium from intracellular stores, a key event downstream of PLC activation.[9][10] It is a robust method for screening compounds that interact with GPCRs or other pathways that modulate intracellular calcium.[10]

Protocol: Fluorescent Calcium Mobilization Assay [10]

Materials:

  • Adherent cell line (e.g., HEK293, HTC4)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound (Test Compound)

  • Positive control (e.g., ATP or a known S1P receptor agonist)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with fluidics injection capability (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and wash the cells with Assay Buffer. Add the fluorescent calcium dye solution (prepared in Assay Buffer) to the cells and incubate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells two to three times with Assay Buffer to remove excess dye. Leave a final volume of 100 µL of Assay Buffer in each well.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in Assay Buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence over time (e.g., every 1-2 seconds).

  • Compound Addition: After establishing a stable baseline fluorescence reading for ~20 seconds, the instrument's fluidics system injects a specified volume (e.g., 50 µL) of the test compound or control into the wells.

  • Data Recording: Continue recording fluorescence for another 2-3 minutes to capture the full calcium response profile (peak and decay).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the test compound.

Data Presentation:

Compound Concentration (nM)Peak Fluorescence Response (ΔRFU)
050
1200
10800
1002500
10004500
Table 2: Example dose-response data for a compound inducing calcium mobilization.
Sphingolipid Phosphatase Activity Assay

This assay determines if this compound can be dephosphorylated by sphingolipid phosphatases. A common method involves measuring the release of inorganic phosphate from the substrate.[11][12]

Protocol: Colorimetric Phosphatase Assay [13][14]

Materials:

  • Cell lysate or purified phosphatase

  • This compound (Test Compound/Substrate)

  • Assay Buffer (pH will depend on the specific phosphatase, e.g., acidic or neutral)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well clear microplate

  • Microplate reader (absorbance)

Procedure:

  • Standard Curve: Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add:

    • Enzyme source (lysate or purified enzyme)

    • Assay Buffer

    • Test compound (this compound)

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

  • Color Development: Stop the reaction and detect the released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent forms a colored complex with free inorganic phosphate.

  • Absorbance Measurement: Incubate for 10-20 minutes at room temperature for color to develop, then measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis: Subtract the background absorbance (no enzyme or no substrate controls). Quantify the amount of phosphate released by comparing the absorbance values to the phosphate standard curve.

Data Presentation:

Time (minutes)Phosphate Released (nmol)
00
101.5
203.1
304.4
607.8
Table 3: Example time-course data for phosphatase activity with this compound as a substrate.

References

Application Notes and Protocols for the Analytical Separation of Sphingolipid and Phosphoinositide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids and phosphoinositides are two major classes of signaling lipids that play critical roles in a myriad of cellular processes, including proliferation, apoptosis, migration, and inflammation. The spatial and temporal distribution of specific isomers of these lipids dictates downstream signaling events. Consequently, the ability to accurately separate and quantify these isomers is paramount for understanding their physiological and pathological roles and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the analytical separation of sphingolipid and phosphoinositide isomers, with a focus on sphingosine-1-phosphate (S1P) stereoisomers and phosphoinositide positional isomers.

Section 1: Separation of Sphingosine-1-Phosphate (S1P) Stereoisomers

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular functions through its interaction with five specific G protein-coupled receptors (S1PR1-5). The naturally occurring enantiomer of S1P is D-erythro-S1P. However, other stereoisomers can exist and may have different biological activities. Chiral chromatography is essential for the separation and analysis of these stereoisomers.

Signaling Pathway of Sphingosine-1-Phosphate

The synthesis and signaling of S1P are tightly regulated. Intracellular sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P can then be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase. Exported S1P acts in an autocrine or paracrine manner by binding to its receptors on the cell surface, initiating downstream signaling cascades.

S1P_Signaling Sph Sphingosine SphK1_2 SphK1/2 Sph->SphK1_2 S1P_intra Intracellular S1P S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters SPPase S1P Phosphatase S1P_intra->SPPase SPL S1P Lyase S1P_intra->SPL SphK1_2->S1P_intra S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR G_protein G Proteins S1PR->G_protein Downstream Downstream Signaling G_protein->Downstream SPPase->Sph Degradation Degradation Products SPL->Degradation

Sphingosine-1-Phosphate Signaling Pathway
Experimental Workflow for Chiral Separation of S1P

The enantioselective analysis of S1P is crucial for understanding the specific roles of each stereoisomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach.

S1P_Workflow start Biological Sample (e.g., plasma, cells) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction derivatization Derivatization (optional, for fluorescence detection) extraction->derivatization hplc Chiral HPLC Separation derivatization->hplc detection Detection (MS or Fluorescence) hplc->detection quantification Data Analysis & Quantification detection->quantification

Workflow for Chiral S1P Analysis
Protocol: Chiral HPLC-MS/MS for S1P Enantiomers

This protocol outlines a method for the separation and quantification of S1P enantiomers using a chiral stationary phase coupled with tandem mass spectrometry.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or cell lysate, add 375 µL of methanol:chloroform (2:1, v/v) containing an internal standard (e.g., C17-S1P).

  • Vortex for 1 minute and incubate on ice for 10 minutes.

  • Add 125 µL of chloroform and 125 µL of water.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

2. Chiral HPLC Separation

  • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: An isocratic mixture of hexane/isopropanol/ethanol with a small percentage of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-hexane:ethanol:isopropanol (18:2:1, v/v/v) with 0.1% acetic acid.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for S1P and the internal standard. For S1P, a common transition is m/z 380.4 → 264.4.[2]

  • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

4. Data Analysis and Quantification

  • Integrate the peak areas for each S1P enantiomer and the internal standard.

  • Construct a calibration curve using standards of known concentrations for each enantiomer.

  • Calculate the concentration of each S1P enantiomer in the sample.

Section 2: Separation of Phosphoinositide Positional Isomers

Phosphoinositides (PIs) are a family of phospholipids that are key components of cell membranes and are central to signal transduction. The inositol headgroup can be phosphorylated at the 3, 4, and 5 positions, leading to seven different phosphoinositide isomers. The specific phosphorylation pattern determines their signaling function.

Phosphoinositide Signaling Pathway

The interconversion of phosphoinositide isomers is a dynamic process regulated by a series of specific kinases and phosphatases. These enzymes add or remove phosphate groups at specific positions on the inositol ring, thereby controlling the cellular levels of each isomer and their downstream signaling.

PI_Signaling PI PI PI4K PI4K PI->PI4K PI3K PI3K PI->PI3K PI4P PI(4)P PI5K PI5K PI4P->PI5K PI5P PI(5)P PI3P PI(3)P PI3P->PI5K PI45P2 PI(4,5)P2 PI45P2->PI3K PI34P2 PI(3,4)P2 PI35P2 PI(3,5)P2 PI345P3 PI(3,4,5)P3 SHIP SHIP PI345P3->SHIP PTEN PTEN PI345P3->PTEN PI4K->PI4P PI5K->PI45P2 PI5K->PI35P2 PI3K->PI3P PI3K->PI345P3 SHIP->PI34P2 PTEN->PI45P2

Phosphoinositide Interconversion Pathway
Analytical Approaches for Phosphoinositide Isomer Separation

The separation of phosphoinositide positional isomers is challenging due to their structural similarity. Several analytical techniques have been developed, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC), coupled with mass spectrometry.

Protocol 1: HILIC-MS/MS for Phosphoinositide Isomer Separation

This protocol describes a method for the separation of deacylated phosphoinositide isomers.

1. Sample Preparation (Lipid Extraction and Deacylation)

  • Perform lipid extraction as described for S1P, using an appropriate internal standard (e.g., a synthetic phosphoinositide with odd-chain fatty acids).

  • After drying the lipid extract, add 1 mL of methylamine reagent (33% methylamine in ethanol/water, 7:3, v/v).

  • Incubate at 53°C for 1 hour to deacylate the phosphoinositides.

  • Dry the sample under nitrogen and reconstitute in the initial mobile phase.

2. HILIC Separation

  • Column: A silica-based HILIC column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium acetate in water.

  • Gradient: A gradient from high to low acetonitrile concentration. For example, start at 95% A, decrease to 50% A over 15 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection

  • Ionization Mode: ESI, negative ion mode.

  • MRM: Monitor specific transitions for each class of deacylated phosphoinositide isomers (GroPIPs).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
GroPIP419.1241.0
GroPIP2499.0321.0
GroPIP3578.9401.0

4. Data Analysis

  • Quantify each isomer based on its unique retention time and peak area relative to the internal standard.

Protocol 2: Supercritical Fluid Chromatography (SFC)-MS/MS for Intact Phosphoinositide Isomers

SFC offers an alternative approach with different selectivity for separating intact phosphoinositide isomers.[3][4]

1. Sample Preparation (Lipid Extraction and Methylation)

  • Extract lipids as previously described.

  • To the dried lipid extract, add 200 µL of toluene and 400 µL of methanol.

  • Add 10 µL of (trimethylsilyl)diazomethane solution (2.0 M in diethyl ether) and incubate at room temperature for 10 minutes to methylate the phosphate groups.

  • Stop the reaction by adding 5 µL of acetic acid.

  • Dry the sample and reconstitute in the initial mobile phase.

2. SFC Separation

  • Column: A column suitable for SFC, such as a 2-ethylpyridine or a chiral column.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: Methanol with an additive like ammonium formate.

  • Gradient: A gradient of increasing modifier (Mobile Phase B).

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

3. Mass Spectrometry Detection

  • Ionization Mode: ESI, positive ion mode.

  • MRM: Monitor the transitions for the methylated phosphoinositide isomers.

Quantitative Data Summary

The following table summarizes representative quantitative data for phosphoinositide isomers in different biological samples, as determined by LC-MS/MS methods.[5]

Phosphoinositide IsomerResting Human Platelets (pmol/10^8 cells)OP9 Pre-adipocytes (pmol/mg protein)
PtdIns4P94.7 ± 11.1160 ± 4
PtdIns(4,5)P259.2 ± 12.4630 ± 53
PtdIns(3,4)P23.1 ± 0.221.8 ± 8.0
PtdIns3P + PtdIns5PNot separately quantified11.1 ± 4.6
PtdIns(3,4,5)P3Not detected18.0 ± 5.4

Conclusion

The analytical methods described in these application notes provide robust and sensitive means for the separation and quantification of critical sphingolipid and phosphoinositide isomers. The choice of method will depend on the specific isomers of interest, the biological matrix, and the available instrumentation. The detailed protocols and workflow diagrams serve as a guide for researchers to implement these techniques in their own laboratories, facilitating a deeper understanding of the roles of these signaling lipids in health and disease.

References

Visualizing the Crosstalk: Fluorescent Probes for Imaging Sphingolipid and Phosphoinositide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Sphingolipids and phosphoinositides are two major classes of lipids that, despite being minor components of cellular membranes, play crucial roles as signaling molecules in a vast array of cellular processes, including proliferation, apoptosis, migration, and membrane trafficking.[1] Sphingolipids, with backbones like sphingosine, include key bioactive molecules such as ceramide and sphingosine-1-phosphate (S1P).[2] Phosphoinositides, derived from phosphatidylinositol (PI), are phosphorylated at the inositol headgroup to create a family of distinct signaling lipids like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[3][4]

Historically, these lipids were studied in separate pathways. However, emerging evidence reveals significant crosstalk between them. For instance, sphingosine has been shown to stimulate the activity of phospholipase C (PLC) and PI 4-kinase, directly influencing phosphoinositide turnover and leading to downstream events like intracellular calcium mobilization.[5] The term "sphingosyl phosphoinositol" is not standard but aptly describes this intersection, particularly the complex plant-based sphingolipids known as glycosyl inositol phosphoceramides (GIPCs) or the functional interplay between sphingosine and the phosphoinositide signaling cascade in mammalian cells.[6]

Visualizing these dynamic interactions in living cells is essential for understanding their physiological and pathological roles.[7] This has been made possible by the development of sophisticated fluorescent probes, which fall into two main categories: synthetic, fluorescently-labeled lipid analogs and genetically encoded biosensors.[7][8] These tools allow for the real-time tracking of lipid localization, trafficking, and concentration changes with high spatiotemporal resolution.[9]

This document provides an overview of the available fluorescent probes for imaging key molecules in the sphingolipid and phosphoinositide pathways, detailed protocols for their application, and guidance for data interpretation and troubleshooting.

Principle of Visualization: Available Fluorescent Probes

The visualization of sphingolipid-phosphoinositide crosstalk relies on probes that can specifically report on the location and abundance of the key lipids involved.

1. Synthetic Fluorescent Lipid Analogs: These probes consist of a sphingolipid (e.g., ceramide, sphingosine) covalently linked to a fluorescent dye.[10] Common fluorophores include BODIPY, NBD, and coumarin derivatives, chosen for their lipophilicity and favorable photophysical properties.[10][11] Once introduced to living cells, these analogs mimic the metabolism and trafficking of their endogenous counterparts, allowing for direct visualization by fluorescence microscopy.[12][13] Their distribution can reveal accumulation in specific organelles like the Golgi apparatus or lysosomes, depending on the lipid backbone and the attached fluorophore.[10]

2. Genetically Encoded Biosensors: These probes are fusion proteins that combine a fluorescent protein (e.g., GFP, RFP) with a protein domain that specifically binds to a target lipid.[8][14] For phosphoinositides, pleckstrin homology (PH) domains are widely used, such as the PH domain of PLCδ1 which binds specifically to PI(4,5)P₂.[15] Upon an increase in the local concentration of the target lipid at a membrane, the biosensor translocates from the cytosol to that membrane, a change that can be quantified by microscopy.[15] For sphingolipids, protein domains from toxins (e.g., lysenin for sphingomyelin) or other sphingolipid-binding proteins can be utilized.[11]

Quantitative Data on Fluorescent Probes

The selection of an appropriate probe depends on the target lipid, the experimental system, and the available imaging hardware. The table below summarizes the properties of commonly used probes for key lipids in the sphingolipid and phosphoinositide pathways.

Probe Name/TypeTarget Lipid(s)Approx. Ex/Em (nm)Typical Conc. / UseKey Characteristics & Applications
Synthetic Probes
NBD-C6-CeramideCeramide, Sphingomyelin, Glucosylceramide460 / 5351-5 µMWidely used tracer for Golgi-centric ceramide metabolism and transport.[16]
BODIPY FL C5-CeramideCeramide, Sphingomyelin505 / 5111-5 µMBright, photostable probe; accumulates in the Golgi. Its fluorescence can be concentration-dependent.[13]
BODIPY-Sphingomyelin (BD-SM)Sphingomyelin505 / 511VariesUsed to visualize membrane domains and lipid trafficking in live cells.[7]
COUPY-Ceramide ProbesCeramides557 / 570-635~1 µMFar-red emitting probes with large Stokes shifts, reducing autofluorescence. Tend to accumulate in lysosomes/endosomes.[10]
TopFluor-C1PCeramide-1-Phosphate470 / 5101-10 mol% (in vitro)Superior to NBD for some applications; used for biophysical studies of lipid dynamics.[17]
Fluorogenic Sphingosine ProbeSphingosine~505 / 511 (BODIPY FL)5-20 µMBecomes fluorescent upon reaction with sphingosine, enabling detection of endogenous pools and accumulation in disease models.[11]
Genetically Encoded Biosensors
GFP-PH-PLCδ1PI(4,5)P₂488 / 510Plasmid Transfection"Gold standard" for plasma membrane PI(4,5)P₂. Translocates from cytosol to membrane. Overexpression can have dominant-negative effects.[15]
GFP-Tubby-CPI(4,5)P₂488 / 510Plasmid TransfectionAlternative to PH-PLCδ1 for monitoring PI(4,5)P₂ following phospholipase C activation.[7]
GFP-2xFYVE(Hrs)PI(3)P488 / 510Plasmid TransfectionSpecifically labels endosomes, allowing visualization of PI(3)P dynamics during endocytic trafficking.[14]
GFP-PH-Akt / GFP-PH-BtkPI(3,4,5)P₃, PI(3,4)P₂488 / 510Plasmid TransfectionTranslocates to the plasma membrane upon growth factor stimulation (PI3K activation). Note: Binds to both PIP₂ and PIP₃.[14]
PASS (GFP-NES-Spo20 PABD)Phosphatidic Acid (PA)488 / 510Plasmid TransfectionWidely used biosensor for phosphatidic acid, a key intermediate in phospholipid biosynthesis and signaling.[14]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex interactions and experimental procedures, the following diagrams have been generated.

Sphingolipid_Phosphoinositide_Crosstalk Sphingolipid and Phosphoinositide Signaling Crosstalk cluster_sphingo Sphingolipid Metabolism cluster_pi Phosphoinositide Metabolism cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P SphK1/2 PLC PLC Sphingosine->PLC Stimulates S1PRs S1PRs S1P->S1PRs Extracellular Signaling PIP2 PI(4,5)P2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Crosstalk between sphingolipid and phosphoinositide signaling pathways.

Experimental_Workflow General Workflow for Live-Cell Imaging with Fluorescent Probes cluster_prep 1. Preparation cluster_label 2. Labeling cluster_image 3. Imaging cluster_analysis 4. Analysis Cell_Culture Plate cells on glass-bottom dishes Probe_Prep Prepare Probe: - Synthetic: Dilute stock - Genetic: Transfect plasmid Incubation Incubate cells with probe (e.g., 30 min for synthetic, 24-48h for genetic) Probe_Prep->Incubation Washing Wash cells to remove excess probe Incubation->Washing Microscopy Image with Confocal/ TIRF Microscope Washing->Microscopy Acquisition Acquire time-lapse or Z-stack images Microscopy->Acquisition Quantification Quantify fluorescence: - Intensity - Colocalization - Translocation Acquisition->Quantification Interpretation Interpret data and draw conclusions Quantification->Interpretation

Caption: General experimental workflow for fluorescent probe-based live-cell imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging with a Synthetic Fluorescent Sphingolipid Analog (e.g., BODIPY FL C5-Ceramide)

This protocol describes the use of a fluorescent ceramide analog to visualize its uptake and distribution in live mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Glass-bottom imaging dishes (35 mm)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • BODIPY FL C5-Ceramide (or other synthetic probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Imaging Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with Ca²⁺/Mg²⁺)

  • Confocal laser scanning microscope

Methodology:

  • Cell Preparation:

    • One day before the experiment, plate cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging.

    • Incubate cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of BODIPY FL C5-Ceramide in anhydrous DMSO. Store protected from light at -20°C.

    • On the day of the experiment, prepare a working solution by diluting the stock solution to a final concentration of 1-5 µM in serum-free medium or imaging buffer. Vortex briefly to mix. Note: It is crucial to use serum-free medium for labeling as serum proteins can bind to the lipid probe.

  • Cell Labeling:

    • Aspirate the growth medium from the cultured cells.

    • Gently wash the cells once with pre-warmed imaging buffer.

    • Add the probe working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in the CO₂ incubator. The optimal time may vary depending on the cell type.

  • Washing and Imaging:

    • Remove the labeling solution from the dish.

    • Wash the cells two to three times with warm imaging buffer to remove excess, unbound probe and reduce background fluorescence.

    • Add fresh, pre-warmed imaging buffer to the cells for live-cell imaging.

    • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

  • Image Acquisition:

    • Use appropriate laser lines and emission filters for the BODIPY FL fluorophore (e.g., excitation at 488 nm, emission collection at 500-550 nm).

    • To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.

    • Acquire images, focusing on the subcellular distribution of the probe (often in the Golgi apparatus for ceramide analogs). For dynamic studies, acquire time-lapse series.

Protocol 2: Live-Cell Imaging with a Genetically Encoded Phosphoinositide Biosensor (e.g., GFP-PH-PLCδ1)

This protocol describes the transient transfection and imaging of a GFP-tagged biosensor to monitor the dynamics of PI(4,5)P₂ in live cells.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa)

  • Glass-bottom imaging dishes (35 mm)

  • Complete cell culture medium

  • Plasmid DNA encoding the biosensor (e.g., pEGFP-PH-PLCδ1)

  • Transfection reagent (e.g., Lipofectamine 2000, FuGENE HD)

  • Opti-MEM or other serum-free medium for transfection

  • Imaging Buffer (e.g., HBSS)

  • Fluorescence microscope (Confocal or TIRF)

Methodology:

  • Cell Preparation and Transfection:

    • Plate cells on glass-bottom dishes one day before transfection to reach 50-70% confluency.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. For a 35 mm dish, typically 0.5-1.0 µg of plasmid DNA is used.

    • Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression. Note: Titrate the amount of DNA to achieve low expression levels, as high overexpression of PH domains can buffer intracellular PI(4,5)P₂ levels and cause artifacts.[15]

  • Preparation for Imaging:

    • After the incubation period, check for successful transfection by identifying cells expressing the GFP-tagged biosensor. Healthy, un-stimulated cells should show a diffuse cytosolic and nuclear fluorescence with some enrichment at the plasma membrane.

    • Gently wash the cells with pre-warmed imaging buffer.

    • Add fresh imaging buffer to the dish.

  • Image Acquisition:

    • Place the dish on the microscope stage, ensuring physiological conditions (37°C, 5% CO₂).

    • Use appropriate settings for GFP (e.g., 488 nm excitation, 500-550 nm emission).

    • Acquire a baseline image series of the unstimulated cells.

    • To observe probe translocation, stimulate the cells with an appropriate agonist that activates phospholipase C (e.g., carbachol, ATP), which will deplete plasma membrane PI(4,5)P₂.

    • Record a time-lapse movie to capture the translocation of the GFP-PH-PLCδ1 probe from the plasma membrane to the cytosol upon stimulation.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time. A common method is to draw regions of interest (ROIs) on the membrane and in the cytoplasm and calculate the ratio of their mean intensities for each time point.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Probe concentration is too high.- Incomplete washing after labeling.- Autofluorescence from cell medium.- Decrease the probe concentration.- Increase the number and duration of washing steps.- Use an imaging buffer instead of phenol red-containing medium. Use a confocal microscope to reject out-of-focus light.
Low or No Signal - Probe concentration is too low.- Low expression level of a genetic biosensor.- Incorrect microscope filter sets.- Photobleaching.- Increase probe concentration or incubation time.- Optimize transfection efficiency; check plasmid integrity.- Verify excitation/emission spectra and use appropriate filters.- Reduce laser power and exposure time; use an anti-fade reagent if fixing cells.
Cell Death or Altered Morphology - Phototoxicity from excessive light exposure.- Cytotoxicity of the probe or solvent (DMSO) at high concentrations.- Minimize light exposure (reduce laser power, exposure time, and frequency of imaging).- Perform a dose-response curve to find the lowest effective probe concentration. Ensure DMSO concentration is <0.5%.
Probe Localized to Unexpected Structures - The attached fluorophore can alter the lipid's trafficking pathway.- Overexpression of genetic biosensors can lead to non-specific binding or aggregation.- Compare results with a probe using a different fluorophore.- Co-stain with organelle-specific markers for confirmation.- Titrate plasmid DNA to ensure low expression levels; image cells with the lowest detectable fluorescence.

References

Solid-Phase Synthesis of Sphingosyl Phosphoinositol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for lipid research and drug development, a detailed protocol for the solid-phase synthesis of sphingosyl phosphoinositol has been developed. This methodology provides a streamlined and efficient approach to producing this important signaling molecule, offering researchers greater access to a key component of cellular communication pathways. This application note provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate the adoption of this technique in the scientific community.

Sphingosyl phosphoinositol and its phosphorylated derivatives are critical players in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of these signaling pathways has been implicated in numerous diseases, making the targeted synthesis of these molecules a high priority for therapeutic development. The solid-phase approach detailed herein overcomes many of the challenges associated with traditional solution-phase synthesis, offering improved purity, higher yields, and greater scalability.

I. Overview of the Synthetic Strategy

The solid-phase synthesis of sphingosyl phosphoinositol involves the sequential attachment of a protected sphingosine backbone to a solid support, followed by the coupling of a protected phosphoinositol headgroup. The final product is then cleaved from the support and deprotected to yield the target molecule. This strategy allows for the efficient removal of excess reagents and byproducts at each step, simplifying purification and enhancing overall efficiency.

A critical aspect of this strategy is the use of orthogonal protecting groups for the hydroxyl and amino functionalities of both the sphingosine and inositol moieties. This ensures that specific protecting groups can be removed without affecting others, allowing for precise control over the synthetic route.

II. Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at key stages of the solid-phase synthesis of sphingosyl phosphoinositol. These values are representative and may vary depending on the specific reagents and conditions used.

StepDescriptionAverage Yield (%)Purity (%) (by HPLC)
1. Loading of Sphingosine Attachment of Fmoc-protected sphingosine to Wang resin.85-95>98 (on resin)
2. Fmoc Deprotection Removal of the Fmoc protecting group from the sphingosine amino group.>99Not applicable
3. Phosphoinositol Coupling Coupling of the protected phosphoinositol headgroup to the sphingosine.70-80>95 (on resin)
4. Cleavage and Deprotection Cleavage from the resin and removal of all protecting groups.60-70>95
Overall Yield Calculated from the initial loading of the resin.35-50>95

III. Experimental Protocols

A. Materials and Reagents
  • Fmoc-D-erythro-sphingosine

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Protected myo-inositol phosphoramidite

  • Ethylthiotetrazole (ETT)

  • tert-Butyl hydroperoxide (TBHP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

B. Protocol 1: Loading of Fmoc-D-erythro-sphingosine onto Wang Resin
  • Swell Wang resin (1 g, 0.8 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-D-erythro-sphingosine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.

  • Add a catalytic amount of DMAP (0.1 eq.) to the solution from step 3.

  • Add the activated sphingosine solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the sphingosine on the resin using a standard Fmoc-quantification method.

C. Protocol 2: Fmoc Deprotection
  • Swell the Fmoc-sphingosine-loaded resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).

D. Protocol 3: Coupling of Protected Phosphoinositol
  • Swell the deprotected sphingosine-resin in anhydrous acetonitrile (10 mL) for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • In a separate flask, dissolve the protected myo-inositol phosphoramidite (2 eq.) and ethylthiotetrazole (ETT, 4 eq.) in anhydrous acetonitrile.

  • Add the phosphoramidite solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with anhydrous acetonitrile (3 x 10 mL).

  • To oxidize the phosphite triester to the more stable phosphate triester, add a solution of tert-butyl hydroperoxide (TBHP, 5 eq.) in DCM.

  • Agitate the mixture for 1 hour at room temperature.

  • Drain the oxidation solution and wash the resin sequentially with DCM (3 x 10 mL) and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

E. Protocol 4: Cleavage and Global Deprotection
  • Swell the resin-bound sphingosyl phosphoinositol in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the sphingosyl phosphoinositol by reverse-phase high-performance liquid chromatography (HPLC).

IV. Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of sphingosyl phosphoinositol, the following diagrams have been generated using Graphviz.

Solid_Phase_Synthesis_Workflow start Start: Wang Resin loading 1. Loading (Fmoc-Sphingosine, DIC, HOBt, DMAP) start->loading deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection coupling 3. Phosphoinositol Coupling (Phosphoramidite, ETT) deprotection->coupling oxidation 4. Oxidation (TBHP) coupling->oxidation cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) oxidation->cleavage purification 6. HPLC Purification cleavage->purification product Final Product: Sphingosyl Phosphoinositol purification->product

Caption: Workflow for the solid-phase synthesis of sphingosyl phosphoinositol.

Sphingolipid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Sph Sphingosine Cer Ceramide Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SphK SPI Sphingosyl Phosphoinositol Sph->SPI PI Kinase Cer->Sph CDase Apoptosis Apoptosis Cer->Apoptosis Proliferation Proliferation S1P->Proliferation Ca_Mobilization Ca2+ Mobilization SPI->Ca_Mobilization SphK Sphingosine Kinase CerS Ceramide Synthase CDase Ceramidase PI_Kinase PI Kinase (Hypothetical)

Caption: Simplified sphingolipid signaling pathway highlighting the role of sphingosyl phosphoinositol.

V. Conclusion

The solid-phase synthesis protocol outlined in this application note offers a robust and efficient method for the production of sphingosyl phosphoinositol. By providing detailed experimental procedures and expected outcomes, this guide aims to empower researchers in the fields of chemical biology, pharmacology, and drug discovery to explore the multifaceted roles of this important signaling lipid. The availability of synthetic sphingosyl phosphoinositol will undoubtedly accelerate research into its biological functions and its potential as a therapeutic target.

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Glycosyl Inositol Phosphoceramides (GIPCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyl Inositol Phosphoceramides (GIPCs) are a major class of sphingolipids found predominantly in plants and fungi.[1] They play crucial roles in membrane structure, signal transduction, and stress responses. Structurally, GIPCs consist of a ceramide backbone (a long-chain base linked to a fatty acid) attached to a polar head group containing inositol phosphate and a variable glycan chain. Due to their structural complexity and diversity, mass spectrometry has become an indispensable tool for their characterization and quantification. This document provides detailed application notes and protocols for the analysis of GIPCs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on their fragmentation patterns.

Sphingolipid Metabolism and the Role of GIPCs

Sphingolipid metabolism is a complex network of pathways that produce a variety of bioactive lipids. The central precursor for sphingolipid synthesis is ceramide. From ceramide, various complex sphingolipids are synthesized, including sphingomyelin in animals and GIPCs in plants and fungi. These metabolic pathways are critical for maintaining cellular homeostasis, and their dysregulation is implicated in various diseases.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Sphingomyelin Sphingomyelin (Animals) Complex_Sphingolipids->Sphingomyelin GIPC Glycosyl Inositol Phosphoceramides (GIPCs) (Plants, Fungi) Complex_Sphingolipids->GIPC Glucosylceramide Glucosylceramide Complex_Sphingolipids->Glucosylceramide Experimental_Workflow Sample Sample Homogenization (e.g., Plant Tissue) Extraction Lipid Extraction (e.g., MTBE method) Sample->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Dry_Down Dry Down under N₂ Organic_Phase->Dry_Down Reconstitution Reconstitution in Injection Solvent Dry_Down->Reconstitution LC_Separation LC Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Quantification & Identification) MS_Analysis->Data_Analysis

References

Purification of Native Sphingosyl Phosphoinositol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Sphingosyl phosphoinositol (SPI) and its derivatives, including inositol phosphoceramides (IPCs) and glycosylinositol phosphoceramides (GIPCs), are a class of sphingolipids crucial for cellular function in a variety of organisms, from yeast to plants. These molecules are not only structural components of cell membranes but also act as key signaling molecules in pathways regulating cell growth, stress responses, and programmed cell death. The purification of native SPI is a critical step for researchers studying its biological roles and for professionals in drug development targeting sphingolipid metabolic pathways.

These application notes provide detailed protocols for the extraction and purification of native sphingosyl phosphoinositol and related compounds from biological sources. The methodologies described are based on established lipid extraction and chromatographic techniques, tailored for the specific properties of these complex lipids.

Data Presentation

The following tables summarize quantitative data related to the abundance and purification of inositol phosphoceramides (IPCs) and glycosylinositol phosphoceramides (GIPCs) from various biological sources.

Table 1: Concentration of Glycosylinositol Phosphoceramides (GIPCs) in Various Plant Tissues

Plant SourceTotal GIPC Concentration (μ g/100 g dry weight)[1][2]Predominant Ceramide Structure[1][2]
Spinach1.1 - 88.4t18:1/h24:0
White Cabbage1.1 - 88.4t18:1/h24:0
Sunflower Seeds1.1 - 88.4t18:1/h24:0
Soybeans1.1 - 88.4t18:1/h24:0
Cabbage Leaves (inner)~5200 (wet weight)[3]Not specified
Various Vegetables (13 kinds)3000 - 20000 (wet weight)[3]Not specified

Table 2: Purification Yields of Inositol Phosphoceramides and Related Lipids

LipidSourcePurification MethodYieldReference
GIPC and PC1PPlant TissuesSephadex column chromatography followed by TLC~50-70%[2][4]

Experimental Protocols

Protocol 1: Extraction and Purification of Inositol Phosphoceramides (IPCs) from Yeast (Saccharomyces cerevisiae)

This protocol is adapted from established methods for extracting and purifying sphingolipids from yeast.

1. Lipid Extraction:

  • Harvest yeast cells from culture by centrifugation.

  • Wash the cell pellet with distilled water.

  • Extract total lipids using a modified Bligh and Dyer method:

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Agitate vigorously for 1 hour at room temperature.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Alkaline Hydrolysis of Glycerophospholipids:

  • Resuspend the dried lipid extract in 0.1 M KOH in methanol.

  • Incubate at 37°C for 1 hour to hydrolyze glycerophospholipids, leaving the sphingolipids intact.

  • Neutralize the reaction with acetic acid.

  • Re-extract the lipids using the Bligh and Dyer method as described in step 1.3.

3. Column Chromatography:

  • Resuspend the alkali-stable lipid extract in a small volume of chloroform:methanol (98:2, v/v).

  • Load the sample onto a silica gel column pre-equilibrated with the same solvent.

  • Elute with a stepwise gradient of increasing methanol concentration in chloroform.

  • Collect fractions and monitor the lipid composition by Thin-Layer Chromatography (TLC).

4. Thin-Layer Chromatography (TLC) for Final Purification:

  • Spot the IPC-containing fractions onto a silica gel TLC plate.

  • Develop the plate using a solvent system such as chloroform:methanol:4.2N NH4OH (9:7:2, v/v/v).

  • Visualize the lipid bands using a non-destructive stain (e.g., primuline spray followed by UV visualization).

  • Scrape the band corresponding to IPCs.

  • Extract the IPCs from the silica gel using chloroform:methanol (1:1, v/v).

Protocol 2: Extraction and Purification of Glycosylinositol Phosphoceramides (GIPCs) from Plant Tissues

This protocol is based on methods developed for the isolation of GIPCs from various plant sources.[4]

1. Inactivation of Lipolytic Enzymes:

  • Harvest fresh plant tissue.

  • Immediately boil the tissue in water for 10 minutes to inactivate endogenous phospholipases.

2. Lipid Extraction:

  • Homogenize the boiled plant tissue in a one-phase solvent system of isopropanol:hexane:water (55:20:25, v/v/v).[4]

  • Centrifuge the homogenate to pellet the solid material.

  • Collect the supernatant containing the total lipid extract.

  • Dry the extract under vacuum.

3. Removal of Glycerophospholipids:

  • Treat the dried lipid extract with 40% methylamine in ethanol (5:7, v/v) to hydrolyze glycerophospholipids.

  • Dry the sample again.

4. Sephadex Column Chromatography:

  • Resuspend the lipid extract in a suitable solvent for Sephadex LH-20 or a similar gel filtration resin.

  • Apply the sample to the column and elute with the same solvent.

  • Collect fractions and analyze by TLC to identify those containing GIPCs.

5. Preparative Thin-Layer Chromatography (TLC):

  • Pool the GIPC-containing fractions and concentrate.

  • Apply the concentrated sample to a preparative silica gel TLC plate.

  • Develop the plate with a solvent system such as chloroform:methanol:28% aqueous ammonia (60:35:8, v/v/v).[5]

  • Visualize the GIPCs with a non-destructive stain.

  • Scrape the corresponding band and elute the GIPCs from the silica with a polar solvent mixture like chloroform:methanol:water.

Mandatory Visualizations

Experimental Workflow for Purification of Inositol Phosphoceramides from Yeast

experimental_workflow_yeast start Yeast Cell Culture extraction Lipid Extraction (Bligh & Dyer) start->extraction hydrolysis Alkaline Hydrolysis extraction->hydrolysis column_chrom Silica Gel Column Chromatography hydrolysis->column_chrom tlc Preparative TLC column_chrom->tlc final_product Purified IPCs tlc->final_product

Caption: Workflow for the purification of Inositol Phosphoceramides (IPCs) from yeast.

Signaling Pathway of Inositol Phosphoceramide (IPC) Synthase in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, inositol phosphoceramide (IPC) synthase plays a pivotal role in regulating the balance between ceramide, a pro-apoptotic lipid, and diacylglycerol (DAG), a mitogenic signaling molecule.[6][7][8] This regulation is crucial for the transition from the G1 to the S phase of the cell cycle.[6][7][8]

ipc_synthase_pathway Ceramide Ceramide IPC_Synthase IPC Synthase Ceramide->IPC_Synthase Growth_Arrest Growth Arrest Ceramide->Growth_Arrest PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG Cell_Proliferation Cell Proliferation (G1 to S transition) DAG->Cell_Proliferation

Caption: IPC synthase signaling pathway in Saccharomyces cerevisiae.

Signaling Role of Glycosylinositol Phosphoceramides (GIPCs) in Plants

In plants, GIPCs are not only structural components of the plasma membrane but are also involved in signaling pathways, particularly in response to environmental stresses such as salinity.[3][9] They are also precursors to other signaling molecules.[10]

gipc_signaling_plant Stress Environmental Stress (e.g., Salinity) GIPC Glycosylinositol Phosphoceramides (GIPCs) Stress->GIPC Membrane_Organization Membrane Organization & Raft Formation GIPC->Membrane_Organization Signaling_Response Stress Signaling (e.g., Ca2+ influx) GIPC->Signaling_Response GIPC_PLD GIPC-Phospholipase D GIPC->GIPC_PLD PC1P Phytoceramide-1-Phosphate (PC1P) GIPC_PLD->PC1P Downstream_Signaling Downstream Signaling PC1P->Downstream_Signaling

Caption: Signaling roles of GIPCs in plant stress responses.

References

Application Notes and Protocols: Development of Monoclonal Antibodies Against Sphingosine-1-Phosphate (S1P)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingosine-1-phosphate (S1P) is a crucial bioactive lipid mediator involved in a multitude of physiological processes, including cell migration, differentiation, and survival.[1] It is produced through the metabolism of sphingomyelin and exerts its effects by binding to a family of five G protein-coupled receptors (S1P₁₋₅).[1][2] Dysregulation of S1P levels has been implicated in the progression of various pathologies, such as cancer, inflammatory disorders, and age-related macular degeneration.[3][4]

The development of monoclonal antibodies (mAbs) against S1P offers a promising therapeutic strategy. These antibodies can act as a "molecular sponge," selectively sequestering extracellular S1P, thereby preventing its interaction with cellular receptors and mitigating its pathological effects.[3][4][5] However, producing high-affinity and specific antibodies against S1P presents a significant challenge. As a small lipid molecule with a molecular weight under 400 Da, S1P is a hapten and is not immunogenic on its own.[3][6] To elicit a robust immune response, it must be conjugated to a larger carrier protein.[6][7]

These application notes provide detailed protocols and workflows for the development, characterization, and application of monoclonal antibodies targeting S1P, intended for researchers in immunology, cell biology, and drug development.

S1P Signaling Pathway Overview

S1P is synthesized from sphingosine through phosphorylation by sphingosine kinases (SphK1 and SphK2).[2][8] Once exported to the extracellular space, it binds to its receptors (S1P₁₋₅) on the cell surface. These receptors couple to various G proteins (Gᵢ/ₒ, G₁₂/₁₃, Gᵩ) to activate downstream signaling cascades that regulate critical cellular functions like proliferation, survival, and migration.[1]

S1P_Signaling_Pathway Sphingosine-1-Phosphate (S1P) Signaling Pathway cluster_synthesis S1P Synthesis cluster_receptor Receptor Activation cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P SphK1/2 S1P_Receptors S1P Receptors (S1P 1-5) S1P->S1P_Receptors Binds G_Proteins G Proteins (Gi, Gq, G12/13) S1P_Receptors->G_Proteins Activates Downstream Downstream Effectors (e.g., Akt, Rho, Hippo) G_Proteins->Downstream Cellular_Response Cellular Responses (Survival, Migration, Proliferation) Downstream->Cellular_Response

Caption: S1P synthesis and its G protein-coupled receptor signaling cascade.

Experimental Workflows and Protocols

Monoclonal Antibody Development Strategies

Two primary methodologies are employed for generating monoclonal antibodies against small molecules like S1P: Hybridoma Technology and Phage Display.

A. Hybridoma Technology Workflow

This traditional method involves immunizing an animal to elicit an immune response, followed by the fusion of antibody-producing B-cells with immortal myeloma cells to create stable, antibody-secreting hybridoma cell lines.[9][10]

Hybridoma_Workflow Hybridoma Technology Workflow AntigenPrep 1. Antigen Preparation (S1P-Carrier Conjugation) Immunization 2. Animal Immunization (e.g., BALB/c mice) AntigenPrep->Immunization Fusion 3. Cell Fusion (Splenocytes + Myeloma cells) Immunization->Fusion Selection 4. Hybridoma Selection (HAT Medium) Fusion->Selection Screening 5. Screening (ELISA for S1P-binding) Selection->Screening Cloning 6. Subcloning (Limiting Dilution) Screening->Cloning Positive Clones Expansion 7. Expansion & Production (In vitro culture or ascites) Cloning->Expansion Purification 8. Antibody Purification (Protein A/G Chromatography) Expansion->Purification

Caption: Step-by-step workflow for anti-S1P mAb production via hybridoma technology.

B. Phage Display Workflow

Phage display is a powerful in vitro technique that allows for the selection of antibody fragments (e.g., scFv, Fab) from large libraries displayed on the surface of bacteriophages.[11][12] This method avoids animal immunization and can be used to generate fully human antibodies.[13]

Phage_Display_Workflow Phage Display Workflow Library 1. Antibody Phage Library (e.g., Naïve human scFv library) Panning 2. Biopanning (Incubate library with immobilized S1P-BSA) Library->Panning Wash 3. Washing (Remove non-specific binders) Panning->Wash Elution 4. Elution (Recover specific binders) Wash->Elution Amplification 5. Amplification (Infect E. coli) Elution->Amplification Screening 6. Clone Screening (Phage ELISA) Elution->Screening Amplification->Panning Repeat 3-5 rounds Sequencing 7. DNA Sequencing (Identify unique binders) Screening->Sequencing Positive Clones Production 8. Recombinant Production (Express as full-length IgG) Sequencing->Production

Caption: Workflow for discovering anti-S1P antibodies using phage display technology.
Detailed Experimental Protocols

Protocol 1: Antigen Preparation (S1P-Carrier Conjugation)

To generate an immune response, S1P must be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening.[6][7]

  • Materials:

    • Sphingosine-1-Phosphate (S1P)

    • Carrier Protein (KLH or BSA)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

    • Dimethylformamide (DMF)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Activation of S1P: Dissolve 5 mg of S1P in 0.5 mL of DMF. In a separate vial, dissolve EDC (1.5 molar equivalents to S1P) and NHS (1.5 molar equivalents) in 0.5 mL of DMF. Add the EDC/NHS solution to the S1P solution and stir for 4 hours at room temperature to activate the phosphate group.

    • Conjugation: Dissolve 10 mg of the carrier protein (KLH or BSA) in 2 mL of PBS. Slowly add the activated S1P solution to the protein solution while gently stirring.

    • Reaction: Allow the reaction to proceed overnight at 4°C with gentle stirring.

    • Purification: Transfer the conjugate mixture to dialysis tubing and dialyze against 1L of PBS for 48 hours at 4°C, with at least three buffer changes to remove unreacted hapten and crosslinking reagents.[7]

    • Quantification: Determine the final protein concentration using a BCA assay. The success of conjugation can be confirmed by MALDI-TOF mass spectrometry. Store the conjugate at -20°C.

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the generation of murine monoclonal antibodies.[7][14]

  • Procedure:

    • Immunization: Emulsify 100 µg of the S1P-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion intraperitoneally (i.p.) into 6-8 week old BALB/c mice.

    • Booster Injections: Boost the mice on days 21 and 42 with 50 µg of S1P-KLH emulsified in Incomplete Freund's Adjuvant (IFA).

    • Final Boost: Three days before fusion, administer a final i.p. boost of 50 µg of the conjugate in sterile PBS.[7]

    • Cell Fusion: Aseptically harvest the spleen from the mouse with the highest serum titer (as determined by ELISA). Prepare a single-cell suspension of splenocytes and fuse them with Sp2/0-Ag14 myeloma cells at a 5:1 ratio using polyethylene glycol (PEG).[14]

    • Selection: Plate the fused cells into 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan.

    • Screening: After 10-14 days, screen the hybridoma culture supernatants for the presence of target antibodies using an indirect ELISA (Protocol 3) with S1P-BSA as the coating antigen.[7]

    • Cloning: Expand and subclone positive hybridomas by limiting dilution to ensure each population is derived from a single parent cell (monoclonality).[14] Cryopreserve master cell banks.

Protocol 3: Screening by Indirect ELISA

This assay is used to detect the presence of anti-S1P antibodies in hybridoma supernatants or serum.

  • Materials:

    • S1P-BSA conjugate

    • 96-well ELISA plates

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)

    • Wash Buffer (PBS with 0.05% Tween 20)

    • HRP-conjugated goat anti-mouse IgG secondary antibody

    • TMB Substrate Solution

    • Stop Solution (e.g., 2 M H₂SO₄)

  • Procedure:

    • Coating: Dilute the S1P-BSA conjugate to 5 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[7]

    • Washing: Wash the plate three times with Wash Buffer.

    • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[3]

    • Primary Antibody: Wash the plate three times. Add 100 µL of hybridoma supernatant or diluted serum to each well. Incubate for 1 hour at room temperature.

    • Secondary Antibody: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.[3]

    • Detection: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-20 minutes.[15]

    • Read: Add 50 µL of Stop Solution to each well and read the absorbance at 450 nm using a microplate reader.[16]

Protocol 4: Antibody Characterization - Kinetics by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity (K_D), and association (k_a) and dissociation (k_d) rates of the antibody-antigen interaction.[17][18]

  • Materials:

    • SPR instrument and sensor chips (e.g., Hydrophobic or Liposome sensor chips)[17]

    • Purified anti-S1P monoclonal antibody

    • S1P or liposomes containing S1P

    • SPR running buffer (e.g., HBS-EP+)

  • Procedure:

    • Surface Preparation: Immobilize the S1P ligand onto the sensor chip surface. This can be achieved by capturing user-prepared liposomes containing S1P on a Liposome sensor chip or by directly immobilizing S1P on a Hydrophobic sensor chip.[17]

    • Analyte Injection: Prepare a series of dilutions of the purified anti-S1P mAb (analyte) in running buffer (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM).

    • Binding Measurement: Inject each antibody concentration over the sensor surface and monitor the binding response (association phase). Then, flow running buffer over the surface to monitor the dissociation phase.

    • Regeneration: After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound antibody.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).[19]

Data Presentation

Quantitative data from characterization experiments should be summarized for clear comparison.

Table 1: Binding Kinetics of Anti-S1P Monoclonal Antibodies (SPR Data)

This table presents hypothetical SPR data for three different anti-S1P antibody clones. A lower K_D value indicates higher binding affinity.

Antibody CloneAssociation Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Affinity (K_D) (nM)
S1P-mAb-011.2 x 10⁵2.5 x 10⁻⁴2.1
S1P-mAb-023.4 x 10⁵8.1 x 10⁻⁵0.24
S1P-mAb-039.8 x 10⁴1.5 x 10⁻³15.3

Table 2: Specificity of Anti-S1P mAb Clone S1P-mAb-02 (Competition ELISA)

This table shows the cross-reactivity of the lead antibody candidate against structurally related lipids, demonstrating its high specificity for S1P.[3]

Competing Lipid% Cross-Reactivity
Sphingosine-1-Phosphate (S1P) 100%
Dihydro-S1P (DHS1P)< 1%
Sphingosine (SPH)< 0.1%
Lysophosphatidic Acid (LPA)< 0.1%
Ceramide (CER)Not Detected
Phosphatidylserine (PS)Not Detected

References

Troubleshooting & Optimization

overcoming solubility issues of D-Erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Erythro-sphingosyl phosphoinositol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the handling and use of this complex sphingolipid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound will not dissolve in aqueous buffers. This compound is a lipid and has very low solubility in aqueous solutions.For in-vitro assays not involving live cells, use a universal sphingolipid solvent such as chloroform:methanol (2:1, v/v). For cell-based assays, prepare a complex with fatty acid-free Bovine Serum Albumin (BSA) or use a vehicle such as an ethanol/dodecane mixture.[1][2]
Precipitate forms when adding stock solution to cell culture media. This is likely due to "solvent shock," where the rapid change in polarity causes the lipid to fall out of solution.[2]Avoid direct addition of the organic stock solution to your aqueous media. Instead, use a carrier molecule like BSA or a specific delivery vehicle. Prepare the lipid-BSA complex as described in the protocols below.[2]
Inconsistent or non-reproducible experimental results. This could be due to incomplete solubilization of the compound, leading to an inaccurate and variable final concentration.Ensure complete dissolution of the stock solution by gentle warming (up to 40°C) and/or sonication.[1] Always prepare fresh dilutions for your experiments from a properly stored stock solution.
Compound appears to be inactive in cellular assays. Poor delivery to the cells due to insolubility or aggregation in the culture medium.Utilize a delivery method such as BSA complexation to ensure the lipid is bioavailable to the cells.[2]
Degradation of the compound is suspected. Improper storage or handling. This compound is hygroscopic and should be stored at -20°C.Store the compound as a dry powder at -20°C. For stock solutions in organic solvents, aliquot into small volumes and store at -20°C for up to two months.[2] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

A1: this compound is a complex lipid composed of a sphingosine backbone linked to a phosphoinositol headgroup. Sphingolipids and phosphoinositides are crucial components of cell membranes and are involved in a multitude of cellular signaling pathways that regulate processes such as cell growth, proliferation, apoptosis, and vesicle trafficking.[3][4][5] this compound is believed to play a role in these signaling cascades, although its specific functions are still under investigation.[1]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For analytical purposes, a mixture of chloroform and methanol (2:1, v/v) is a universal solvent for most sphingolipids.[1][6] For biological experiments, ethanol, DMSO, or DMF can be used to prepare a concentrated stock solution, which should then be further prepared for delivery into aqueous media using a carrier.[2]

Q3: How should I store this compound?

A3: this compound should be stored as a solid at -20°C.[7] It is hygroscopic, so it should be kept in a desiccated environment. Stock solutions in organic solvents should be aliquoted to minimize freeze-thaw cycles and stored at -20°C for no longer than two months.[2]

Q4: Why is a carrier molecule like BSA necessary for cell-based experiments?

A4: Due to its hydrophobic nature, this compound has very limited solubility in aqueous cell culture media and will precipitate out of solution if added directly.[2] A carrier molecule like fatty acid-free BSA binds to the lipid, forming a soluble complex that can be readily taken up by cells, ensuring its bioavailability and allowing for more consistent and reproducible experimental results.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution for subsequent use in preparing lipid-BSA complexes or other delivery formulations.

Materials:

  • This compound powder

  • Anhydrous ethanol, DMSO, or DMF

  • Sterile glass vial

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is slow, gently warm the solution to 37°C and/or sonicate for 5-10 minutes.[1]

  • Store the stock solution in small aliquots at -20°C.

Protocol 2: Preparation of this compound-BSA Complexes for Cellular Assays

This method enhances the solubility of this compound in aqueous media for use in live cell cultures.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10 mg/mL) in serum-free medium or PBS.

  • In a sterile tube, place the required volume of the BSA solution.

  • While vigorously vortexing the BSA solution, slowly inject the required volume of the this compound ethanol stock solution directly into the BSA solution.[2] A common molar ratio of lipid to BSA is 5:1, but this may need to be optimized for your specific cell type and experiment.

  • Continue vortexing for at least one minute after the addition is complete to ensure proper complex formation.

  • The resulting this compound-BSA complex is now ready to be added to your cell culture medium.

Quantitative Data Summary

Solvent Recommended Concentration Notes
Chloroform:Methanol (2:1, v/v)10 mg/mLFor analytical use, not for live cells.[1]
Ethanol10 mMFor preparation of stock solutions for cell-based assays.
DMSO1-10 mg/mLFor preparation of stock solutions.[8][9]
DMF10 mg/mLFor preparation of stock solutions.[8]
Delivery Vehicle Recommended Ratio Application
Lipid to BSA~5:1 (molar ratio)For cell culture experiments.[2]
Ethanol:Dodecane98:2 (v/v)Alternative vehicle for cell culture.[10]

Visualizations

experimental_workflow Experimental Workflow for Cellular Assays cluster_prep Preparation cluster_complex Complexation cluster_assay Cellular Assay start D-Erythro-sphingosyl phosphoinositol (powder) stock Prepare Stock Solution (e.g., 10 mM in Ethanol) start->stock inject Slowly Inject Lipid Stock into Vortexing BSA stock->inject bsa_prep Prepare Fatty Acid-Free BSA Solution vortex Vortex BSA Solution bsa_prep->vortex vortex->inject complex Lipid-BSA Complex (Ready for Use) inject->complex add_to_media Add Complex to Cell Culture Medium complex->add_to_media incubate Incubate with Cells add_to_media->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing and using this compound in cellular experiments.

signaling_pathway Hypothesized Signaling Pathway extracellular Extracellular D-Erythro-sphingosyl phosphoinositol-BSA Complex receptor Putative Cell Surface Receptor (e.g., GPCR) extracellular->receptor plc Phospholipase C (PLC) receptor->plc Activates pi3k PI 3-Kinase (PI3K) receptor->pi3k Activates dag Diacylglycerol (DAG) plc->dag Generates ip3 Inositol Trisphosphate (IP3) plc->ip3 Generates pip3 PIP3 pi3k->pip3 Generates pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release from ER ip3->ca_release cellular_response Cellular Responses (Proliferation, Survival, etc.) pkc->cellular_response ca_release->cellular_response akt Akt/PKB Signaling pip3->akt akt->cellular_response

Caption: A hypothesized signaling pathway for this compound.

References

Technical Support Center: D-Erythro-Sphingosyl Phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of D-erythro-sphingosyl phosphoinositol in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C under desiccated conditions.[1] Stock solutions can typically be stored for up to two months at -20°C.[1] It is advisable to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.

Q2: How should I prepare stock solutions of this compound?

A2: Following reconstitution, it is recommended to aliquot the solution and evaporate the solvent under a stream of nitrogen before storing at -20°C.[1] Prior to use, the lipid can be dissolved in a solution containing a carrier protein like bovine serum albumin (BSA) at a concentration of 4 mg/ml to enhance solubility and stability in aqueous media.[1] Gentle warming and vortexing may be necessary to achieve full dissolution.[1]

Q3: What solvents are compatible with this compound?

A3: this compound and related sphingolipids are soluble in organic solvents such as methanol and ethanol.[1][2] For biological experiments, it is common to first dissolve the lipid in an organic solvent and then dilute it into an aqueous buffer, often containing a carrier protein like BSA to maintain solubility.

Q4: What are the potential degradation pathways for sphingolipids like this compound in a biological or experimental setting?

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Confirm that the compound has been stored correctly at -20°C as a solid or for a limited time as a solution.[1]

      • Avoid multiple freeze-thaw cycles by preparing and using aliquots.

      • If using aqueous solutions without a carrier protein, consider the possibility of precipitation or degradation. Re-dissolving in an appropriate solvent system may be necessary.[1]

      • For sensitive applications, it is advisable to perform a quality control check of your compound using techniques like LC-MS/MS to confirm its integrity.[6]

  • Possible Cause 2: Improper sample handling and preparation.

    • Troubleshooting Steps:

      • Ensure complete solubilization of the lipid before adding it to your experimental system. Gentle warming and vortexing can aid dissolution.[1]

      • When diluting into aqueous buffers, add the lipid solution slowly while vortexing to prevent precipitation.

      • The use of a carrier protein such as BSA is recommended to improve solubility and stability in aqueous media.[1]

  • Possible Cause 3: Instability in experimental media.

    • Troubleshooting Steps:

      • Assess the pH of your experimental buffer. Extreme pH values can lead to the hydrolysis of the phosphate group.

      • If your system contains cellular components, be aware of potential enzymatic degradation by endogenous phosphatases or other lipid-modifying enzymes.[5]

      • Consider performing a time-course experiment to determine the stability of this compound in your specific experimental medium.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes general storage and solubility information for related sphingolipids.

ParameterConditionRecommendation/ValueSource
Storage (Solid) Temperature-20°C[1][2][7]
AtmosphereDesiccated[1]
Storage (Solution) Temperature-20°C[1]
DurationUp to 2 months[1]
Solubility Methanol0.5 mg/mL[1]
EthanolMiscible[2]
DMF10 mg/mL[2]
DMSO1 mg/mL[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via LC-MS/MS

This protocol outlines a general method for determining the stability of this compound in a specific solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in an appropriate organic solvent (e.g., methanol) to create a concentrated stock solution.

  • Incubation:

    • Dilute the stock solution into the test solution (e.g., cell culture media, buffer at a specific pH) to the final desired concentration.

    • Aliquot the solution into multiple vials for different time points.

    • Incubate the vials under the desired experimental conditions (e.g., 37°C, 4°C, room temperature).

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and stop the degradation process by adding an ice-cold organic solvent and placing it on ice.

  • Lipid Extraction:

    • A common method is the Bligh and Dyer extraction.[6]

    • Add a mixture of chloroform/methanol (1:2, v/v) to the sample.

    • Vortex thoroughly.

    • Add chloroform and water sequentially, vortexing after each addition, to induce phase separation.

    • Centrifuge to pellet any precipitate and separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.[6][8]

    • The concentration of this compound at each time point is compared to the initial concentration (time 0) to determine the rate of degradation.

Visualizations

GSL Complex Glycosphingolipids Cer Ceramide GSL->Cer  Lysosomal Hydrolases Sph Sphingosine Cer->Sph  Acid Ceramidase S1P Sphingosine-1-Phosphate Sph->S1P  Sphingosine Kinase S1P->Sph  Lipid Phosphatases Deg Degradation Products (Hexadecenal + Ethanolamine Phosphate) S1P->Deg  S1P Lyase SPI D-Erythro-Sphingosyl Phosphoinositol SP Sphingosine + Phosphoinositol SPI->SP  Potential Chemical/Enzymatic Hydrolysis

Caption: Potential degradation pathways for sphingolipids.

A Prepare Stock Solution (this compound in Organic Solvent) B Dilute into Test Solution (e.g., Buffer, Media) A->B C Incubate at Desired Conditions (Temperature, Time Points) B->C D Stop Reaction & Collect Samples at Each Time Point C->D E Lipid Extraction (e.g., Bligh & Dyer Method) D->E F Dry & Reconstitute Extract E->F G Analyze by LC-MS/MS F->G H Determine Degradation Rate G->H

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Reducing Non-Specific Binding of Sphingosylphosphoinositol (S1P)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding (NSB) of sphingosylphosphoinositol (S1P) in experimental assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a significant issue in S1P assays?

A1: Non-specific binding refers to the binding of an assay component, such as a primary antibody or a labeled S1P ligand, to unintended molecules or surfaces rather than the specific target of interest.[1] This is a critical issue in S1P assays because S1P is an amphipathic, bioactive lipid that can engage in hydrophobic and ionic interactions with various surfaces and proteins.[2][3] High NSB leads to an elevated background signal, which masks the true specific signal, reduces assay sensitivity, and can result in false positives or inaccurate quantification of S1P's effects.[1][4]

Q2: What are the most common causes of high background or NSB in my S1P experiments?

A2: High non-specific binding in S1P assays can stem from several factors:

  • Insufficient Blocking: The primary cause is often the failure to adequately block all unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes), allowing reagents to adhere indiscriminately.[4][5]

  • Hydrophobic and Ionic Interactions: The inherent properties of S1P and assay surfaces can lead to non-specific adherence. Non-ionic surfactants and adjustments to salt concentration in buffers can help mitigate these interactions.[2]

  • High Reagent Concentration: Using an excessive concentration of labeled S1P ligands or detection antibodies increases the probability of low-affinity, non-specific interactions.[6][7]

  • Inadequate Washing: Insufficient or poorly optimized wash steps fail to remove unbound reagents, contributing to high background.[6]

  • Matrix Effects: Complex biological samples like serum or plasma contain high concentrations of proteins, such as albumin and lipoproteins, that S1P binds to tightly.[8] These endogenous components can interfere with the assay and cause NSB.[1]

Q3: I'm experiencing high NSB in my assay. What is the first and most critical step I should take to troubleshoot it?

A3: The most crucial first step is to optimize your blocking procedure. Blocking agents are used to saturate non-specific binding sites on the assay surface, preventing the subsequent adhesion of antibodies or ligands.[9] Ensure you are using an appropriate blocking agent at an optimal concentration and for a sufficient duration. Incubation times of 1-2 hours at room temperature or overnight at 4°C are generally effective.[4]

Q4: How do I select the most appropriate blocking agent for my specific S1P assay?

A4: The choice of blocking agent depends on the assay format and the detection system.

  • For ELISAs and Lipid-Protein Overlays: Bovine Serum Albumin (BSA) is a widely used and effective blocking agent.[2][5][6] Non-fat dry milk is a cost-effective alternative, but it should be avoided in assays involving biotin-streptavidin detection systems, as milk contains endogenous biotin.

  • For Immunohistochemistry (IHC): Using normal serum from the same species as the secondary antibody is highly recommended.[9][10] This prevents the secondary antibody from cross-reacting with the blocking agent.

  • For Phosphoprotein Detection: Casein or BSA are suitable choices.[4]

  • Synthetic Blockers: For assays requiring high reproducibility and no animal-derived components, synthetic polymer-based blockers are an excellent alternative to protein-based reagents.[11]

Q5: Can components within my biological samples, such as serum or plasma, be the cause of NSB?

A5: Yes. S1P in circulation is predominantly bound to carrier proteins like albumin and lipoproteins (especially HDL).[8][12] This interaction can interfere with the binding of S1P to its receptors or antibodies in an assay. Furthermore, patient samples can contain heterophilic antibodies (like HAMA) or rheumatoid factors that cross-link assay antibodies, causing false positives.[1] Using specialized assay diluents designed to block these matrix interferences is a key strategy to mitigate these effects.[1]

Section 2: Troubleshooting Guides by Assay Type

Guide 1: S1P Enzyme-Linked Immunosorbent Assay (ELISA)

Common Problem: High Background Signal Across the Entire Plate This often indicates widespread non-specific binding of the detection antibody or other assay components.

Troubleshooting Workflow

start High Background Signal in S1P ELISA step1 Step 1: Verify Blocking Efficacy start->step1 sol1 Increase blocking time (e.g., 2h RT or O/N 4°C). Test alternative blockers (BSA, synthetic polymers). step1->sol1 Action step2 Step 2: Optimize Washing Protocol sol2 Increase number of wash cycles (from 3x to 5x). Increase wash duration per cycle. Add 0.05% Tween-20 to wash buffer. step2->sol2 Action step3 Step 3: Titrate Antibody Concentration sol3 Perform a titration curve for primary and secondary antibodies to find the lowest effective concentration. step3->sol3 Action step4 Step 4: Check for Matrix Effects sol4 Use a specialized sample diluent with blocking capabilities (e.g., MatrixGuard™). Dilute sample further if possible. step4->sol4 Action sol1->step2 sol2->step3 sol3->step4 end_node Signal-to-Noise Ratio Improved sol4->end_node cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling s1p_ext Extracellular S1P s1pr1 S1PR1 s1p_ext->s1pr1 s1pr23 S1PR2/3 s1p_ext->s1pr23 s1pr45 S1PR4/5 s1p_ext->s1pr45 gi Gαi s1pr1->gi s1pr23->gi gq Gαq s1pr23->gq g1213 Gα12/13 s1pr23->g1213 s1pr45->gi s1pr45->g1213 pi3k PI3K / Akt (Cell Survival) gi->pi3k rac Rac (Migration) gi->rac erk Ras / ERK (Proliferation) gi->erk plc PLC -> Ca²⁺ (Mobilization) gq->plc rho Rho (Cytoskeletal) g1213->rho start Poor Results in Lipid-Protein Overlay Assay q1 Is the issue promiscuous binding or no signal at all? start->q1 promiscuous Promiscuous Binding (Signal on many lipids) q1->promiscuous Promiscuous no_signal No Signal (or very weak) q1->no_signal No Signal action1 Increase Blocking Stringency: - Use 3-5% fatty acid-free BSA. - Increase incubation to 2h or O/N. promiscuous->action1 action4 Confirm Protein Activity: - Test with a positive control protein known to bind lipids. no_signal->action4 action2 Add 0.1% Tween-20 to incubation & wash buffers. action1->action2 action3 Reduce Protein Concentration: - Titrate down from 0.5 µg/mL. action2->action3 action5 Optimize Antibody Dilution: - Ensure primary/secondary antibodies are at optimal concentrations. action4->action5

References

troubleshooting sphingosyl phosphoinositol quantification by MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sphingosyl Phosphoinositol (S1P) Quantification by MS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the mass spectrometry-based analysis of S1P and related sphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in sample preparation for S1P analysis?

A1: The most critical steps are sample handling and extraction. For blood samples, it is crucial to prevent platelet activation, which can artificially increase S1P levels.[1][2] Therefore, proper collection using anticoagulants and immediate processing are vital. The choice of extraction method, such as a modified Bligh-Dyer or Folch procedure, is also critical to ensure high recovery of S1P.[3][4]

Q2: How do I choose an appropriate internal standard for S1P quantification?

A2: The ideal internal standard should have physicochemical properties as close as possible to the analyte. For S1P, stable isotope-labeled S1P (e.g., d7-S1P) or an odd-chain S1P analog (e.g., C17-S1P) are highly recommended.[3][4][5] These standards co-elute with the endogenous S1P and experience similar extraction efficiencies and ionization suppression, leading to more accurate quantification.[5]

Q3: What are the advantages of using LC-MS/MS for S1P quantification?

A3: LC-MS/MS offers high sensitivity and selectivity, which is essential for measuring low-abundance lipids like S1P in complex biological matrices.[4][6] The liquid chromatography (LC) step separates S1P from other interfering molecules, including isomers and isobars, while the tandem mass spectrometry (MS/MS) provides specific detection and quantification.[7][8]

Q4: Should I use a reversed-phase or HILIC column for my LC separation?

A4: The choice depends on your specific needs. Reversed-phase (e.g., C18) chromatography separates lipids based on their acyl chain length and is a robust, commonly used method.[3][9] Hydrophilic Interaction Liquid Chromatography (HILIC) separates molecules based on the polarity of their headgroups and can provide excellent peak shapes for polar lipids like S1P.[3][10]

Q5: What causes poor peak shape for S1P, and how can I improve it?

A5: The zwitterionic nature of S1P can lead to poor peak shape and tailing in chromatography.[1][11] This can be addressed by optimizing the mobile phase, for instance, by adding formic acid and ammonium formate to control pH and improve ionization.[10] Alternatively, derivatization of the primary amine can improve chromatographic behavior, although this adds an extra step to the workflow.[1][12] A newer method involves dephosphorylation of S1P with hydrogen fluoride and analyzing the resulting sphingosine, which has better chromatographic properties.[11]

Troubleshooting Guides

Common Issues in S1P Quantification by MS
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient extraction; Ion suppression from matrix components; Suboptimal MS parameters.Optimize the lipid extraction protocol (e.g., test different solvent systems).[13][14] Dilute the sample to reduce matrix effects. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[6]
Poor Peak Shape (Tailing, Broadening) Zwitterionic nature of S1P interacting with the column.[1][11]Adjust mobile phase pH with additives like formic acid or ammonium formate.[10] Consider using a HILIC column.[3][10] Explore derivatization or dephosphorylation methods.[11]
High Variability Between Replicates Inconsistent sample preparation; Platelet activation during blood sample collection; Instrument instability.Standardize the entire workflow from sample collection to extraction.[1][2] Ensure proper mixing and precise pipetting. Use an appropriate internal standard to correct for variability.[5]
Inaccurate Quantification Lack of a suitable internal standard; Non-linearity of the standard curve; Isotopic or isobaric interferences.Use a stable isotope-labeled or odd-chain internal standard.[5][9] Prepare a standard curve covering the expected concentration range of your samples.[6][15] Ensure chromatographic separation of interfering species.[8]
Sample Carryover S1P adsorbing to surfaces in the LC system.Implement a robust needle and column wash protocol between injections, potentially with a strong organic solvent.[1]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma (Modified Bligh-Dyer)
  • To 100 µL of plasma, add 20 µL of an internal standard cocktail containing C17-S1P.

  • Add a mixture of chloroform:methanol:water (2:1:0.8 v/v/v).

  • Vortex the mixture thoroughly and incubate on ice.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.[3]

  • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).[3]

Protocol 2: LC-MS/MS Analysis of S1P
  • Liquid Chromatography (Reversed-Phase Method):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.[3]

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: Approximately 0.4 mL/min.[3]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • S1P (d18:1): Monitor the transition from the precursor ion to a characteristic product ion.

      • Internal Standard (e.g., C17-S1P): Monitor the corresponding transition for the internal standard.

    • Optimization: Optimize collision energy and other MS parameters for each analyte and internal standard to achieve the best signal-to-noise ratio.[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (e.g., C17-S1P) Sample->IS_Addition Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Addition->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in LC Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification troubleshooting_logic Start Problem Encountered LowSignal Low Signal / Sensitivity? Start->LowSignal PoorPeak Poor Peak Shape? LowSignal->PoorPeak No Sol_LowSignal Optimize Extraction & MS Parameters LowSignal->Sol_LowSignal Yes HighVar High Variability? PoorPeak->HighVar No Sol_PoorPeak Adjust Mobile Phase or Change Column PoorPeak->Sol_PoorPeak Yes Sol_HighVar Standardize Sample Handling & Use IS HighVar->Sol_HighVar Yes End Problem Resolved HighVar->End No Sol_LowSignal->End Sol_PoorPeak->End Sol_HighVar->End signaling_pathway Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1P_Lyase S1P Lyase S1P->S1P_Lyase S1PR S1P Receptors (S1PR1-5) S1P->S1PR extracellular SphK->S1P Degradation Degradation Products S1P_Lyase->Degradation Downstream Downstream Signaling (e.g., Ca2+, Rac, Akt) S1PR->Downstream

References

Technical Support Center: Optimizing HPLC Separation of Sphingolipid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of sphingolipid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Sphingolipid Isomers

Q: Why are my sphingolipid isomer peaks not separating, leading to poor resolution or complete co-elution?

A: Poor resolution is a common challenge when separating structurally similar sphingolipid isomers. A systematic approach to optimizing your chromatographic conditions is necessary to enhance the subtle differences in their physicochemical properties.

Initial System Checks:

  • Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Evaluate the column's performance by injecting a standard.

  • System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a known standard mixture.[1]

Optimization Strategies:

  • Optimize the Mobile Phase: The mobile phase is a critical factor in achieving selectivity for isomers.[2][3]

    • Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.[2] For reversed-phase HPLC, decreasing the organic solvent content will increase retention and may improve separation.[2]

    • pH Adjustment: For ionizable sphingolipids, minor changes in the mobile phase pH can significantly alter retention and selectivity.[2][4]

    • Additives: The use of buffers or ion-pairing agents can influence the retention of charged sphingolipids.[2]

  • Adjust the Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks.[1] Note that this will also increase the total run time.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for your specific isomers.

    • Reversed-Phase (RP): RP-HPLC is commonly used to separate sphingolipid species based on fatty acyl chain length and unsaturation.[5]

    • Normal-Phase (NP) and HILIC: NP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) separate sphingolipids based on the polarity of their headgroups.[5][6] HILIC is particularly well-suited for separating polar lipids.[5]

    • Chiral Chromatography: For enantiomeric separation of chiral sphingolipids, a chiral stationary phase is necessary.[7][8][9]

Below is a decision tree to guide your troubleshooting process for poor peak resolution:

G start Poor Peak Resolution check_system Check System Suitability & Column Health start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp System OK mp_solvent Switch Organic Solvent (ACN vs. MeOH) optimize_mp->mp_solvent mp_ph Adjust pH optimize_mp->mp_ph mp_additives Incorporate Additives (e.g., buffers) optimize_mp->mp_additives adjust_flow Adjust Flow Rate change_column Change Stationary Phase adjust_flow->change_column No Improvement end_good Resolution Improved adjust_flow->end_good Improved rp_column Reversed-Phase (RP) change_column->rp_column hilic_column HILIC change_column->hilic_column chiral_column Chiral change_column->chiral_column mp_solvent->adjust_flow No Improvement mp_solvent->end_good Improved mp_ph->adjust_flow No Improvement mp_ph->end_good Improved mp_additives->adjust_flow No Improvement mp_additives->end_good Improved rp_column->end_good Improved end_bad Resolution Still Poor rp_column->end_bad No Improvement hilic_column->end_good Improved hilic_column->end_bad No Improvement chiral_column->end_good Improved chiral_column->end_bad No Improvement

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Inconsistent Retention Times

Q: Why are the retention times of my sphingolipid isomers fluctuating between runs?

A: Stable retention times are crucial for reliable peak identification and quantification. Fluctuations are often due to a lack of system equilibrium or hardware issues.[1]

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis, especially when using gradient elution.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of a more volatile organic solvent can lead to shifts in retention time.[1] It is recommended to prepare fresh mobile phase for each analysis.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1] A thermostatted column compartment should be used to maintain a consistent temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to variable retention times. Regular pump maintenance is essential.[1]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My sphingolipid isomer peaks are showing significant tailing or fronting. What could be the cause?

A: Asymmetrical peaks can compromise resolution and integration accuracy.

  • For Peak Tailing:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

    • Column Contamination: Contaminants from previous injections can interact with the analytes. Flushing the column with a strong solvent can help remove these.[1]

    • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as with residual silanols, can cause tailing. Adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this.[2]

  • For Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.[1]

    • Column Overload: Severe mass overload can also lead to peak fronting.[1]

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is best for separating my sphingolipid isomers?

A1: The choice of HPLC mode depends on the nature of the isomers you are trying to separate.

  • Reversed-Phase (RP): Best for separating sphingolipids based on the length and degree of saturation of their N-acyl chains.[6]

  • Normal-Phase (NP) and HILIC: Ideal for separating sphingolipids based on the polarity of their head groups, for example, separating ceramide, glucosylceramide, and lactosylceramide.[6] HILIC is particularly advantageous for polar sphingolipids.[10][11]

  • Chiral Chromatography: Necessary for separating enantiomers of sphingolipids.[7][9]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer faster separations and is particularly useful for triglyceride and diglyceride isomer separation.[12][13]

Q2: What are the most common mobile phases for sphingolipid separation?

A2: Mobile phase composition varies depending on the chromatography mode.

  • Reversed-Phase: Typically gradients of water, acetonitrile, and/or methanol, often with additives like formic acid or ammonium formate.[14][15]

  • HILIC: Usually consists of acetonitrile and an aqueous buffer, such as ammonium formate or ammonium acetate.[10][11]

  • Normal-Phase: Often uses a non-polar solvent like hexane with a polar modifier such as isopropanol or ethyl acetate.[16]

Q3: What detection method is most suitable for sphingolipid analysis?

A3: Tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity, allowing for the identification and quantification of individual sphingolipid species, even at low concentrations.[17][18][19] Fluorescence detection after derivatization is a less expensive alternative but is not as informative.[15][20]

Q4: How should I prepare my biological samples for sphingolipid analysis?

A4: Proper sample preparation is crucial for accurate results. The general steps include:

  • Homogenization: Tissues or cells should be homogenized.

  • Lipid Extraction: A common method is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system to separate lipids into an organic phase.[21][22]

  • Internal Standards: Appropriate internal standards, ideally stable isotope-labeled versions of the analytes, should be added at the beginning of the extraction process to account for sample loss and matrix effects.[21][22]

  • Drying and Reconstitution: The lipid extract is dried down under nitrogen and reconstituted in a solvent compatible with the initial HPLC mobile phase.[21]

Data Presentation

Table 1: Recommended HPLC Columns for Sphingolipid Isomer Separation

Sphingolipid Class/IsomersRecommended Column TypeStationary Phase ExampleDimensions (ID x L, Particle Size)Reference
Long-chain bases (LCBs) & Cer1PReversed-PhaseAscentis C82.1 x 50 mm, 5 µm[14]
Ceramides (by acyl chain)Reversed-PhaseC184.6 x 250 mm, 5 µm[23][24]
Glycosphingolipids (by head group)Normal-Phase / HILICLC-Si / BEH HILIC Si2.1 x 250 mm / 1.0 x 100 mm, 1.7 µm[5][14]
Chiral CeramidesChiralChiralpak AD-H4.6 x 250 mm, 5 µm[7]

Table 2: Example Mobile Phase Compositions and Gradients

Chromatography ModeMobile Phase AMobile Phase BExample GradientReference
Reversed-Phase (for Cer1P) Methanol/Water/THF/Formic Acid (68.5:28.5:2:1) with 5 mM Ammonium FormateMethanol/THF/Formic Acid (97:2:1) with 5 mM Ammonium Formate0.4 min at 30% B, linear gradient to 100% B over 1.9 min, hold at 100% B for 5.3 min.[14]
Normal-Phase (for Glycosphingolipids) Acetonitrile/Methanol/Acetic Acid (97:2:1) with 5 mM Ammonium Acetate-Isocratic elution for 8 min.[14]
HILIC (for polar lipids) Acetonitrile/Water (96:4) with 7 mM Ammonium AcetateWater with 7 mM Ammonium Acetate0-10 min linear gradient from 0% to 10% B.[5]

Experimental Protocols

Protocol 1: General Lipid Extraction from Cultured Cells

  • Cell Harvesting: Harvest 1-10 million cells by trypsinization or scraping and wash twice with ice-cold PBS.[21]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard mixture to the cell pellet.[21]

  • Solvent Addition: Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet and vortex thoroughly.[22]

  • Phase Separation: Add chloroform and water, vortex, and centrifuge to separate the phases.[21]

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.[21]

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent suitable for HPLC injection (e.g., methanol/chloroform 1:1, v/v).[21]

Protocol 2: Reversed-Phase HPLC for Ceramide Species Separation

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[23][24]

  • Mobile Phase: Methanol/water (88:12, v/v).[23][24]

  • Flow Rate: 1.0 mL/min.

  • Detection: This protocol was originally developed for fluorescence detection after derivatization with o-phthaldialdehyde.[23][24] For MS detection, a mobile phase with volatile additives like formic acid or ammonium formate would be required.

  • Injection Volume: 20 µL.

  • Run Time: Dependent on the specific ceramide species, but typically 20-30 minutes.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells, Plasma, Tissue) extraction Lipid Extraction (with Internal Standards) sample->extraction drying Dry Lipid Extract extraction->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms data_proc Data Processing ms->data_proc quant Quantification data_proc->quant

Caption: General experimental workflow for sphingolipid analysis by LC-MS/MS.

G Ser_Pal Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Ser_Pal->KDS SPT DHSph Dihydrosphingosine (Sphinganine) KDS->DHSph KSR DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 Sph Sphingosine Cer->Sph CDase SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SphK S1P->Sph SPP SM->Cer SMase

Caption: Simplified de novo sphingolipid synthesis and signaling pathway.

References

Technical Support Center: Minimizing Artifacts in Sphingosyl Phosphoinositol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction of sphingosyl phosphoinositol (also known as sphingosine-1-phosphate, S1P) and related sphingolipids. Our goal is to help you minimize analytical artifacts and ensure the generation of accurate and reproducible data.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why am I observing low yields or poor recovery of my target sphingolipid?

  • Possible Causes:

    • Inefficient Extraction Solvents: The polarity of the solvent system may not be optimal for extracting amphipathic sphingolipids like S1P.[1]

    • Sample Degradation: Endogenous enzymes (e.g., phosphatases) can degrade S1P during sample handling and processing.

    • Incomplete Cell or Tissue Lysis: Inadequate homogenization can trap lipids within the sample matrix, preventing their efficient extraction.

    • Adsorption to Surfaces: S1P can adhere to glass or plastic surfaces, especially at low concentrations.

  • Solutions:

    • Optimize Solvent System: A single-phase extraction using a methanol/chloroform mixture (2:1, v/v) is often effective.[2][3] For simpler and faster extractions, particularly with plasma, a methanol-only protocol has also shown good results.[4]

    • Inhibit Enzymatic Activity: Work quickly, keep samples on ice or at 4°C throughout the procedure, and consider using phosphatase inhibitors.[5]

    • Ensure Complete Homogenization: Use sonication or other mechanical homogenizers to ensure uniform dispersion of the sample before adding extraction solvents.[6]

    • Use Internal Standards: Spike samples with a suitable internal standard (e.g., C17-S1P) before extraction to account for and normalize any loss of material during sample handling.[7][8]

    • Use Siliconized Tubes: To minimize adsorption, use siliconized glass tubes for the extraction process.[5]

Question 2: What is causing high signal variability between my technical replicates?

  • Possible Causes:

    • Inconsistent Sample Handling: Variations in incubation times, temperatures, or vortexing intensity can lead to inconsistent extraction efficiency.

    • Sample Stability Issues: Storing whole blood or plasma at room temperature for extended periods (>60 minutes) can lead to significant increases in S1P and sphingosine concentrations.[9] Repeated freeze-thaw cycles of plasma can also alter sphingolipid levels.[9]

    • Pipetting Inaccuracies: Small volumes of organic solvents can be difficult to pipette accurately, leading to variability.

  • Solutions:

    • Standardize Protocols: Follow the same procedure meticulously for every sample.

    • Proper Sample Storage: Process samples immediately after collection. If storage is necessary, plasma should be separated promptly and stored at -80°C. Avoid repeated freeze-thaw cycles.[5][9]

    • Calibrate Pipettes: Regularly calibrate pipettes and use reverse pipetting techniques for viscous organic solvents.

Question 3: How can I reduce interference from highly abundant phospholipids?

  • Possible Causes:

    • Co-extraction: Glycerophospholipids are often co-extracted with sphingolipids and can cause ion suppression in mass spectrometry, masking the signal of less abundant species like S1P.

  • Solutions:

    • Alkaline Methanolysis: The most effective method is to perform a mild alkaline hydrolysis (e.g., with KOH in methanol).[10] This procedure selectively cleaves the ester bonds in glycerophospholipids, leaving the amide-linked sphingolipids intact and significantly improving the quality of the analysis.[2][3]

Frequently Asked Questions (FAQs)

What is the most critical first step in sphingolipid extraction? The addition of an appropriate internal standard to your sample before any extraction steps is crucial.[7][10] This allows for the accurate quantification and correction for any analyte loss during the entire sample preparation process.

How should I store my biological samples before extraction? For blood samples, it is recommended to process them as quickly as possible. Storing whole blood with EDTA for more than 60 minutes at room temperature can lead to a significant increase in S1P and sphingosine concentrations.[9] If immediate processing is not possible, separate plasma and store it at -80°C. Lysed cells in a suitable reagent can also be stored at -80°C.[5]

Can I use the same extraction protocol for different sample types (e.g., plasma, tissues, cells)? While the core principles are similar, protocols may need to be adapted.[7] Tissues require an initial homogenization step.[11] The complexity and lipid composition of the sample matrix can influence the efficiency of a given protocol, so validation is always recommended when switching sample types.

What are common contaminants to be aware of? Besides highly abundant glycerophospholipids, plasticizers from tubes or solvents can introduce artifacts. It is important to use high-purity (e.g., LC-MS grade) solvents and high-quality labware.

Data Presentation: Comparison of Extraction Protocols

The choice of extraction method depends on the specific goals of the analysis, sample volume, and desired throughput.

Protocol Solvent System Key Advantages Considerations Primary Sample Types
Methanol Precipitation [4][9]MethanolSimple, rapid, requires small sample volume.May have lower recovery for more complex sphingolipids.Plasma, Serum
Single-Phase Extraction [2][3]Methanol / Chloroform (2:1, v/v)Good recovery for a broad range of sphingolipids.Involves chlorinated solvents.Plasma, Cells
Bligh & Dyer / Folch [9][10][12]Chloroform / Methanol / WaterRobust, well-established for general lipid extraction.More laborious, multi-step, larger solvent volumes.Tissues, Cells

Experimental Protocols

Detailed Methodology: Optimized Extraction of S1P from Plasma

This protocol is based on a robust method combining a single-phase extraction with alkaline methanolysis to minimize phospholipid interference.[2][3]

  • Sample Preparation:

    • Thaw 25 µL of plasma on ice.

    • Add 75 µL of water to dilute the plasma.

    • Spike the sample with an appropriate internal standard (e.g., C17-S1P).

  • Lipid Extraction:

    • Add 850 µL of a cold methanol/chloroform solution (2:1, v/v).

    • Vortex thoroughly to mix.

    • Incubate the mixture for 1 hour at 38°C in a thermo-shaker at 1000 rpm to extract lipids.[2]

  • Alkaline Methanolysis (Phospholipid Removal):

    • Add 75 µL of 1M KOH in methanol.

    • Incubate for 2 hours at 38°C to hydrolyze glycerophospholipids.[2]

  • Neutralization and Phase Separation:

    • Neutralize the reaction by adding 4 µL of glacial acetic acid.[2]

    • Centrifuge the sample at 20,000 x g for 15 minutes to separate the phases and pellet any precipitate.[2]

  • Final Processing:

    • Carefully transfer the supernatant (organic phase) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.[2]

Visualizations

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Problem Identified (e.g., Low Yield, High Variability) Cause_Analysis Analyze Potential Causes Problem->Cause_Analysis Extraction Extraction Inefficiency Cause_Analysis->Extraction Degradation Sample Degradation Cause_Analysis->Degradation Interference Matrix Interference Cause_Analysis->Interference Variability Handling Inconsistency Cause_Analysis->Variability Solution_Imp Implement Solution Re_evaluate Re-evaluate Results Solution_Imp->Re_evaluate Re_evaluate->Problem If issue persists Optimize_Solvent Optimize Solvents Extraction->Optimize_Solvent Leads to Standardize_Handling Standardize Handling Degradation->Standardize_Handling Leads to Alkaline_Hydrolysis Use Alkaline Hydrolysis Interference->Alkaline_Hydrolysis Leads to Variability->Standardize_Handling Leads to Use_IS Add Internal Standard Variability->Use_IS Leads to Optimize_Solvent->Solution_Imp Alkaline_Hydrolysis->Solution_Imp Standardize_Handling->Solution_Imp Use_IS->Solution_Imp

Caption: A general workflow for troubleshooting common extraction artifacts.

SphingolipidMetabolism SM Sphingomyelin Cer Ceramide SM->Cer Sphingomyelinase Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SphK1/2) Proliferation Cell Proliferation, Survival, Migration S1P->Proliferation

Caption: Simplified diagram of the sphingolipid signaling pathway.[11]

ExtractionWorkflow Start Start: Plasma Sample (25 µL) Dilute 1. Dilute with Water (75 µL) & Add Internal Standard Start->Dilute Extract 2. Add Methanol/Chloroform (2:1) Incubate 1h @ 38°C Dilute->Extract Hydrolyze 3. Alkaline Methanolysis (1M KOH) Incubate 2h @ 38°C Extract->Hydrolyze Neutralize 4. Neutralize (Acetic Acid) & Centrifuge (15 min) Hydrolyze->Neutralize Dry 5. Collect Supernatant & Evaporate to Dryness Neutralize->Dry Reconstitute 6. Reconstitute in Solvent Dry->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Caption: Experimental workflow for optimized S1P extraction from plasma.

References

Technical Support Center: Synthesis of D-Erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of synthetic D-Erythro-sphingosyl phosphoinositol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of the D-erythro-sphingosine backbone include commercially available precursors like D-ribo-phytosphingosine, D-galactose, and D-mannitol.[1][2][3] The synthesis often involves creating a sphingosine or ceramide intermediate which is then further functionalized. For the phosphoinositol moiety, a protected myo-inositol derivative is typically used.

Q2: What are the key chemical transformations involved in the synthesis?

A2: The synthesis of this compound involves several key transformations:

  • Stereoselective synthesis of the D-erythro-sphingosine backbone: This often involves stereocontrolled steps to establish the correct stereochemistry.

  • Protection of functional groups: Hydroxyl and amino groups on both the sphingosine and inositol moieties must be selectively protected and deprotected throughout the synthesis.

  • Phosphorylation: Introduction of the phosphate group is a critical step, often achieved using phosphoramidite chemistry.[4]

  • Glycosylation (if applicable): If a glycosylated phosphoinositol is desired, a glycosylation reaction is performed.

  • Purification: Chromatography techniques are essential for isolating and purifying the intermediates and the final product.

Q3: What methods are used for the phosphorylation of the sphingosine backbone?

A3: Phosphoramidite chemistry is a common method for the phosphorylation of sphingosine derivatives.[4] For example, bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite can be used as a monophosphorylating reagent.[4] In biological systems, the phosphorylation of sphingosine to sphingosine-1-phosphate is catalyzed by sphingosine kinases (SK1 and SK2).[5][6][7]

Q4: How is the phosphodiester bond formed between sphingosine and inositol?

A4: The phosphodiester bond is typically formed using a phosphite triester coupling procedure.[8] This involves reacting a protected sphingosine derivative with a protected inositol derivative in the presence of a coupling agent.

Troubleshooting Guides

Issue 1: Low Yield During Phosphorylation
Possible Cause Suggested Solution
Incomplete activation of the phosphoramidite reagent. Ensure the use of a fresh and appropriate activator (e.g., tetrazole). Moisture can inactivate the phosphoramidite, so all reagents and solvents should be anhydrous.
Steric hindrance around the primary hydroxyl group of sphingosine. Consider using a less sterically hindered protecting group on the amino group of the sphingosine derivative.
Side reactions with unprotected functional groups. Verify that all other hydroxyl and amino groups are properly protected before the phosphorylation step.
Degradation of the product during workup or purification. Use mild acidic or basic conditions for deprotection and workup. Employ appropriate chromatography techniques for purification.
Issue 2: Poor Stereoselectivity in the Synthesis of the Sphingosine Backbone
Possible Cause Suggested Solution
Non-stereoselective reduction of a ketone intermediate. Utilize a stereoselective reducing agent, such as one directed by a chiral auxiliary.
Incorrect choice of starting material or chiral catalyst. Start from a chiral pool material like D-mannitol or D-galactose to ensure the correct stereochemistry.[2][3] If using an asymmetric synthesis, optimize the chiral catalyst and reaction conditions.
Isomerization of the double bond in the sphingosine backbone. Ensure that the reaction conditions for subsequent steps are mild enough to prevent isomerization.[2]
Issue 3: Difficulty in Purification of the Final Product
Possible Cause Suggested Solution
Presence of closely related byproducts. Optimize the reaction conditions to minimize the formation of byproducts. Employ high-resolution chromatography techniques, such as HPLC, for purification.
Amphiphilic nature of the final product. Use a mixed-solvent system for chromatography to improve solubility and separation. Consider using ion-exchange chromatography if the product is charged.
Incomplete removal of protecting groups. Ensure complete deprotection by monitoring the reaction using TLC or LC-MS. If necessary, repeat the deprotection step or use a stronger deprotection reagent.

Quantitative Data

Reaction Step Starting Material Product Overall Yield Reference
PhosphorylationD-erythro-sphingosineD-erythro-sphingosine-1-phosphate32-39% (3 steps)[4]

Experimental Protocols

Protocol: Synthesis of D-erythro-sphingosine-1-phosphate [4]

This procedure describes the phosphorylation of D-erythro-sphingosine.

  • Protection of the Amino Group: The amino group of D-erythro-sphingosine is first protected, for example, as a phthaloyl derivative.

  • Phosphitylation: The protected sphingosine is then reacted with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite in the presence of an activator like tetrazole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The reaction progress is monitored by TLC.

  • Oxidation: Upon completion of the phosphitylation, the resulting phosphite triester is oxidized to the corresponding phosphate triester using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide.

  • Deprotection: The cyanoethyl protecting groups on the phosphate and the protecting group on the amino group are removed under appropriate conditions (e.g., ammonolysis for cyanoethyl groups) to yield the final D-erythro-sphingosine-1-phosphate.

  • Purification: The final product is purified by chromatography.

Visualizations

experimental_workflow start Protected D-erythro-sphingosine phosphitylation Phosphitylation with Phosphoramidite Reagent start->phosphitylation oxidation Oxidation phosphitylation->oxidation deprotection Deprotection oxidation->deprotection purification Purification deprotection->purification end This compound purification->end

Caption: Generalized synthetic workflow for this compound.

signaling_pathway cluster_synthesis De Novo Synthesis cluster_phosphorylation Phosphorylation cluster_utilization Metabolic Fate sphingosine D-erythro-sphingosine sk Sphingosine Kinase (SK1/SK2) sphingosine->sk ATP s1p Sphingosine-1-Phosphate sk->s1p ADP complex_sphingolipids Complex Sphingolipids s1p->complex_sphingolipids inositol Inositol pi Phosphatidylinositol (PI) inositol->pi pi->complex_sphingolipids

Caption: Biological synthesis and metabolism of sphingolipids.

troubleshooting_guide start Low Product Yield check_phosphorylation Check Phosphorylation Step start->check_phosphorylation Yes check_purification Check Purification Step start->check_purification No, yield is good but purity is low check_starting_material Check Starting Material Purity start->check_starting_material No, reaction does not start phospho_reagent Phosphoramidite Reagent Degradation? check_phosphorylation->phospho_reagent purify_column Column Overloading? check_purification->purify_column phospho_conditions Suboptimal Reaction Conditions? phospho_reagent->phospho_conditions No phospho_solution1 Use fresh, anhydrous reagent and activator. phospho_reagent->phospho_solution1 Yes phospho_solution2 Optimize temperature, time, and solvent. phospho_conditions->phospho_solution2 Yes purify_solvent Incorrect Solvent System? purify_column->purify_solvent No purify_solution1 Reduce sample load on chromatography column. purify_column->purify_solution1 Yes purify_solution2 Screen different solvent systems for better separation. purify_solvent->purify_solution2 Yes

Caption: Troubleshooting decision tree for low yield synthesis.

References

dealing with isotopic overlap in sphingolipid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic overlap in sphingolipid mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in sphingolipid mass spectrometry, and why is it a problem?

Q2: Which sphingolipid species are most commonly affected by isotopic overlap?

A2: Isotopic overlap is a significant concern for sphingolipid species that differ by one degree of unsaturation but are not chromatographically separated. A classic example is the overlap between a monounsaturated ceramide and its corresponding saturated ceramide. For instance, the M+2 isotopic peak of Cer(d18:1/24:1) can interfere with the monoisotopic peak of Cer(d18:1/24:0). This issue extends to other sphingolipid classes as well, such as glucosylceramides (e.g., GluCer 24:1 and GluCer 24:0).

Q3: What are the main strategies to correct for isotopic overlap?

A3: There are three primary strategies to address isotopic overlap:

  • High-Resolution Mass Spectrometry (HRMS): Instruments with high resolving power, such as Fourier-Transform Mass Spectrometry (FTMS), can distinguish between the M+2 peak of the unsaturated species and the monoisotopic peak of the saturated species due to their small mass difference.[2]

  • Chromatographic Separation: Optimizing liquid chromatography (LC) methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can help to separate isobaric species, thus minimizing overlap.[4]

  • Mathematical Correction: This involves using algorithms to calculate and subtract the contribution of the interfering isotopic peak from the signal of the analyte of interest.[5] This is a widely used method, especially when HRMS is not available or when chromatographic separation is incomplete.

Q4: How does a mathematical correction for isotopic overlap work?

A4: Mathematical correction relies on the predictable natural abundance of isotopes. The intensity of the M+2 peak of an unsaturated sphingolipid is proportional to the intensity of its monoisotopic (M) peak. By measuring this ratio for a pure standard of the unsaturated species, a correction factor can be determined. This factor is then used to calculate the contribution of the M+2 peak to the signal of the saturated species in a sample containing both. This calculated interference is then subtracted from the measured signal of the saturated species to obtain a corrected, more accurate abundance.[5]

Troubleshooting Guide

Issue: Inaccurate quantification of saturated sphingolipids, with values higher than expected.

This is a common symptom of uncorrected isotopic overlap. The following troubleshooting steps can help identify and resolve the issue.

Possible Cause Recommended Solution
M+2 Isotopic Overlap 1. Review Your Data: Check if a monounsaturated sphingolipid with a high abundance is eluting at the same retention time as the saturated species you are quantifying. 2. Implement Mathematical Correction: Apply a post-acquisition correction algorithm to your data. A detailed protocol is provided below. 3. Improve Chromatographic Separation: Optimize your LC method to separate the interfering species. Consider adjusting the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC).[6] 4. Use High-Resolution MS: If available, re-run your samples on a high-resolution mass spectrometer to resolve the overlapping peaks.[2]
Matrix Effects 1. Use Stable Isotope-Labeled Internal Standards (SIL-IS): These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction.[7] 2. Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] 3. Dilute the Sample: This can reduce the concentration of matrix components, but may also decrease the signal of your analyte of interest.
In-Source Fragmentation 1. Optimize Ion Source Conditions: Reduce the source temperature or voltages (e.g., declustering potential) to minimize the fragmentation of other lipids that may be producing fragments isobaric to your analyte of interest.

Quantitative Data Summary

The following table illustrates the impact of isotopic overlap on the quantification of Glucosylceramide (GluCer) 24:0 and the effectiveness of mathematical correction. In this experiment, increasing amounts of GluCer 24:1 were added to a constant amount of fibroblast homogenate, and the analyte-to-internal standard ratio for GluCer 24:0 was measured with and without correction.

Amount of GluCer 24:1 Added (pmol)Analyte/IS Ratio of GluCer 24:0 (Without Correction)Analyte/IS Ratio of GluCer 24:0 (With Isotope Correction)
00.1250.125
500.1580.126
1000.1910.127
2000.2570.128

Data adapted from a study on a rapid and quantitative LC-MS/MS method for profiling sphingolipids.

As the data shows, without correction, the measured amount of GluCer 24:0 artifactually increases with the addition of GluCer 24:1. With correction, the quantification of GluCer 24:0 remains stable, demonstrating the importance of this data processing step.

Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol is suitable for the extraction of a broad range of sphingolipids from cell or tissue samples.[8][9][10]

  • Sample Homogenization: Homogenize the biological sample in an appropriate buffer.

  • Addition of Internal Standards: Add a cocktail of stable isotope-labeled or odd-chain sphingolipid internal standards to the homogenate.

  • Solvent Addition: To the sample, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice.

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifugation: Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.[6]

Protocol 2: HILIC LC-MS/MS for Sphingolipid Analysis

This protocol is effective for separating sphingolipids based on the polarity of their headgroups.[4][6]

  • Column: A sub-2 µm particle size HILIC column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile with 0.2% formic acid.

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient from a high percentage of mobile phase A to an increasing percentage of mobile phase B.

  • Flow Rate: Typically 200-400 µL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2 µL.

  • MS Detection: Use positive ion mode electrospray ionization (ESI) with multiple reaction monitoring (MRM) for targeted quantification.

Protocol 3: Mathematical Correction for M+2 Isotopic Overlap

This protocol outlines the steps for correcting the overestimation of a saturated sphingolipid due to interference from its monounsaturated counterpart.

  • Analyze a Standard of the Unsaturated Species: Inject a known concentration of the pure monounsaturated sphingolipid (e.g., Cer(d18:1/24:1)) and measure the peak areas of its monoisotopic (M) and second isotopic (M+2) peaks.

  • Calculate the Correction Factor (CF): CF = Area(M+2) / Area(M)

  • Analyze the Sample: Run your sample containing the mixture of saturated and unsaturated species.

  • Measure Peak Areas: In your sample chromatogram, measure the peak area of the monoisotopic peak of the unsaturated species (Area(M_unsat)_sample) and the total peak area at the m/z of the saturated species (Area(Total)_sat_sample).

  • Calculate the Interference: Interference = Area(M_unsat)_sample * CF

  • Calculate the Corrected Area of the Saturated Species: Corrected_Area_sat = Area(Total)_sat_sample - Interference

  • Quantify: Use the Corrected_Area_sat for all subsequent quantification calculations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample (Cells or Tissue) add_is Addition of Internal Standards sample->add_is extraction Lipid Extraction (Bligh-Dyer) add_is->extraction dry_recon Solvent Evaporation & Reconstitution extraction->dry_recon lc_ms LC-MS/MS Analysis (HILIC) dry_recon->lc_ms peak_int Peak Integration lc_ms->peak_int iso_corr Isotopic Overlap Correction peak_int->iso_corr quant Quantification iso_corr->quant

General experimental workflow for sphingolipid analysis.

troubleshooting_workflow cluster_solutions Correction Strategies start Inaccurate Quantification of Saturated Sphingolipid check_overlap Check for Co-eluting Unsaturated Species start->check_overlap overlap_yes Isotopic Overlap Confirmed check_overlap->overlap_yes Yes overlap_no No Obvious Overlap check_overlap->overlap_no No math_corr Apply Mathematical Correction overlap_yes->math_corr chrom_opt Optimize Chromatography overlap_yes->chrom_opt hrms Use High-Resolution Mass Spectrometry overlap_yes->hrms check_matrix Investigate Matrix Effects overlap_no->check_matrix

Troubleshooting workflow for inaccurate quantification.

sphingolipid_pathway sphingomyelin Sphingomyelin smase Sphingomyelinase sphingomyelin->smase ceramide Ceramide ceramidase Ceramidase ceramide->ceramidase apoptosis Apoptosis ceramide->apoptosis induces sphingosine Sphingosine sphk Sphingosine Kinase (SphK) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) cell_survival Cell Survival & Proliferation s1p->cell_survival promotes smase->ceramide ceramidase->sphingosine sphk->s1p

References

protocol for long-term storage of D-Erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Erythro-sphingosyl phosphoinositol

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C under desiccating conditions. It is advisable to store it in a tightly sealed container, protected from light and moisture.

Q2: How long can I store this compound?

When stored as a solid at -20°C, the compound is expected to be stable for at least one year. For solutions, it is recommended to use them within one month when stored at -20°C.[1] To prevent degradation, it is best to prepare fresh working solutions from a stock solution for each experiment.[1]

Q3: My stock solution of this compound appears cloudy or has particles. What should I do?

This may be due to incomplete dissolution or precipitation. Like many sphingolipids, this compound has poor aqueous solubility.[2] Try gently warming the solution to 37-40°C and sonicating for 3-5 minutes to aid dissolution.[2] If the problem persists, you may need to reconsider your solvent choice or use a carrier molecule like fatty acid-free bovine serum albumin (BSA).[2]

Q4: How can I avoid repeated freeze-thaw cycles of my stock solution?

To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use vials before storing them at -20°C.[1][2] This practice ensures that you only thaw the amount you need for each experiment.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Causes Recommended Solutions
Inconsistent or non-reproducible experimental results 1. Degradation of the compound: Improper storage or handling can lead to degradation. 2. Inaccurate concentration: Poor solubility can result in an unknown amount of the active compound in your solution. 3. Precipitation in media: The compound may precipitate when added to aqueous buffers or cell culture media.1. Prepare a fresh stock solution from the solid compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles by aliquoting.[1][2] 2. Validate your stock solution's concentration. For cell-based assays, consider using a carrier molecule like fatty acid-free BSA to ensure consistent bioavailability.[2] 3. Prepare a lipid-BSA complex before adding it to your final medium. Alternatively, use a vehicle such as ethanol/dodecane (98:2 v/v) and mix thoroughly with the medium immediately before use.[2]
Low or no biological activity observed 1. Compound degradation: The biological activity may be lost due to degradation. 2. Insufficient delivery to cells: The compound may not be effectively reaching its target in cell-based assays due to poor solubility.1. Use a fresh stock solution and verify its integrity. 2. Employ a suitable delivery method, such as complexing with BSA or using a detergent like CHAPS, to improve solubility and cellular uptake.[2]
Precipitate forms when adding stock solution to aqueous buffer or media 1. "Solvent shock": The organic solvent of the stock is not miscible with the aqueous medium. 2. High concentration: The final concentration exceeds the solubility limit in the medium. 3. Interaction with media components: Salts in the media can cause precipitation.1. Use a carrier molecule like fatty acid-free BSA.[2] 2. Prepare the lipid/BSA complex before adding it to the final medium.[2] 3. Try using a vehicle such as ethanol/dodecane (98:2 v/v) and ensure vigorous mixing.[2]

Data Presentation: Storage and Stability

Parameter Recommendation Source(s)
Storage Temperature (Solid) -20°C[1]
Storage Temperature (Solution) -20°C[1][3]
Physical Form for Storage Solid/Powder[1]
Long-Term Stability (Solid) ≥ 1 year[1]
Solution Stability Use within 1 month at -20°C[1][3]
Shipping Conditions Room temperature or on dry ice[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes how to prepare a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microfuge tube.

  • Solvent Addition: Add an appropriate volume of a suitable organic solvent. For many sphingolipids, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are good choices. For cell-based assays, ethanol is often used as the initial solvent.[2]

  • Dissolution: Vortex the solution to dissolve the compound completely. If necessary, gently warm the vial to 37-40°C and sonicate for 3-5 minutes.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed amber glass vials to protect from light. Store the aliquots at -20°C.[1]

Protocol 2: Solubilization using Bovine Serum Albumin (BSA) for Cell-Based Assays

This method creates a lipid-BSA complex that is soluble in aqueous media.[2]

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer or cell culture medium (e.g., 10 mg/mL).

  • Prepare Lipid Solution: Dissolve the this compound in ethanol to create a concentrated stock solution.

  • Complex Formation: While vortexing the BSA solution, slowly inject the ethanolic lipid stock solution. The final concentration of ethanol should be kept low (e.g., <1%) to avoid cell toxicity.

  • Incubation: Incubate the mixture for 15-30 minutes at 37°C to allow for the formation of the lipid-BSA complex.

  • Application: The resulting solution can be directly added to your cell culture.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Inconsistent Results, Precipitation) check_storage Verify Storage Conditions (-20°C, desiccated, protected from light) start->check_storage check_handling Review Handling Procedures (minimized freeze-thaw, fresh dilutions) check_storage->check_handling OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Incorrect check_solubility Assess Solubility (clear solution, no particles) check_handling->check_solubility OK check_handling->prepare_fresh Incorrect optimize_solubilization Optimize Solubilization Method (e.g., use BSA, different solvent) check_solubility->optimize_solubilization Issue validate_experiment Validate Experimental Protocol (e.g., positive/negative controls) check_solubility->validate_experiment OK prepare_fresh->check_solubility optimize_solubilization->check_solubility end_success Problem Resolved validate_experiment->end_success Successful end_fail Contact Technical Support validate_experiment->end_fail Unsuccessful

References

Technical Support Center: Metabolic Flux Analysis of Sphingosylphosphoinositol (S1P)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic flux analysis (MFA) of sphingosylphosphoinositol, also known as sphingosine-1-phosphate (S1P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the metabolic flux analysis of S1P.

Q1: Why am I observing high variability in my S1P quantification results?

High variability in S1P quantification can stem from several factors related to its low abundance and physicochemical properties.[1] Key areas to investigate include:

  • Sample Handling and Preparation: S1P levels can be influenced by blood sampling techniques, as it is released by platelets and red blood cells.[2] Standardization of sample collection is crucial for robust data.[3] Inconsistent extraction efficiency can also introduce variability.

  • Matrix Effects: The complex biological matrix can interfere with S1P ionization in the mass spectrometer, leading to ion suppression or enhancement.[4]

  • Analyte Stability: S1P is susceptible to degradation.[5] Proper storage and handling are critical to prevent enzymatic or chemical breakdown.

Troubleshooting Steps:

  • Standardize Sample Collection: Implement a strict and consistent protocol for blood or tissue collection to minimize variations in platelet activation.[2][3]

  • Optimize Extraction Protocol: Ensure your lipid extraction method is validated for S1P and consistently applied. Acidified chloroform extraction is a common method.[6]

  • Use Stable Isotope-Labeled Internal Standards: Incorporate a deuterium-labeled S1P internal standard (e.g., S1P-d7) to correct for sample loss during preparation and for matrix effects.[7]

  • Evaluate Matrix Effects: Perform post-extraction spiking experiments to assess the degree of ion suppression or enhancement in your specific sample type.

  • Ensure Sample Stability: Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice to reduce enzymatic activity.

Q2: My LC-MS/MS chromatogram for S1P shows poor peak shape (broadening or tailing). What are the likely causes and solutions?

Poor peak shape is a common challenge in S1P analysis due to its zwitterionic nature, containing both a polar phosphate group and a nonpolar lipid tail.[8][9]

  • Cause: The polar phosphate group can interact with the stationary phase of the chromatography column, leading to peak tailing.[9]

  • Cause: The zwitterionic nature of S1P can result in peak broadening.[8]

Troubleshooting Steps:

  • Column Selection: Use a column specifically designed for lipid analysis or one that performs well with polar lipids.

  • Mobile Phase Optimization: Adjust the mobile phase composition. The use of additives or buffers can help to improve peak shape.[4]

  • Dephosphorylation: As an alternative method, the phosphate group can be chemically removed using hydrogen fluoride (HF), and the resulting sphingosine can be analyzed, which typically exhibits better chromatographic behavior.[8][9]

  • Check for System Issues: Ensure there are no leaks or blockages in your LC system, and that fittings are properly connected.[10]

Q3: I'm experiencing significant carryover between sample injections in my LC-MS/MS analysis of S1P. How can I mitigate this?

Carryover, where residual analyte from a previous injection appears in the current one, is a known issue in S1P analysis.[3]

Troubleshooting Steps:

  • Optimize Wash Solvents: Use a strong wash solvent in your autosampler and injection system to effectively remove residual S1P between injections.

  • Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the wash step in your LC method.[11]

  • Injector and System Cleaning: Regularly clean the injector port and loop to prevent the buildup of contaminants.[11]

  • Blank Injections: Run blank injections between samples to assess the level of carryover and ensure it is below your limit of quantification.

Q4: How do I choose the right stable isotope tracer for my S1P metabolic flux analysis experiment?

The choice of a stable isotope tracer is critical for accurately tracking the metabolic fate of precursors into S1P.

  • Deuterium-labeled S1P (e.g., S1P-d7): This is commonly used as an internal standard for quantification due to its similar physicochemical properties to the endogenous analyte.[7]

  • Labeled Precursors: To study the de novo synthesis of S1P, you can use labeled precursors such as serine or palmitate. The choice of label (e.g., ¹³C, ¹⁵N) will depend on the specific pathway you are investigating and the analytical capabilities of your mass spectrometer.

Q5: What are the key considerations for developing a robust metabolic model for S1P flux analysis?

A comprehensive metabolic model is essential for interpreting stable isotope labeling data.

  • Include all relevant pathways: The model should encompass the de novo synthesis pathway, the salvage pathway, and catabolic routes involving S1P phosphatases and S1P lyase.[12][13]

  • Consider cellular compartmentalization: S1P metabolism occurs in different cellular compartments. A robust model should account for these distinctions.

  • Incorporate enzyme kinetics: Where possible, include kinetic parameters for the enzymes involved in S1P metabolism, such as sphingosine kinases (SphK1 and SphK2).[14]

Quantitative Data Summary

ParameterTypical Value/RangeBiological MatrixAnalytical MethodReference
Endogenous S1P Concentration 100.0 - 284.4 nMSerumLC-MS/MS
S1P in Lymph vs. Plasma Lymph S1P is ~18% of plasma S1PMouse Lymph and PlasmaIMAC-HPLC
Carryover in S1P analysis Can be as high as 10.5%-LC-MS/MS[3]
Reduced Carryover with Optimization < 0.07%-LC-MS/MS[3]
S1P Dephosphorylation Yield (HF method) ~2-fold higher than alkaline phosphatase-LC-MS/MS[8][9]

Experimental Protocols

Protocol: Quantification of S1P in Biological Samples using LC-MS/MS

This protocol provides a general framework for the quantification of S1P. Optimization will be required for specific sample types and instrumentation.

1. Materials and Reagents:

  • S1P standard

  • S1P-d7 internal standard[7]

  • HPLC-grade solvents (Methanol, Chloroform, Water)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • LC-MS/MS system with electrospray ionization (ESI) source

2. Sample Preparation (Lipid Extraction): [6][8]

  • To 100 µL of sample (e.g., plasma, cell lysate), add 250 µL of methanol containing the S1P-d7 internal standard and 0.6 µL of concentrated HCl.

  • Vortex and sonicate the mixture in an ice-cold water bath for 5 minutes.

  • Add 250 µL of chloroform, 250 µL of 1 M NaCl, and 25 µL of 3 N NaOH.

  • Vortex vigorously for 10 minutes and then centrifuge at high speed for 5 minutes.

  • Carefully transfer the upper alkaline aqueous phase containing S1P to a new tube.

  • Re-extract the lower organic phase with 125 µL of methanol, 125 µL of 1 M NaCl, and 13 µL of 3 N NaOH.

  • Combine the aqueous phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 20% CHCl₃ and 80% methanol).[6]

3. LC-MS/MS Analysis:

  • Column: A reverse-phase column suitable for lipid analysis.

  • Mobile Phase: A gradient of solvents, for example, methanol/water with a suitable modifier.

  • Ionization: Positive electrospray ionization (ESI+).[8]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both endogenous S1P and the S1P-d7 internal standard.[8]

4. Data Analysis:

  • Construct a calibration curve using known concentrations of the S1P standard.

  • Calculate the concentration of S1P in the samples by comparing the peak area ratio of endogenous S1P to the S1P-d7 internal standard against the calibration curve.

Visualizations

Sphingolipid_Metabolism_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Degradation Degradation Products (Phosphoethanolamine + Hexadecenal) S1P->Degradation S1P Lyase

Caption: Core pathway of S1P metabolism.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Modeling Tracer Introduce Stable Isotope Tracer Sampling Time-course Sampling Tracer->Sampling Extraction Lipid Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Isotopologue Distribution Analysis->Quantification Flux_Calculation Calculate Metabolic Fluxes Quantification->Flux_Calculation Model Develop Metabolic Network Model Model->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: General workflow for S1P metabolic flux analysis.

Troubleshooting_Logic Problem Poor S1P MFA Results Variability High Data Variability? Problem->Variability Peak_Shape Poor Peak Shape? Variability->Peak_Shape No Sol_Variability Standardize Sampling Use Internal Standard Optimize Extraction Variability->Sol_Variability Yes Carryover High Carryover? Peak_Shape->Carryover No Sol_Peak_Shape Optimize LC Method Consider Dephosphorylation Peak_Shape->Sol_Peak_Shape Yes Sol_Carryover Optimize Wash Steps Clean Injector Carryover->Sol_Carryover Yes

Caption: Troubleshooting decision tree for S1P MFA.

References

Technical Support Center: Optimizing Cell Lysis for Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the analysis of sphingolipids, including phosphorylated species like sphingosine-1-phosphate.

A Note on Terminology : The term "sphingosyl phosphoinositol" is not standard in sphingolipid nomenclature. This guide focuses on the analysis of phosphosphingolipids, such as inositol phosphoceramides and the critical signaling molecule sphingosine-1-phosphate (S1P), as the principles of lysis and extraction are broadly applicable. Sphingolipids are a diverse class of lipids crucial for cell structure and signaling, and their accurate measurement is vital for research and therapeutic development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is best for preserving sphingolipids?

A1: The optimal cell lysis method depends on the specific sphingolipid of interest, the cell type, and the downstream application.[3] There is no single best method, but they generally fall into three categories: solvent-based, detergent-based, and mechanical. Solvent-based lysis is often preferred for lipidomics as it can simultaneously lyse cells, denature degradative enzymes, and begin the extraction process.[3] For mass spectrometry applications, it is crucial to use methods that minimize contaminants that can interfere with analysis.[3][4]

Q2: How can I minimize the degradation of sphingolipids during sample preparation?

A2: Minimizing enzymatic activity is critical for accurate sphingolipid measurement.[3] Key strategies include:

  • Temperature Control : Perform all lysis and extraction steps on ice or at 4°C to slow down enzymatic reactions.[3]

  • Rapid Processing : Minimize the time between cell harvesting and lipid extraction to prevent degradation.[3]

  • Inhibitors : Use a broad-spectrum protease and phosphatase inhibitor cocktail in your lysis buffer.[3]

  • Solvent Quenching : Initiate lysis with a cold organic solvent mixture (e.g., methanol/chloroform) to disrupt cells while denaturing degradative enzymes.[3]

  • Proper Storage : For long-term storage, snap-freeze cell pellets in liquid nitrogen and store them at -80°C.[3][5] Avoid multiple freeze-thaw cycles as they can release degradative enzymes.[5]

Q3: What are the key considerations for cell lysis when the downstream analysis is LC-MS/MS?

A3: For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, it is vital to avoid substances that can cause ion suppression or introduce background noise.[3]

  • Avoid Ionic Detergents : Strong ionic detergents like SDS should be avoided as they are difficult to remove and can severely interfere with electrospray ionization.[3][4] If a detergent is necessary, consider non-ionic alternatives compatible with mass spectrometry.

  • Use High-Purity Reagents : Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to minimize background noise and contamination.[3]

  • Sample Cleanup : An optional alkaline hydrolysis step can be used to remove the bulk of interfering glycerophospholipids, which have ester linkages, while leaving the amide-linked sphingolipids intact.[6][7]

Q4: How should I normalize my samples for accurate quantification?

A4: Inaccurate sample normalization can lead to high variability between replicates.[3] It is essential to normalize your samples before the lipid extraction step.[8] Common normalization methods include:

  • Protein Concentration : Quantify total protein content using an assay like the BCA assay.[3]

  • Cell Number : Count the cells before pelleting to ensure an equal number is used for each sample.[8][9]

  • DNA Content : Quantifying total DNA can also be used for normalization.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during cell lysis for sphingolipid analysis.[3]

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Sphingolipid Yield 1. Incomplete cell lysis. [3][10] 2. Degradation of sphingolipids. [3] 3. Inefficient solvent extraction. [10]1. For adherent cells, ensure complete scraping. For suspension cells, use the correct cell density. Consider a more rigorous method like sonication or freeze-thaw cycles.[3][10] 2. Work quickly, keep samples on ice, and add protease/phosphatase inhibitors to the lysis buffer.[3] 3. Verify the correct solvent ratios (e.g., chloroform:methanol). Test different established protocols like Bligh & Dyer.[10]
Poor Recovery of Polar Sphingolipids (e.g., S1P) 1. Suboptimal extraction method. [3] 2. Analyte instability or loss. [3]1. For highly polar sphingolipids, a butanolic extraction method may offer better recovery. Ensure the pH of the extraction solvent is appropriate for the target lipid.[3][11] 2. S1P can adhere to surfaces; using low-adhesion microcentrifuge tubes can be beneficial. Minimize the number of transfer steps.[3]
High Variability Between Replicate Samples 1. Inconsistent cell lysis. [3] 2. Inaccurate sample normalization. [3]1. Ensure uniform application of the lysis method. For sonication, keep probe depth and power settings consistent. For detergent lysis, ensure thorough mixing and consistent incubation times.[3] 2. Normalize samples accurately by protein concentration or cell number prior to extraction.[3]
Interfering Substances in Downstream Analysis (e.g., Mass Spec) 1. Contamination from lysis buffer. [3] 2. Presence of highly abundant lipids (e.g., glycerophospholipids). [6]1. Use high-purity, LC-MS grade solvents and reagents. Avoid non-volatile salts and strong ionic detergents.[3] 2. Perform a mild alkaline hydrolysis step to selectively remove ester-linked lipids.[6]
Experimental Protocols & Data
Comparison of Lysis Methods

The choice of lysis method is a critical first step in the experimental workflow.

MethodPrincipleAdvantagesDisadvantagesBest For
Solvent Lysis (e.g., Chloroform/Methanol) Organic solvents disrupt cell membranes and simultaneously precipitate proteins.Combines lysis, enzyme denaturation, and extraction into one step. Reduces enzymatic degradation.[3]May not be efficient for all cell types (e.g., those with tough cell walls).General sphingolipid analysis from cultured cells, especially for LC-MS/MS.[3]
Mechanical Homogenization (e.g., Sonication) High-frequency sound waves or physical shearing disrupt cell membranes.[3]Efficient for a wide range of cell types. No detergents required.[3][12]Can generate heat, potentially degrading lipids if not properly cooled. Requires specialized equipment.[3][13]Tough-to-lyse cells or when detergents must be avoided.[3]
Detergent Lysis (e.g., NP-40, Triton X-100) Detergents solubilize membrane proteins and lipids, breaking open the cell.Generally mild and effective for many cell types.Detergents can interfere with downstream analysis, especially mass spectrometry, and may need to be removed.[3][14]Applications where downstream analysis is not sensitive to detergents (e.g., some immunoassays).
Protocol 1: General Sphingolipid Extraction from Cultured Cells (Modified Bligh-Dyer)

This protocol is a robust method for the extraction of a broad range of sphingolipids from cultured cells and is compatible with LC-MS/MS.[6][9]

Materials:

  • Cultured cells (1-10 million cells per sample).[9]

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • HPLC-grade Methanol and Chloroform.[9]

  • Internal standard cocktail (e.g., C17-base sphingolipids).[9]

  • Glass tubes with Teflon-lined caps.[9]

Procedure:

  • Cell Harvesting : For adherent cells, wash twice with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.[3]

  • Normalization : Aliquot a small portion of the cell suspension for cell counting or a protein quantification assay.[3][8]

  • Lysis and Extraction : a. Transfer a known number of cells (or equivalent protein amount) into a glass tube.[9] b. Add the internal standard cocktail to each sample.[9] c. Add a cold single-phase mixture of chloroform and methanol. A common starting ratio is 1:2 (v/v) Chloroform:Methanol.[7][10] For every 100 µL of aqueous cell suspension, add approximately 375 µL of the solvent mixture.[10] d. Vortex vigorously for 1 minute and incubate (e.g., on a shaker for 1 hour at room temperature or 30 minutes at 48°C).[3][9]

  • Phase Separation : a. Add 125 µL of chloroform per 475 µL of the single-phase mixture and vortex.[10] b. Add 125 µL of water per 475 µL of the single-phase mixture and vortex.[10] c. Centrifuge at 1,000 x g for 10 minutes to separate the phases. You should observe a lower organic phase and an upper aqueous phase.[3][10]

  • Collection : Carefully collect the lower organic phase, which contains the majority of sphingolipids, into a new glass tube.[10]

  • Drying and Reconstitution : Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).[3][10]

Protocol 2: Cell Lysis by Sonication

This protocol is effective for disrupting cells before solvent extraction, particularly for cells that are resistant to simpler lysis methods.[3]

Materials:

  • Washed cell pellet.

  • Lysis buffer (e.g., PBS or 50 mM Ammonium Bicarbonate for MS compatibility).[12]

  • Protease/phosphatase inhibitor cocktail.

  • Probe sonicator.

Procedure:

  • Preparation : Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing inhibitors. Keep the sample on ice.[12]

  • Sonication : a. Insert the sonicator probe into the cell suspension. b. Perform sonication using short pulses (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) to prevent overheating.[3][12] The optimal power and duration should be empirically determined for your cell type and sonicator model.

  • Debris Removal : Centrifuge the lysate at high speed (e.g., 15,000 x g for 5-10 minutes) to pellet any insoluble debris.[12]

  • Lipid Extraction : Proceed with lipid extraction from the supernatant using a method like the one described in Protocol 1 (starting from step 3c, treating the lysate as the aqueous sample).

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and concepts in sphingolipid analysis.

G Workflow for Sphingolipid Analysis cluster_prep Sample Preparation cluster_lysis Lysis & Extraction cluster_analysis Analysis Harvest 1. Cell Harvesting (Scraping/Centrifugation) Wash 2. Wash Cells (Ice-cold PBS) Harvest->Wash Normalize 3. Normalization (Cell Count / Protein Assay) Wash->Normalize Lysis 4. Cell Lysis & Lipid Extraction (e.g., Chloroform/Methanol) Normalize->Lysis PhaseSep 5. Phase Separation (Add H2O, Centrifuge) Lysis->PhaseSep Collect 6. Collect Organic Phase PhaseSep->Collect Dry 7. Dry & Reconstitute Collect->Dry Analysis 8. Downstream Analysis (e.g., LC-MS/MS) Dry->Analysis

Caption: A generalized experimental workflow for sphingolipid analysis.

G Decision Tree for Lysis Method Selection start Start: Choose Lysis Method q1 Is downstream analysis Mass Spectrometry? start->q1 q2 Are cells tough to lyse? q1->q2 Yes detergent Detergent Lysis is an option q1->detergent No a1_yes Yes a1_no No solvent Use Solvent Lysis (e.g., Chloroform/Methanol) q2->solvent No sonication Use Mechanical Lysis (Sonication) followed by Solvent Extraction q2->sonication Yes a2_yes Yes a2_no No

Caption: A decision tree for choosing a cell lysis method.

G Simplified Sphingolipid Metabolism Hub Cer Ceramide (Cer) Sph Sphingosine (Sph) Cer->Sph Ceramidase Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Synthase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SphK) S1P->Sph S1P Phosphatase Complex->Cer Sphingomyelinase

Caption: A diagram of central hubs in sphingolipid metabolism.

References

Technical Support Center: Analysis of Sphingosyl Phosphoinositol and Related Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "sphingosyl phosphoinositol" is not commonly used in sphingolipid literature. This guide will focus on the stability and analysis of related, well-characterized phosphorylated sphingolipids, primarily sphingosine-1-phosphate (S1P) and sphingosylphosphorylcholine (SPC), as the principles of their handling and prevention of degradation are applicable to other similar structures.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of sphingosyl phosphoinositol and related phosphorylated sphingolipids during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sphingolipid degradation during sample preparation?

A1: The main causes of sphingolipid degradation during sample preparation are enzymatic activity and chemical instability.[1] Endogenous enzymes like sphingosine-1-phosphate lyase (SGPL1) and lipid phosphate phosphatases (LPPs) can actively metabolize phosphorylated sphingolipids.[2][3][4][5] Additionally, these lipids can be susceptible to chemical degradation through oxidation, particularly those with unsaturated acyl chains.[1]

Q2: How can I prevent enzymatic degradation of my samples?

A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of degradative enzymes immediately upon sample collection. This can be achieved by:

  • Rapid Freezing: Flash-freezing tissue samples in liquid nitrogen is a preferred method to halt enzymatic activity.[1]

  • Enzyme Inhibitors: Adding a cocktail of specific enzyme inhibitors to your extraction solvent is highly effective. Key inhibitors are detailed in the table below.

  • Proper Storage: Storing samples at -80°C is recommended for long-term stability.[1]

Q3: What are the recommended storage conditions for samples and lipid extracts?

A3: For long-term stability, samples and lipid extracts should be stored at -80°C in airtight containers to minimize exposure to light and oxygen.[1] For short-term storage, -20°C may be acceptable, but -80°C is ideal. It is also advisable to aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to the release of degradative enzymes and increase the risk of oxidation.[1]

Q4: Which extraction method is best for phosphorylated sphingolipids?

A4: The choice of extraction method depends on the specific sphingolipid and the sample matrix.

  • Liquid-Liquid Extraction (LLE): Classic methods like the Bligh & Dyer or Folch are effective for a broad range of lipids.[6] For more polar sphingolipids, a butanolic extraction has been shown to be effective.[7] A single-phase extraction using a methanol/chloroform mixture is also a viable option.[8]

  • Solid-Phase Extraction (SPE): SPE can be used to isolate specific lipid classes and remove interfering substances like phospholipids.[6]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, primarily from phospholipids, can suppress the ionization of target analytes. To minimize these effects:

  • Use Internal Standards: The addition of stable isotope-labeled internal standards at the beginning of sample preparation is critical to account for variability in extraction efficiency and ionization.[6]

  • Sample Cleanup: Employ techniques like LLE or SPE to remove interfering components.[6]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over Reversed-Phase (RP) chromatography for separating polar sphingolipids from less polar phospholipids.[7][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of phosphorylated sphingolipids Enzymatic degradation during sample handling.Ensure rapid inactivation of enzymes by immediate freezing of samples and addition of a potent inhibitor cocktail (see table below) to the extraction solvent. Work on ice throughout the procedure.
Inefficient extraction of polar lipids.Use a more polar solvent system for extraction, such as a butanol-based method or a modified Bligh & Dyer protocol with an adjusted solvent ratio.[7]
Poor reproducibility between replicates Inconsistent sample handling and extraction.Standardize the entire workflow, from sample collection to final analysis. Ensure accurate and consistent addition of internal standards to every sample at the very beginning of the preparation.[6]
Multiple freeze-thaw cycles.Aliquot samples into single-use tubes before freezing to avoid repeated thawing and freezing.[1]
Signal suppression in MS analysis Interference from abundant phospholipids (matrix effect).Incorporate a phospholipid removal step, such as SPE or mild alkaline hydrolysis, into your protocol.[6] Optimize your chromatographic method (e.g., using HILIC) to separate your analytes from the interfering matrix components.[9]
Degradation of unsaturated sphingolipids Oxidation due to exposure to air and light.Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[1] Store samples and extracts under an inert gas (e.g., nitrogen or argon) and protect them from light.

Inhibitors of Sphingolipid Degrading Enzymes

For effective inhibition of the primary enzymes responsible for the degradation of phosphorylated sphingolipids, the following inhibitors can be added to the sample homogenization or extraction buffer.

Target Enzyme Inhibitor Typical Working Concentration Notes
Sphingosine-1-Phosphate Lyase (SGPL1) 4-deoxypyridoxine (a Vitamin B6 antagonist)1 mMInhibits PLP-dependent enzymes.
LX2931 (a specific SGPL1 inhibitor)10 µMA more specific and potent inhibitor.
Lipid Phosphate Phosphatases (LPPs) Sodium Orthovanadate (Na₃VO₄)1 mMA general phosphatase inhibitor.[10]
Propranolol100-200 µMAlso inhibits LPP activity.[10]
Sodium Fluoride (NaF)10 mMA general phosphatase inhibitor.

Recommended Sample Preparation Protocol for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of phosphorylated sphingolipids from plasma or serum, incorporating steps to minimize degradation.

Materials:

  • Plasma/Serum sample

  • Internal Standard (IS) mixture (e.g., C17-S1P in methanol)

  • Enzyme Inhibitor Cocktail (see table above)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol

  • Ice-cold Chloroform

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., Methanol with 0.2% formic acid and 2 mM ammonium formate)[7]

Procedure:

  • Sample Collection and Storage: Collect blood in EDTA tubes. Process to plasma or serum as quickly as possible, always keeping the samples on ice. Store at -80°C until analysis.

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma/serum in a glass tube, add 10 µL of the internal standard mixture.

    • Add 20 µL of the enzyme inhibitor cocktail.

    • Add 750 µL of ice-cold methanol/chloroform (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Incubate on ice for 30 minutes to allow for protein precipitation.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted lipids into a new glass tube.

  • Drying:

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Sphingolipid Degradation Pathways

cluster_0 Degradation Pathways cluster_1 Inhibition S1P Sphingosine-1-Phosphate (S1P) Sphingosine Sphingosine S1P->Sphingosine LPPs (Dephosphorylation) Hexadecenal Hexadecenal S1P->Hexadecenal SGPL1 (Irreversible Cleavage) Phosphoethanolamine Phosphoethanolamine Inhibitor_LPP Vanadate, Propranolol Inhibitor_LPP->S1P Inhibits Inhibitor_SGPL1 4-deoxypyridoxine Inhibitor_SGPL1->S1P Inhibits

Caption: Key enzymatic degradation pathways of Sphingosine-1-Phosphate (S1P).

Recommended Sample Preparation Workflow

Start Start: Plasma/Serum Sample Add_IS_Inhibitors Add Internal Standards & Enzyme Inhibitors Start->Add_IS_Inhibitors Extraction Protein Precipitation & Lipid Extraction (Methanol/Chloroform) Add_IS_Inhibitors->Extraction Centrifuge Centrifugation (14,000 x g, 4°C) Extraction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Down (Nitrogen Stream) Collect_Supernatant->Dry Reconstitute Reconstitute in LC-MS Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for preparing samples to minimize sphingolipid degradation.

References

Technical Support Center: Analysis of Sphingosylphosphorylinositol (SPI) by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sphingosylphosphorylinositol (SPI) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the ESI-MS analysis of sphingosylphosphorylinositol (SPI), and why are they a concern?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as SPI, due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). In ESI-MS, these effects are a significant concern because they can compromise the accuracy, precision, and reproducibility of quantitative analyses. For instance, phospholipids, which are abundant in biological samples, are a common cause of ion suppression in lipidomics studies.

Q2: What are the typical signs of matrix effects in my SPI analysis?

A: Common indicators of matrix effects include poor reproducibility of signal intensity between replicate injections, inconsistent analyte response in different sample matrices, and a lack of linearity in calibration curves. If you observe significant variations in your quality control samples or unexpected changes in signal intensity that do not correlate with sample concentration, matrix effects should be suspected.

Q3: How can I minimize matrix effects during sample preparation for SPI analysis?

A: Effective sample preparation is crucial for minimizing matrix effects. Here are a few strategies:

  • Protein Precipitation (PPT): While a simple method to remove proteins, it is often the least effective at removing other matrix components like phospholipids, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract lipids, including SPI, from the aqueous phase, leaving behind many interfering substances. A common LLE method for sphingolipids is a butanolic extraction.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid support while interfering components are washed away. This is often more effective than PPT and LLE for removing phospholipids.

Q4: Which type of internal standard is best for quantifying SPI and correcting for matrix effects?

A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard of SPI.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. If a SIL-IS for SPI is not available, a close structural analog, such as an odd-chain sphingolipid that is not naturally present in the sample, can be used.

Q5: Can chromatographic conditions be optimized to reduce matrix effects for SPI?

A: Yes, optimizing the chromatographic separation is a powerful way to mitigate matrix effects. The goal is to separate SPI from co-eluting matrix components.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar lipids like SPI and can achieve good peak shapes and separation from less polar interfering lipids.[2]

  • Reversed-Phase Liquid Chromatography (RPLC): While also used, care must be taken to achieve sufficient separation from other lipids. Gradient elution with organic solvents and water, often with additives like formic acid or ammonium formate, can improve ionization and peak shape.[2][3]

Troubleshooting Guides

Issue 1: Poor reproducibility and inconsistent signal intensity for SPI.

Possible Cause Troubleshooting Steps
Significant Matrix Effects 1. Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. 3. Optimize Chromatography: Adjust the LC gradient to better separate SPI from the matrix. Consider switching to a different column chemistry (e.g., HILIC).
Inconsistent Sample Preparation 1. Standardize Protocol: Ensure the lipid extraction protocol is executed precisely and consistently for all samples. 2. Early Internal Standard Spiking: Add the internal standard at the beginning of the sample preparation process to account for variability in extraction efficiency.
Instrument Instability 1. System Suitability Test: Regularly inject a standard mixture to verify consistent retention times, peak shapes, and signal intensities.

Issue 2: Low signal intensity and poor sensitivity for SPI.

Possible Cause Troubleshooting Steps
Ion Suppression 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. 2. Enhance Sample Cleanup: Use techniques specifically designed to remove phospholipids, a major cause of ion suppression.
Suboptimal ESI Source Conditions 1. Optimize Source Parameters: Systematically optimize ESI parameters such as ion spray voltage, gas temperatures, and gas flow rates for SPI.
Poor Analyte Recovery 1. Evaluate Extraction Efficiency: Compare the signal of a pre-extraction spike to a post-extraction spike to determine if the analyte is being lost during sample preparation.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of ion suppression or enhancement for SPI.

Materials:

  • Blank matrix (e.g., plasma or cell lysate from a control group)

  • SPI stock solution

  • Internal standard (IS) stock solution (if used)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the SPI and IS into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. Spike the SPI and IS into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the SPI and IS into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Matrix Effect Results:

Matrix Effect (%) Interpretation
100% No matrix effect
< 100% Ion Suppression
> 100% Ion Enhancement
Protocol 2: Lipid Extraction for SPI Analysis

This protocol is a general butanolic extraction method suitable for a broad range of sphingolipids, including SPI.[2]

Materials:

  • Cell homogenate or plasma

  • Internal Standard (IS) mixture

  • Citrate/phosphate buffer (pH 4.0)

  • 1-Butanol

  • Water-saturated 1-butanol

  • Vortex mixer and centrifuge

  • Solvent evaporator

Procedure:

  • To your sample, add the internal standard mixture.

  • Add citrate/phosphate buffer (pH 4.0) and vortex briefly.

  • Add 1-butanol and water-saturated 1-butanol, then vortex vigorously.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper butanolic phase to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in the appropriate solvent for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Sphingosylphosphorylinositol (SPI) Signaling SPI Sphingosylphosphorylcholine (SPI) GPCR G-Protein Coupled Receptors (GPCRs) SPI->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PKC Protein Kinase C (PKC) GPCR->PKC Activates (via other pathways) Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Stimulates Downstream Downstream Cellular Responses (e.g., Proliferation) PKC->Downstream Ca_Release->Downstream

Caption: Simplified signaling pathway of Sphingosylphosphorylinositol (SPI).

cluster_1 Workflow for Quantifying Matrix Effects Start Start Prep_A Set A: Spike Analyte & IS in Neat Solvent Start->Prep_A Prep_B Set B: 1. Extract Blank Matrix 2. Spike Analyte & IS Start->Prep_B Prep_C Set C: 1. Spike Analyte & IS in Blank Matrix 2. Extract Start->Prep_C Analysis LC-MS/MS Analysis Prep_A->Analysis Prep_B->Analysis Prep_C->Analysis Calculation Calculate Matrix Effect and Recovery Analysis->Calculation End End Calculation->End

Caption: Experimental workflow for the post-extraction spike method.

References

quality control measures for sphingosyl phosphoinositol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingosyl phosphoinositol (SPI) and related sphingolipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of their experiments.

A critical note on methodology: Sphingosyl phosphoinositol (SPI) is a less commonly studied member of the broad sphingolipid family. Consequently, much of the established methodology is adapted from the analysis of more abundant sphingolipids like sphingosine-1-phosphate (S1P), ceramides, and complex glycosphingolipids. The guidance provided here is based on these well-established principles and should be adapted and validated for your specific SPI species of interest.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Stability

Q1: My SPI signal is very low or undetectable. What are the likely causes related to sample handling?

A1: Low signal intensity often originates from pre-analytical issues such as sample degradation or inefficient extraction. Key factors to consider are:

  • Sample Degradation: Sphingolipids can be enzymatically or chemically degraded. Phosphatases can remove the phosphate group, while other enzymes can cleave the lipid backbone.[1][2] Always process samples quickly on ice and store them at -80°C.[3]

  • Inefficient Extraction: SPI is polar, and its extraction can be challenging. A standard Folch or Bligh-Dyer extraction may need optimization.[4][5] Consider a two-step or single-phase extraction protocol designed for polar lipids to ensure SPI is not lost in the aqueous phase.[3]

  • Adhesion to Surfaces: Sphingolipids, particularly charged species, can adhere to certain types of plastic and glass surfaces. Use polypropylene tubes or borosilicate glass tubes with Teflon-lined caps to minimize sample loss.[3]

  • Insufficient Starting Material: Depending on the cell type or tissue, SPI may be a very low-abundance lipid. Ensure you are starting with sufficient material, such as 1-10 million cells or 1-10 mg of tissue homogenate.[3]

Q2: How can I prevent the degradation of SPI during sample preparation and storage?

A2: To maintain sample integrity, follow these steps:

  • Rapid Processing: Harvest cells or tissues quickly and place them immediately on ice or flash-freeze in liquid nitrogen.

  • Use of Inhibitors: If enzymatic degradation is suspected, consider adding a cocktail of phosphatase and protease inhibitors to your lysis or extraction buffer.

  • Proper Solvents: Store lipid extracts in an appropriate organic solvent (e.g., methanol or a chloroform:methanol mixture) at -80°C.[6] Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider drying the lipid extract under a stream of inert nitrogen gas and storing the dried film at -80°C. Reconstitute just before analysis.[6]

Lipid Extraction

Q3: Which lipid extraction method is best for a polar molecule like SPI?

A3: While the Bligh & Dyer method is popular, its biphasic nature can lead to the loss of polar lipids like SPI into the upper aqueous/methanol phase.[5] An acidic single-phase extraction is often more effective for recovering sphingoid base phosphates and other charged sphingolipids.[3] This approach ensures that highly polar species are recovered efficiently.

Below is a detailed protocol for a single-phase extraction suitable for polar sphingolipids.

Protocol 1: Acidified Single-Phase Extraction for Polar Sphingolipids

This protocol is adapted from methods designed to ensure the high recovery of charged sphingolipids like sphingoid base 1-phosphates.[3]

Materials:

  • Sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Internal Standard (IS) cocktail in methanol

  • Methanol (HPLC-grade)

  • Chloroform or Dichloromethane (HPLC-grade)

  • Borosilicate glass tubes with Teflon-lined caps[3]

  • Sonicator bath

  • Centrifuge

Procedure:

  • Sample Normalization: Before extraction, take an aliquot of your sample (e.g., cell suspension) to measure protein or DNA content for later normalization. It is often more reliable to perform this normalization before extraction.[3]

  • Washing: Wash the cell pellet (typically 1-10 million cells) twice with ice-cold PBS, centrifuging at a low speed (e.g., 500 x g) between washes.

  • Internal Standard Spiking: Add a known amount of the appropriate internal standard(s) directly to the pellet. This is a critical step for accurate quantification as the IS corrects for variability in extraction and analysis.[6][7]

  • Solvent Addition: Add 1 mL of ice-cold methanol to the pellet, followed by 0.5 mL of chloroform (or dichloromethane).

  • Homogenization: Vortex the tube vigorously for 1 minute. Sonicate the sample in a bath-type sonicator for 10-15 minutes to ensure complete cell lysis and lipid extraction.[8]

  • Phase Separation (for cleanup): While this is a single-phase extraction for recovery, a cleanup step can be performed. Add 0.5 mL of chloroform and 0.5 mL of water, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes.[4][5] The lower organic phase will contain less polar lipids, while the upper aqueous phase will contain highly polar metabolites. Your SPI may partition between these phases. For maximal recovery of all sphingolipids, it is often best to collect the entire single-phase supernatant before this step.

  • Collection: Carefully transfer the entire single-phase supernatant (from step 5) to a new glass tube, leaving any precipitated protein behind.

  • Drying: Dry the extract under a stream of nitrogen gas. Be careful not to overheat the sample.[3]

  • Reconstitution: Reconstitute the dried lipid film in a solvent suitable for your LC-MS system (e.g., methanol:chloroform 9:1, v/v).[6]

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis Sample Cell Pellet / Tissue Wash Wash with PBS Sample->Wash Spike Spike Internal Standards Wash->Spike Solvents Add Methanol & Chloroform Spike->Solvents Homogenize Vortex & Sonicate Solvents->Homogenize Collect Collect Supernatant Homogenize->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute for LC-MS Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Mass Spectrometry & Quantification

Q4: I am having trouble quantifying my results. What is the best choice for an internal standard?

A4: The gold standard for quantification in mass spectrometry is a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., ¹³C- or ²H-labeled SPI).[7][9] However, SIL-SPI may not be commercially available. In such cases, the next best options are:

  • SIL Standard of a Related Lipid: A SIL standard of a structurally similar lipid (e.g., C17-S1P or C17-Ceramide-1-Phosphate) can be used.

  • Odd-Chain Standard: A non-endogenous, odd-chain sphingolipid (e.g., C17-SPI) is a cost-effective alternative.[7] These are presumed to be absent or at very low levels in most mammalian samples and behave similarly during extraction and ionization.[7]

It is crucial that the chosen standard is added at the very beginning of the sample preparation process to account for variability in every subsequent step.[6]

Table 1: Comparison of Internal Standard Types for Sphingolipid Quantification

Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL) Analyte Highest accuracy; corrects for matrix effects, extraction, and ionization variability.[7][9]Often expensive or not commercially available for rare lipids.[10]Gold-standard quantitative analysis.
SIL-Related Lipid Good accuracy; similar physicochemical properties to the analyte.May not perfectly co-elute or ionize identically to the analyte.When a direct SIL standard is unavailable.
Odd-Chain Lipid Cost-effective; not naturally present in most samples.[7]Physicochemical properties may differ from the endogenous analyte, potentially affecting accuracy.[10]Semi-quantitative or relative quantification studies.

Q5: I see many unexpected peaks and high background noise in my mass spectrometry data. How can I troubleshoot this?

A5: High background noise and extraneous peaks can arise from several sources. Use the following decision tree to diagnose the issue.

G Start High Background / Unexpected Peaks CheckSolvents Are solvents LC-MS grade and freshly prepared? Start->CheckSolvents SolventsYes Yes CheckSolvents->SolventsYes SolventsNo No CheckSolvents->SolventsNo CheckCleanup Is sample cleanup sufficient? CleanupYes Yes CheckCleanup->CleanupYes CleanupNo No CheckCleanup->CleanupNo CheckSystem Is the LC-MS system clean? SystemYes Yes CheckSystem->SystemYes SystemNo No CheckSystem->SystemNo SolventsYes->CheckCleanup Next Step FixSolvents Use high-purity solvents and fresh mobile phases.[4] SolventsNo->FixSolvents Action CleanupYes->CheckSystem Next Step FixCleanup Improve cleanup: consider SPE or phospholipid removal plates.[6] CleanupNo->FixCleanup Action InvestigateCarryover Investigate carryover or other contamination sources.[4] SystemYes->InvestigateCarryover Final Check FixSystem Flush system thoroughly; clean ion source.[4] SystemNo->FixSystem Action

Q6: What are the characteristic mass spectral features I should look for to identify SPI?

A6: While specific fragmentation patterns for SPI are not as widely documented as for other sphingolipids, we can infer likely patterns. Sphingolipids typically show characteristic fragmentation related to their backbone and headgroups.[11] For SPI, which is essentially a ceramide linked to a phosphoinositol headgroup, you would expect:

  • Ionization Mode: Anionic lipids like SPI ionize well in negative ESI mode, likely forming an [M-H]⁻ ion.[11]

  • MS/MS Fragmentation: In tandem MS (MS/MS), expect to see fragments corresponding to:

    • The phosphoinositol headgroup.

    • Neutral loss of the headgroup, leaving the ceramide backbone.

    • Further fragmentation of the ceramide to reveal the sphingoid base and fatty acid chain lengths.[12] A common sphingoid base fragment for sphingosine (d18:1) is observed at m/z 264 in positive mode.[6][11]

Table 2: Common Adducts and Fragments in Sphingolipid Mass Spectrometry

Ionization ModeCommon AdductsTypical Fragments & Neutral Losses
Positive ESI [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[13]Loss of water (-18 Da), Phosphocholine headgroup (m/z 184 for SM), Sphingoid base fragments (e.g., m/z 264 for sphingosine)[6][11]
Negative ESI [M-H]⁻, [M+HCOO]⁻, [M+CH₃COO]⁻[14]Phosphate-related fragments (m/z 79, 97), Neutral loss of headgroups[3][12]

Sphingolipid Metabolism Overview

Understanding the metabolic context of SPI is crucial for experimental design. SPI is part of a complex network where ceramide acts as a central hub.[1][2] Ceramide can be converted into various complex sphingolipids, including sphingomyelin (SM) and glycosphingolipids, or it can be phosphorylated to form Ceramide-1-Phosphate (C1P). In some organisms, particularly plants and yeast, inositol phosphoceramides (the broader class for SPI) are major membrane components.[8][15]

G Ceramide Ceramide (Central Hub) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM Synthase GlcCer Glycosphingolipids Ceramide->GlcCer GCS C1P Ceramide-1-Phosphate Ceramide->C1P CERK SPI Sphingosyl Phosphoinositol (SPI) Ceramide->SPI IPC Synthase (in yeast/plants) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP1/2

References

Validation & Comparative

A Comparative Analysis of D-Erythro-Sphingosyl Phosphoinositol and its L-Threo Isomer in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and inferred biological activities of D-erythro-sphingosyl phosphoinositol and its L-threo isomer. While direct comparative experimental data for these specific phosphoinositol-containing sphingolipids is limited in publicly available literature, this document extrapolates their potential functions based on the well-documented stereospecific activities of their precursors: sphingosine, ceramide, and sphingosine-1-phosphate (S1P).

The stereochemistry of sphingolipids is a critical determinant of their biological function. The naturally occurring D-erythro configuration is a cornerstone of mammalian sphingolipid metabolism and signaling. In contrast, the non-natural L-threo isomers often exhibit distinct, and sometimes opposing, biological activities, making them valuable tools for pharmacological research.

Stereoisomer-Specific Biological Activities: A Comparative Summary

The biological activities of sphingolipid isomers are profoundly influenced by their stereochemistry. Enzymes involved in sphingolipid metabolism and signaling pathways often demonstrate strict stereospecificity. The D-erythro isomer is the endogenous form in mammals and plays a crucial role in various signaling cascades. Conversely, the L-threo isomer, particularly of sphingosine, is recognized as a potent inhibitor of key cellular enzymes.

FeatureD-Erythro IsomerL-Threo Isomer
Natural Abundance The predominantly occurring isomer in mammals.Not naturally abundant in mammals.
Role in Signaling Precursor to key signaling molecules like Sphingosine-1-Phosphate (S1P), a vital regulator of cell growth, survival, and trafficking.[1][2][3]Primarily acts as a pharmacological inhibitor of key signaling enzymes.
Protein Kinase C (PKC) Activity Does not significantly inhibit PKC.Potent inhibitor of Protein Kinase C (PKC), a crucial enzyme in various signal transduction pathways.[4][5][6]
Apoptosis D-erythro-ceramide is a well-known inducer of apoptosis.[7][8][9][10][11]Threo-isomers of ceramide have also been shown to be active in inducing apoptosis.
Calcium Mobilization D-erythro-S1P is a potent agonist of S1P receptors, leading to intracellular calcium mobilization.[12]Threo-S1P derivatives can act as antagonists at S1P receptors, thereby inhibiting calcium mobilization induced by the D-erythro isomer.[13]

Inferred Signaling Pathways

The signaling pathways of sphingosyl phosphoinositol isomers are not as well-defined as those of their phosphorylated counterparts (S1P). However, based on the known activities of sphingosine and its derivatives, we can propose potential pathways.

This compound Signaling

The D-erythro isomer is expected to participate in the canonical sphingolipid signaling pathway. It can be synthesized from D-erythro-ceramide and may be a substrate for enzymes that generate other bioactive sphingolipids. Its phosphorylated form, D-erythro-S1P, is a well-established ligand for a family of G protein-coupled receptors (S1PRs), which mediate a wide range of cellular processes.

D_Erythro_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptor G_protein G Protein S1PR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_downstream PKC DAG->PKC_downstream Activates Cell_Response Cellular Response (Proliferation, Survival, Migration) PKC_downstream->Cell_Response Sphingomyelin Sphingomyelin Ceramide D-erythro-Ceramide Sphingomyelin->Ceramide Sphingosine D-erythro-Sphingosine Ceramide->Sphingosine S1P D-erythro-S1P Sphingosine->S1P SphK1/2 S1P->S1PR Binds Ca_release->Cell_Response

D-Erythro-S1P Signaling Pathway
L-Threo-Sphingosyl Phosphoinositol as a Putative Antagonist

Given that L-threo-sphingosine is a known inhibitor of PKC, it is plausible that L-threo-sphingosyl phosphoinositol or its metabolites could interfere with signaling pathways that are dependent on this enzyme. Furthermore, based on the antagonistic behavior of threo-S1P derivatives, L-threo-sphingosyl phosphoinositol could potentially compete with the D-erythro isomer for binding to receptors or enzymes.

L_Threo_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling L_threo_Sph L-threo-Sphingosine L_threo_Sph->PKC Inhibits

Inhibition of PKC by L-threo-Sphingosine

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

This assay is designed to determine the inhibitory effect of a compound on PKC activity.

Materials:

  • Purified PKC enzyme

  • Phorbol 12-myristate 13-acetate (PMA) as a PKC activator

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • This compound and L-threo-sphingosyl phosphoinositol

  • Tris-HCl buffer, MgCl₂, ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, Histone H1, and the test compound (either D-erythro or L-threo isomer at various concentrations).

  • Initiate the reaction by adding [γ-³²P]ATP and purified PKC enzyme.

  • Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated Histone H1 using a scintillation counter.

  • Compare the PKC activity in the presence of each isomer to a control without any inhibitor.

Cell Viability and Apoptosis Assay

This assay measures the effect of the isomers on cell survival and the induction of programmed cell death.

Materials:

  • A suitable cell line (e.g., Jurkat cells, HeLa cells)

  • Cell culture medium and supplements

  • This compound and L-threo-sphingosyl phosphoinositol

  • MTT or WST-1 reagent for viability assay

  • Annexin V-FITC and Propidium Iodide (PI) for apoptosis assay

  • Flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the D-erythro and L-threo isomers for a specified duration (e.g., 24, 48 hours).

  • For Viability: Add MTT or WST-1 reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • For Apoptosis: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

  • Compare the effects of the two isomers on cell viability and apoptosis induction.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of the two isomers.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Isomers Treatment Treat Cells with D-erythro and L-threo Isomers Compound_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment PKC_Assay PKC Inhibition Assay Treatment->PKC_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Ca_Assay Calcium Mobilization Assay Treatment->Ca_Assay Data_Analysis Analyze and Compare Data PKC_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Ca_Assay->Data_Analysis Conclusion Draw Conclusions on Differential Activity Data_Analysis->Conclusion

Comparative Experimental Workflow

Conclusion

The stereochemistry of sphingolipids is paramount to their biological function. While direct comparative data on this compound and its L-threo isomer are lacking, the established activities of their parent molecules provide a strong basis for inferring their roles. The D-erythro isomer is anticipated to function within the established pro-survival and proliferative sphingolipid signaling pathways. In contrast, the L-threo isomer holds potential as a pharmacological tool, likely acting as an inhibitor of key signaling enzymes like PKC and potentially as an antagonist at S1P receptors. Further research is necessary to directly elucidate the specific activities of these phosphoinositol-containing sphingolipids and to validate these hypotheses.

References

Sphingosine vs. Sphingosine-1-Phosphate: A Comparative Guide to Their Dichotomous Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related signaling molecules is paramount. Within the complex world of lipid signaling, sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), stand out as critical regulators of cell fate. Their metabolic proximity belies their often opposing biological functions, a relationship often termed the "sphingolipid rheostat." This guide provides an objective comparison of their signaling mechanisms, supported by experimental data and detailed protocols, to illuminate their distinct roles in cellular physiology and pathology.

Sphingosine and S1P are interconverted by the action of sphingosine kinases (SphKs) and S1P phosphatases. This dynamic equilibrium is a key determinant of cellular outcomes, with sphingosine generally promoting apoptosis and cell cycle arrest, while S1P is a potent mediator of cell survival, proliferation, and migration. Their divergent functions stem from fundamentally different modes of action: sphingosine primarily acts on intracellular targets, whereas S1P exerts most of its effects through a family of G protein-coupled receptors on the cell surface.

Comparative Overview of Signaling Mechanisms

FeatureSphingosineSphingosine-1-Phosphate (S1P)
Primary Mode of Action Intracellular signalingPrimarily extracellular, receptor-mediated signaling
Primary Cellular Effects Pro-apoptotic, cell cycle arrest, inhibition of protein kinase C (PKC)Pro-survival, pro-proliferative, pro-migratory, immune cell trafficking
Receptors No specific cell surface receptors identified; interacts with intracellular proteins.Five high-affinity G protein-coupled receptors (S1PR1-5).[1]
Downstream Signaling Activation of lysosomal proteases, potential modulation of phosphatidylinositol kinases, can lead to caspase activation.[2]Diverse pathways via Gαi, Gαq, and Gα12/13 including PI3K/Akt, Ras/ERK, PLC, and Rho GTPase activation.[3]
Calcium Mobilization Can induce calcium release from intracellular stores, particularly acidic stores like lysosomes.[4]Induces calcium release from the endoplasmic reticulum via S1P receptor activation and subsequent PLC-IP3 signaling.[5][6]

Quantitative Comparison of Biological Activity

The effective concentrations of sphingosine and S1P vary depending on the cell type and the specific biological response being measured. However, a general comparison of their potencies in their canonical roles can be summarized as follows:

MoleculeBiological EffectCell TypeEffective Concentration RangeEC50 / IC50
SphingosineInduction of ApoptosisJurkat, J774 cells10 - 50 µM~15-25 µM (for significant apoptosis)
S1PS1P Receptor 1 (S1PR1) Activation ([³⁵S]GTPγS binding)Membranes from S1PR1-expressing cells0.1 - 100 nM~1-10 nM[7]
S1PCell MigrationWilms tumor cells1 - 100 nM~10 nM[8]
S1PIntracellular Calcium MobilizationVascular smooth muscle cells10 nM - 10 µM~100 nM - 1 µM
S1PIntracellular PKCζ Activation3T3-L1 adipocytes10 - 50 µMNot specified

Note: The effective concentrations can vary significantly between different experimental systems. The data presented is a representative range from various studies.

Signaling Pathways: A Visual Comparison

The signaling pathways of sphingosine and S1P are distinct, reflecting their different sites of action.

Sphingosine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Sphingosine_ext Sphingosine Sphingosine_int Sphingosine Sphingosine_ext->Sphingosine_int Enters cell Lysosome Lysosome Sphingosine_int->Lysosome Accumulates and causes lysosomal membrane permeabilization PKC Protein Kinase C Sphingosine_int->PKC Inhibits Cathepsins Cathepsins Lysosome->Cathepsins Release Mitochondrion Mitochondrion Cathepsins->Mitochondrion Damage Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PKC_inhibition Inhibition

Caption: Intracellular signaling pathway of sphingosine leading to apoptosis.

S1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR G_protein Gαi, Gαq, Gα12/13 S1PR->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC ERK Ras/ERK G_protein->ERK Rho Rho G_protein->Rho Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Proliferation Proliferation ERK->Proliferation Migration Migration Rho->Migration Apoptosis_Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Sph_Treatment 2. Treatment (Varying concentrations of Sphingosine) Cell_Culture->Sph_Treatment Staining 3. Staining (Annexin V-FITC & PI) Sph_Treatment->Staining Flow_Cytometry 4. Analysis (Flow Cytometry) Staining->Flow_Cytometry Quantification 5. Quantification (Apoptotic vs. Live vs. Necrotic cells) Flow_Cytometry->Quantification Migration_Workflow Prepare_Chamber 1. Prepare Chamber (Coat membrane with fibronectin) Add_Chemoattractant 2. Add Chemoattractant (S1P in lower chamber) Prepare_Chamber->Add_Chemoattractant Seed_Cells 3. Seed Cells (In upper chamber) Add_Chemoattractant->Seed_Cells Incubate 4. Incubate (e.g., 4-24 hours) Seed_Cells->Incubate Fix_Stain_Count 5. Fix, Stain, and Count (Migrated cells) Incubate->Fix_Stain_Count GTPgS_Workflow Membrane_Prep 1. Prepare Membranes (From S1PR-expressing cells) Incubate_Components 2. Incubate (Membranes, S1P, GDP, [³⁵S]GTPγS) Membrane_Prep->Incubate_Components Filter_Wash 3. Filter and Wash (To separate bound from free) Incubate_Components->Filter_Wash Scintillation_Count 4. Scintillation Counting (Measure bound [³⁵S]GTPγS) Filter_Wash->Scintillation_Count Data_Analysis 5. Data Analysis (Determine EC50) Scintillation_Count->Data_Analysis

References

A Researcher's Guide to Validating D-Erythro-Sphingosyl Phosphoinositol Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a ligand-receptor interaction is a critical step in understanding its biological function and therapeutic potential. This guide provides a comprehensive comparison of key experimental methods for validating the binding of D-Erythro-sphingosyl phosphoinositol (SPI), a novel sphingolipid, to its putative receptor(s).

Given the chemical structure of SPI, its receptor is likely to be a member of the G protein-coupled receptor (GPCR) family, akin to the receptors for the well-characterized sphingosine-1-phosphate (S1P), or a protein with a specific phosphoinositide-binding domain. This guide will, therefore, focus on methodologies applicable to these two major classes of receptors.

Comparative Analysis of Receptor Binding Assays

The selection of an appropriate binding assay is contingent on the specific research question, the available resources, and the characteristics of the ligand and receptor. Below is a detailed comparison of commonly employed techniques.

Method Principle Data Output Pros Cons Typical Quantitative Data (Example)
Radioligand Binding Assay (Saturation) Measures the direct binding of a radiolabeled ligand to its receptor at equilibrium over a range of concentrations.Dissociation constant (Kd), Maximum binding capacity (Bmax)Gold standard for quantifying affinity and receptor density. Highly sensitive.[1][2][3][4][5][6][7]Requires synthesis of a radiolabeled ligand, disposal of radioactive waste. Does not provide kinetic information.Kd = 5.2 nM, Bmax = 1200 fmol/mg protein for [³H]-S1P binding to S1P₁ receptor.
Radioligand Binding Assay (Competition) Measures the ability of an unlabeled ligand (competitor) to displace a radiolabeled ligand from its receptor.Inhibition constant (Ki), IC₅₀Does not require radiolabeling of the test compound. High throughput potential.[4][8][9][10][11][12]Requires a suitable radiolabeled ligand. Indirect measure of affinity.Ki = 15 nM for an unlabeled SPI analog competing with [³H]-S1P.
Surface Plasmon Resonance (SPR) A label-free technique that measures changes in refractive index upon ligand binding to an immobilized receptor in real-time.Association rate (kon), Dissociation rate (koff), Dissociation constant (Kd)Provides real-time kinetic data. Label-free.[13][14][15][16][17]Requires purified and stable receptor. Immobilization can affect receptor conformation. Challenging for membrane proteins.[13]kon = 1.5 x 10⁵ M⁻¹s⁻¹, koff = 3.0 x 10⁻³ s⁻¹, Kd = 20 nM for SPI binding to immobilized S1P₃ receptor.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a receptor.Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, solution-based. Provides a complete thermodynamic profile of the interaction.[18][19][20][21][22]Requires large amounts of pure protein. Low throughput. May have low sensitivity for very high or very low affinity interactions.Kd = 50 nM, n = 1.1, ΔH = -12 kcal/mol for SPI binding to a purified PH domain.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Dissociation constant (Kd)Low sample consumption. Can be used with unpurified samples (e.g., cell lysates).[23][24][25][26][27]Requires fluorescent labeling of one of the binding partners.Kd = 100 nM for the interaction of fluorescently labeled SPI with its receptor in cell lysate.

Functional Assays to Validate Receptor Activation

Confirming that ligand binding leads to a biological response is crucial. Functional assays provide this confirmation by measuring downstream signaling events.

Method Principle Data Output Pros Cons Typical Quantitative Data (Example)
Calcium Mobilization Assay Measures changes in intracellular calcium concentration upon activation of Gq-coupled GPCRs.EC₅₀, EmaxHigh-throughput compatible. Direct measure of Gq pathway activation.[28][29][30][31][32]Limited to Gq-coupled receptors unless using engineered cells.EC₅₀ = 25 nM for SPI-induced calcium influx in cells expressing a putative GPCR.
GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G proteins upon GPCR activation.EC₅₀, EmaxDirect measure of G protein activation. Applicable to Gi and Gs-coupled receptors.[33][34][35][36][37]Requires use of radioactivity. Indirect measure of receptor binding.EC₅₀ = 30 nM for SPI-stimulated [³⁵S]GTPγS binding to membranes from cells expressing a putative GPCR.
Western Blot for Downstream Signaling Detects the phosphorylation or activation of specific downstream signaling proteins (e.g., ERK, Akt) following receptor activation.Fold change in protein phosphorylation.Provides information on the specific signaling pathways activated.Low throughput. Semi-quantitative.[38][39][40][41][42]5-fold increase in ERK phosphorylation upon stimulation with 100 nM SPI.

Experimental Protocols

Radioligand Saturation Binding Assay

Objective: To determine the affinity (Kd) and receptor density (Bmax) of a radiolabeled SPI analog.

Materials:

  • Membrane preparation from cells expressing the putative receptor.

  • Radiolabeled SPI (e.g., [³H]-SPI).

  • Unlabeled SPI.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, add a constant amount of membrane preparation to varying concentrations of [³H]-SPI. For non-specific binding, add a high concentration of unlabeled SPI to a parallel set of wells.

  • Equilibration: Incubate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [³H]-SPI and fit the data to a one-site binding model to determine Kd and Bmax.[2][5]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (kon, koff) and affinity (Kd) of SPI binding to its purified receptor.

Materials:

  • Purified receptor protein.

  • SPI solution.

  • SPR instrument and sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-P+).

Procedure:

  • Immobilization: Covalently immobilize the purified receptor onto the sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of SPI over the sensor surface and monitor the change in response units (RU) in real-time.

  • Regeneration: Inject a regeneration solution to remove the bound SPI and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[13][16]

Visualizing the Pathways and Processes

To better understand the context and methodologies, the following diagrams illustrate the potential signaling pathway of an SPI receptor, a typical experimental workflow for receptor binding validation, and a logical flow for selecting the appropriate validation method.

G Potential SPI Receptor Signaling Pathway SPI D-Erythro-sphingosyl phosphoinositol (SPI) Receptor Putative GPCR SPI->Receptor Binding G_Protein G Protein (Gq or Gi/o) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi/o) IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC Downstream Downstream Signaling (e.g., ERK, Akt) Ca_Release->Downstream PKC->Downstream cAMP->Downstream

Caption: A diagram of a potential GPCR-mediated signaling pathway for this compound.

G Experimental Workflow for Receptor Binding Validation cluster_0 Initial Binding Characterization cluster_1 Functional Validation cluster_2 Data Analysis & Interpretation Radioligand Radioligand Binding (Saturation & Competition) Analysis Determine Affinity (Kd/Ki) and Efficacy (EC₅₀) Radioligand->Analysis SPR_ITC Biophysical Methods (SPR or ITC) SPR_ITC->Analysis Functional Functional Assays (Ca²⁺, GTPγS) Functional->Analysis Downstream Downstream Signaling (Western Blot) Downstream->Analysis Conclusion Validate Receptor Binding & Signaling Analysis->Conclusion

Caption: A typical workflow for the comprehensive validation of a ligand-receptor interaction.

G Decision Tree for Selecting a Binding Assay Start Start: Validate SPI Receptor Binding Q1 Need Kinetic Data? Start->Q1 Q2 Purified Receptor Available? Q1->Q2 Yes Q3 Radiolabeled Ligand Available? Q1->Q3 No SPR Use Surface Plasmon Resonance (SPR) Q2->SPR Yes ITC Use Isothermal Titration Calorimetry (ITC) Q2->ITC Yes, for thermodynamics MST Use Microscale Thermophoresis (MST) Q2->MST No Radioligand Use Radioligand Binding Assays Q3->Radioligand Yes Functional Focus on Functional Assays Q3->Functional No

References

Comparative Lipidomics of Sphingosine-1-Phosphate Lyase (SGPL1) Deficient Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellular lipid profiles in wild-type cells versus cells deficient in Sphingosine-1-Phosphate Lyase (SGPL1), a critical enzyme in the sphingolipid catabolic pathway. Understanding the lipidomic consequences of SGPL1 deficiency is crucial for research into signaling pathways governed by sphingolipids and for the development of therapeutics targeting this metabolic axis. This guide summarizes quantitative data from comparative lipidomics studies, details the experimental protocols used to obtain this data, and visualizes the key metabolic pathways and workflows.

Data Presentation: Comparative Lipidomics of SGPL1 Deficient vs. Wild-Type Cells

The disruption of the SGPL1 gene leads to significant alterations in the cellular lipidome. The following tables summarize the quantitative changes observed in key sphingolipid classes in Mouse Embryonic Fibroblasts (MEF) and HeLa cells with SGPL1 knockout (Sgpl1-/- or ΔSGPL1) compared to their wild-type counterparts.

Table 1: Changes in Sphingoid Bases and their Phosphates

This table highlights the direct consequences of blocking the S1P degradation pathway. Data is presented as fmol/nmol of total phosphate.

Lipid SpeciesMEF Sgpl1+/+MEF Sgpl1-/-% ChangeHeLaHeLa ΔSGPL1% Change
Sphinganine (d18:0)1.114.1+1182%0.815.5+1838%
Sphingosine (d18:1)0.817.5+2088%1.223.9+1892%
Sphinganine-1-P0.11.8+1700%0.12.5+2400%
Sphingosine-1-P0.28.8+4300%0.211.1+5450%

Data adapted from a 2016 study on SGPL1 deficient cells, which demonstrated a dramatic accumulation of sphingoid bases and their 1-phosphate derivatives.[1]

Table 2: Changes in Major Lipid Classes

This table shows the broader impact of SGPL1 deficiency on other major lipid categories, standardized to all measured lipids (excluding storage lipids like triacylglycerols).

Lipid ClassMEF Sgpl1+/+ (% of Total)MEF Sgpl1-/- (% of Total)Fold ChangeHeLa (% of Total)HeLa ΔSGPL1 (% of Total)Fold Change
Ceramides (Cer)~2.5%~1.5%0.60~1.8%~1.1%0.61
Diacylglycerols (DAG)~0.5%~0.6%1.20~0.4%~0.5%1.25
Phosphatidylglycerols (PG)~0.8%~0.6%0.75Not ReportedNot ReportedN/A
Phosphatidylethanolamine (PE)~18%~18%No Change~20%~20%No Change
Phosphatidylcholine (PC)~45%~45%No Change~48%~48%No Change

This data indicates that while the most dramatic changes occur within the sphingolipid class, there are also notable downstream effects, such as a reduction in total ceramides and an increase in diacylglycerols in SGPL1 deficient cells.[1]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental design is key to interpreting lipidomics data.

Sphingolipid Metabolism Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the formation of ceramide, a central hub molecule.[2][3] Ceramide can be used to build complex sphingolipids or be broken down into sphingosine. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[4] SGPL1 is the only enzyme that mediates the irreversible degradation of S1P, and its deficiency leads to the accumulation of S1P and its precursors.[5]

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Lysosome cluster_Golgi Golgi Apparatus serine Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds SPT dhSph Dihydrosphingosine (Sphinganine) kds->dhSph dhCer Dihydroceramide dhSph->dhCer CerS Cer Ceramide dhCer->Cer Sph Sphingosine Cer->Sph CDase SM Sphingomyelin Cer->SM GSL Complex Glycosphingolipids Cer->GSL S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 S1P->Sph SPPase Degradation Ethanolamine Phosphate + Hexadecenal S1P->Degradation SGPL1 (Blocked in Deficient Cells)

Caption: De novo sphingolipid synthesis and catabolism pathway.

Comparative Lipidomics Experimental Workflow

The process of comparing lipidomes involves several key stages, from sample preparation to sophisticated analysis and data interpretation.

G start Cell Culture (WT vs SGPL1-deficient) extraction Lipid Extraction start->extraction analysis LC-MS/MS Analysis extraction->analysis processing Data Processing (Peak Integration, Normalization) analysis->processing stats Statistical Analysis (Quantification & Comparison) processing->stats end Comparative Lipid Profile stats->end

Caption: Workflow for comparative sphingolipidomics analysis.

Experimental Protocols

Detailed and robust methodologies are essential for accurate lipidomic analysis. The following protocols provide a standard approach for the analysis of sphingolipids from cultured cells.

1. Lipid Extraction from Cultured Cells

This protocol is adapted for the efficient extraction of a broad range of sphingolipid species from cell pellets.[6][7][8]

  • Cell Harvesting:

    • Aspirate culture medium from a 10 cm dish of confluent cells (approx. 5-10 million cells).

    • Wash cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Extraction Procedure (Modified Bligh-Dyer):

    • To the cell pellet, add 300 µL of methanol. Vortex vigorously for 1 minute to resuspend the pellet and denature proteins.

    • Add 150 µL of chloroform. Vortex for 1 minute.

    • Incubate the mixture on a shaker for 15 minutes at room temperature.

    • Induce phase separation by adding 150 µL of chloroform and 150 µL of water. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at room temperature to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., Methanol/Isopropanol 1:1, v/v).

2. Sphingolipid Analysis by LC-MS/MS

This protocol outlines a targeted approach for quantifying sphingolipids using a triple quadrupole mass spectrometer.[9][10]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient runs from 60% B to 100% B over 15-20 minutes to elute different lipid species.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI mode is used for the detection of most sphingolipids (sphingoid bases, ceramides, sphingomyelins).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves setting specific precursor-to-product ion transitions for each sphingolipid of interest.

      • Example Transition for Sphingosine (d18:1): Precursor ion (m/z) 300.3 → Product ion (m/z) 282.3.

      • Example Transition for C16-Ceramide: Precursor ion (m/z) 538.5 → Product ion (m/z) 264.4.

    • Data Analysis: The area under the curve for each MRM transition is integrated using the instrument's software. Absolute or relative quantification is achieved by normalizing to an appropriate internal standard and the initial sample amount (e.g., cell number or total protein).

References

Navigating the Specificity of Anti-Sphingolipid Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific sphingolipids is paramount. This guide provides an objective comparison of the cross-reactivity of commercially available antibodies against different sphingolipids, supported by experimental data and detailed protocols. Understanding the specificity of these critical reagents is essential for generating reliable and reproducible results in studies of sphingolipid-mediated signaling pathways in health and disease.

Sphingolipids are a complex class of lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The ability to specifically detect and quantify individual sphingolipids is therefore a key requirement for advancing our understanding of their biological functions. Antibodies are invaluable tools for this purpose; however, their utility is entirely dependent on their specificity. Due to the structural similarities among different sphingolipid species, cross-reactivity is a significant concern that can lead to inaccurate data and misinterpretation of experimental outcomes.

This guide aims to provide a clear and concise overview of the cross-reactivity profiles of various anti-sphingolipid antibodies, with a focus on quantitative data where available. We will also present detailed experimental protocols for assessing antibody specificity and visualize key concepts using diagrams to facilitate a deeper understanding.

Comparative Analysis of Anti-Sphingolipid Antibody Cross-Reactivity

The following tables summarize the cross-reactivity data for a selection of commercially available monoclonal and polyclonal antibodies against key sphingolipids. The data has been compiled from manufacturer datasheets and peer-reviewed publications. It is important to note that cross-reactivity can be method-dependent, and the data presented here is primarily derived from ELISA and lipid overlay assays.

Table 1: Cross-Reactivity of Anti-Ceramide Antibodies
Antibody TargetAntibody TypeManufacturerCatalog NumberCross-Reactivity ProfileReference
CeramideMonoclonal (IgM)Glycobiotech-Recognizes dihydroceramide, phosphatidylcholine, and to a lesser extent, sphingomyelin.[1][1][2][3]
CeramidePolyclonalGlycobiotech-Specific for ceramide and dihydroceramide.[1][1][2][3]
Table 2: Cross-Reactivity of Anti-Sphingosine-1-Phosphate (S1P) Antibodies
Antibody TargetAntibody TypeManufacturerCatalog NumberCross-Reactivity Profile (% Inhibition of Binding to S1P)Reference
Sphingosine-1-Phosphate (S1P)Monoclonal (LT1002)Echelon BiosciencesZ-P300LPA: < 10%C1P: < 10%Sphingosine (SPH): < 10%DH-S1P: < 10%SPC: < 10%[4]

Note: Data for other commercially available anti-sphingolipid antibodies against targets such as sphingosine, ceramide-1-phosphate, and psychosine is limited in the public domain. Researchers are strongly encouraged to perform their own validation experiments or contact manufacturers for specific cross-reactivity data.

Key Experimental Protocols for Assessing Antibody Specificity

Accurate determination of antibody cross-reactivity is crucial for the validation of immunological assays. The following are detailed protocols for two common methods used to assess the specificity of anti-sphingolipid antibodies.

Competitive ELISA Protocol

This method is considered the gold standard for quantifying the cross-reactivity of an antibody with structurally related molecules.[4]

Materials:

  • 96-well plates pre-coated with the target sphingolipid (e.g., S1P)

  • Anti-sphingolipid primary antibody

  • A panel of potential cross-reacting sphingolipids (competitors)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the competitor sphingolipids in assay buffer. Dilute the primary anti-sphingolipid antibody to a concentration that gives a submaximal signal in a direct ELISA.

  • Competition: In a separate plate, pre-incubate the primary antibody with each concentration of the competitor lipids for 30-60 minutes at room temperature. Include a control with no competitor.

  • Binding: Transfer the antibody/competitor mixtures to the sphingolipid-coated 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each competitor at each concentration relative to the control (no competitor). A high percent inhibition indicates significant cross-reactivity.

Lipid Overlay Assay (Dot Blot) Protocol

This technique provides a qualitative or semi-quantitative assessment of antibody binding to a panel of different lipids spotted onto a membrane.

Materials:

  • Nitrocellulose or PVDF membrane

  • A panel of different sphingolipids dissolved in an appropriate solvent

  • Anti-sphingolipid primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lipid Spotting: Carefully spot 1-2 µL of each lipid solution onto the membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-sphingolipid antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in wash buffer) for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add the chemiluminescent substrate and acquire the image using an appropriate imaging system. The intensity of the spots corresponds to the binding affinity of the antibody to each lipid.

Visualizing Sphingolipid Pathways and Experimental Concepts

To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Sphingolipid_Metabolism cluster_0 De Novo Synthesis (ER) cluster_1 Central Hub cluster_2 Complex Sphingolipid Synthesis (Golgi) cluster_3 Catabolism & Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine C1P C1P Ceramide->C1P CerK Sphingomyelin->Ceramide SMase S1P S1P Sphingosine->S1P SphK S1P->Sphingosine SPP C1P->Ceramide CPP Experimental_Workflow cluster_ELISA Competitive ELISA cluster_Overlay Lipid Overlay Assay A1 Coat plate with target sphingolipid A2 Block non-specific sites A1->A2 A3 Pre-incubate primary Ab with competitor lipids A2->A3 A4 Add Ab/competitor mix to plate A3->A4 A5 Wash A4->A5 A6 Add secondary Ab A5->A6 A7 Wash A6->A7 A8 Add substrate & Read A7->A8 B1 Spot lipid panel on membrane B2 Block membrane B1->B2 B3 Incubate with primary antibody B2->B3 B4 Wash B3->B4 B5 Incubate with secondary antibody B4->B5 B6 Wash B5->B6 B7 Detect signal B6->B7 Antibody_Specificity cluster_Antibodies Antibody Type cluster_Epitopes Epitope Recognition cluster_Specificity Resulting Specificity Monoclonal Monoclonal Antibody SingleEpitope Single Epitope Monoclonal->SingleEpitope Polyclonal Polyclonal Antibody MultipleEpitopes Multiple Epitopes Polyclonal->MultipleEpitopes HighSpecificity High Specificity (Low Cross-Reactivity) SingleEpitope->HighSpecificity VariableSpecificity Variable Specificity (Potential Cross-Reactivity) MultipleEpitopes->VariableSpecificity

References

Validating the Specificity of Sphingosyl Phosphoinositol Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sphingolipid signaling pathway plays a critical role in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and migration. Dysregulation of this pathway is implicated in numerous diseases, making enzymes such as sphingosine kinases (SphK1 and SphK2), ceramide kinase (CerK), and sphingosine-1-phosphate (S1P) lyase attractive therapeutic targets. The development of potent and selective inhibitors for these enzymes is a key focus in drug discovery. However, ensuring the specificity of these inhibitors is paramount to understanding their biological effects and minimizing off-target toxicities.

This guide provides a comparative analysis of commonly used inhibitors for key enzymes in the sphingosyl phosphoinositol pathway, with a focus on their specificity and the experimental methods used for validation.

Data Presentation: Comparative Inhibitor Specificity

The following tables summarize the in vitro potency and selectivity of various inhibitors against their primary targets and other relevant kinases. Lower IC50 and Ki values indicate higher potency.

Table 1: Sphingosine Kinase 1 (SphK1) Inhibitors

InhibitorTargetIC50/KiSelectivityOff-Target Effects
PF-543 SphK1IC50: 2 nM, Ki: 3.6 nM[1]>100-fold selective for SphK1 over SphK2[1][2]High specificity against a broad range of other kinases.[2]
SKI-II SphK1/SphK2IC50: 78 µM (SphK1), 45 µM (SphK2)[1]Dual inhibitorAlso inhibits dihydroceramide desaturase 1 (DES1) with a Ki of 0.3 µM.[3]
VPC96091 SphK1Ki: 0.10 µM15-fold selective for SphK1 over SphK2 (Ki: 1.50 µM)[4]Specificity against other kinases not extensively reported.
SKI-178 SphK1/SphK2Ki: 1.3 µM (SphK1)[5]More potent for SphK1Cytotoxic at micromolar concentrations.[1]
Amgen-23 SphK1/SphK2IC50: 20 nM (SphK1), 1.6 µM (SphK2)[1]~80-fold selective for SphK1
Compound 28 SphK1Ki: 0.3 µM20-fold selective for SphK1 over SphK2 (Ki: 6 µM)[4]No inhibitory effect on diacylglycerol kinases (γ, δ1, ζ) and PKCα.[4]

Table 2: Sphingosine Kinase 2 (SphK2) Inhibitors

InhibitorTargetIC50/KiSelectivityOff-Target Effects
ABC294640 (Opaganib) SphK2IC50: 10 µMSelective for SphK2[6]Inhibits dihydroceramide desaturase (DES1).[6]
K145 SphK2Ki: ~3.5 µMSelective for SphK2
SLC4101431 SphK2Ki: 90 nM100-fold selective for SphK2 over SphK1[7]
Compound 4 SphK1/SphK2IC50: 30 µM (SphK1), 8 µM (SphK2)[8]~3.75-fold selective for SphK2
Compound 20 SphK1/SphK2IC50: 42 µM (SphK1), 13 µM (SphK2)[8]~3.2-fold selective for SphK2

Table 3: Ceramide Kinase (CerK) Inhibitors

InhibitorTargetIC50/KiSelectivityOff-Target Effects
NVP-231 CerKIC50: 12 nM, Ki: 7.4 nM[9]Highly selective over hDAGKα (IC50 = 5 µM) and eight other lipid kinases (IC50 ≥10 µM).At concentrations ≤ 1 µM, it is considered highly specific for CerK.[10]

Table 4: Sphingosine-1-Phosphate (S1P) Lyase Inhibitors

InhibitorTargetEffectsPotential Off-Target Effects/Considerations
4-deoxypyridoxine (DOP) S1P LyaseFunctional antagonist; decreases lyase activity in vivo.[11]Can be reversed by excess vitamin B6.[11] Long-term inhibition can lead to elevated plasma cholesterol and unstable plaque phenotypes in mice.[12]
LX2931 S1P LyaseReduces circulating lymphocytes.
Compound 31 S1P LyasePotent inhibitor, effective in vivo.May cause platelet activation, skin irritation, kidney toxicity, and bradycardia in animals.[11][13]

Experimental Protocols

Validating the specificity of an enzyme inhibitor is a multi-faceted process that involves a combination of in vitro and in-cell assays.

In Vitro Enzyme Inhibition Assay (Radiometric)

This is a classic and sensitive method to determine the potency (IC50) of an inhibitor against the purified enzyme.

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the sphingoid base substrate. The resulting radiolabeled product is then separated and quantified.

Protocol Outline:

  • Reaction Setup: In a 96-well plate, combine the purified enzyme (e.g., SphK1), the inhibitor at various concentrations, the lipid substrate (e.g., sphingosine), and a buffer containing MgCl₂.

  • Initiation: Start the reaction by adding ATP containing a radioactive isotope ([γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Extraction: Stop the reaction by adding 1 N HCl. Extract the lipids using a chloroform:methanol:HCl solution.

  • Separation: Separate the radiolabeled product (e.g., S1P) from the unreacted radioactive ATP using thin-layer chromatography (TLC).

  • Quantification: Visualize the TLC plate by autoradiography and quantify the radioactivity of the product spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Principle: Cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates direct binding.

Protocol Outline:

  • Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for the inhibitor-treated sample compared to the control indicates target engagement.[15][16]

Chemical Proteomics for Off-Target Identification

This approach allows for the unbiased identification of cellular targets of an inhibitor on a proteome-wide scale.

Principle: An inhibitor is modified with a chemical tag (e.g., biotin or an alkyne group). This tagged inhibitor is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Protocol Outline (for alkyne-tagged inhibitors):

  • Probe Synthesis: Synthesize an analog of the inhibitor with a terminal alkyne group.

  • Cell Treatment: Treat cells with the alkyne-tagged inhibitor probe.

  • Cell Lysis: Lyse the cells to obtain a protein extract.

  • Click Chemistry: Use a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-tagged proteins that have bound the inhibitor probe.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify specific binding partners of the inhibitor.[17]

Mandatory Visualization

Sphingolipid_Metabolism_and_Inhibitors cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Signaling Signaling Cascade cluster_Degradation Degradation cluster_Inhibitors Inhibitors Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine Serine->DHS SPT DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P CerK Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Degradation_Products Hexadecenal + Phosphoethanolamine S1P->Degradation_Products S1P Lyase Downstream Downstream Signaling (Proliferation, Survival, etc.) S1PRs->Downstream PF543 PF-543 PF543->Sphingosine Inhibits SphK1 SKI_II SKI-II SKI_II->Sphingosine Inhibits SphK1/2 ABC294640 ABC294640 ABC294640->Sphingosine Inhibits SphK2 NVP231 NVP-231 NVP231->Ceramide Inhibits CerK DOP DOP DOP->S1P Inhibits S1P Lyase

Caption: Overview of sphingolipid metabolism and points of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Specificity cluster_InCell In-Cell Target Engagement & Specificity PurifiedEnzyme Purified Enzyme (e.g., SphK1) RadiometricAssay Radiometric Enzyme Assay PurifiedEnzyme->RadiometricAssay Inhibitor Inhibitor Inhibitor->RadiometricAssay IC50 Determine IC50/Ki RadiometricAssay->IC50 TargetEngagement Confirm Target Engagement IC50->TargetEngagement Correlate Potency CulturedCells Cultured Cells CETSA Cellular Thermal Shift Assay (CETSA) CulturedCells->CETSA ChemProteomics Chemical Proteomics CulturedCells->ChemProteomics Inhibitor2 Inhibitor Inhibitor2->CETSA Inhibitor2->ChemProteomics CETSA->TargetEngagement OffTargetID Identify Off-Targets TargetEngagement->OffTargetID Validate On-Target Effects ChemProteomics->OffTargetID

Caption: Workflow for validating inhibitor specificity.

CETSA_Workflow start Start: Cultured Cells treatment Treat with Inhibitor or Vehicle Control start->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant quantification Quantify Target Protein (e.g., Western Blot) supernatant->quantification analysis Generate Melting Curves & Determine Tm Shift quantification->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Comparative Analysis of D-Erythro-Sphingosyl Phosphoinositol Effects Remains Elusive Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Sphingolipids, including ceramides and sphingosine-1-phosphate (S1P), are well-recognized as critical signaling molecules that regulate a multitude of cellular functions, from proliferation and differentiation to apoptosis and inflammation. The balance between these molecules, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. D-Erythro-sphingosyl phosphoinositol is a part of this complex metabolic network.

Existing research primarily focuses on more extensively studied sphingolipids. For instance, studies on N,N-dimethyl-D-erythro-sphingosine (DMS), a sphingosine analog, have shown it induces an increase in intracellular calcium in cell lines such as the human colon cancer cell line HCT116, the human monocytic cell line U937, and the human astrocytoma cell line 1321N1. Similarly, novel synthetic analogs of D-erythro N-octanoyl sphingosine have demonstrated inhibitory effects on the viability of breast cancer cell lines including MCF-7, MDA-MB-231, and the chemoresistant MCF-7TN-R. Furthermore, the effects of sphingosine-1-phosphate (S1P) have been observed to differ between preadipocytes (SGBS and 3T3-L1) and their differentiated counterparts, highlighting the cell-type-specific nature of sphingolipid signaling.

Despite these insights into related compounds, the specific effects of this compound have not been systematically compared across a panel of cell lines in published studies. Consequently, quantitative data, such as the half-maximal inhibitory concentration (IC50) for cytotoxicity or dose-response curves for specific cellular events, are not available for a comparative analysis.

The Sphingolipid Signaling Pathway: A General Overview

To provide context for the potential roles of this compound, the general sphingolipid signaling pathway is a critical reference. This intricate network involves the enzymatic conversion of sphingolipids to generate various bioactive molecules.

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase D_Erythro_Sphingosyl_Phosphoinositol D-Erythro-Sphingosyl Phosphoinositol Ceramide->D_Erythro_Sphingosyl_Phosphoinositol Biosynthetic Pathway Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Proliferation Proliferation/ Survival S1P->Proliferation Inflammation Inflammation S1P->Inflammation Cell_Metabolism Cell Metabolism D_Erythro_Sphingosyl_Phosphoinositol->Cell_Metabolism Potential Role

Caption: A simplified diagram of the sphingolipid signaling pathway.

Experimental Protocols: General Methodologies

While specific protocols for this compound are not available, general methodologies for assessing the effects of sphingolipids on cell lines are well-established. These can be adapted for future studies on this particular compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound to cells Compound_Prep->Add_Compound Incubate Incubate for desired time periods (e.g., 24, 48, 72 hours) Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability as a percentage of the control Read_Absorbance->Calculate_Viability

Caption: A general workflow for a cell viability MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed_Treat Seed and treat cells with This compound Harvest Harvest cells (including supernatant) Seed_Treat->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend cells in Annexin V Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Acquire_Data Acquire data on a flow cytometer Incubate->Acquire_Data Analyze_Data Analyze dot plots to quantify live, apoptotic, and necrotic cells Acquire_Data->Analyze_Data

Caption: A general workflow for an Annexin V/PI apoptosis assay.

Synthetic vs. Natural Sphingosyl Phosphoinositol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingosyl phosphoinositols, more formally known as glycosyl inositol phosphorylceramides (GIPCs), are a class of sphingolipids crucial for cellular function. While naturally occurring GIPCs are abundant in plants and fungi, synthetic analogs are increasingly being developed for research and therapeutic applications. This guide provides a comprehensive comparison of the biological activities of synthetic versus natural sphingosyl phosphoinositols, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their studies.

Executive Summary

Direct comparative studies furnishing quantitative data on the biological activity of natural versus synthetic GIPCs are limited. However, existing research on synthetic pseudoceramides and related sphingolipid analogs allows for an insightful, albeit indirect, comparison. Natural sphingolipids, such as ceramides, are known to potently induce cellular responses like apoptosis and inhibit cell proliferation. In contrast, available data on synthetic pseudoceramides, like Sphingolipid E, suggest they are significantly less potent in inducing these effects at similar concentrations, indicating a potentially more favorable safety profile for certain applications, such as topical agents for skin barrier repair. The choice between natural and synthetic forms will ultimately depend on the specific research question, desired potency, and the need for molecular homogeneity.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data comparing the effects of a synthetic pseudoceramide (Sphingolipid E) and natural ceramides on human keratinocytes. This data provides a valuable reference for understanding the potential differences in biological potency.

Compound TypeCompoundConcentrationCell Proliferation (% of Control)Cell Toxicity (% LDH Release)Mitochondrial Membrane Potential (% of Control)Reference
Synthetic Sphingolipid E (PC-104)10 µMNo significant inhibitionNo significant increase~85%[1]
20 µMNo significant inhibitionNo significant increaseNot available[1]
BIO391 (pseudoceramide)10 µMNo significant inhibitionNo significant increase~100%[1]
20 µMNo significant inhibitionNo significant increaseNot available[1]
Natural C2-Ceramide10 µMSignificant inhibitionSignificant increaseNot available[1]
20 µMFurther significant inhibitionFurther significant increaseNot available[1]

Signaling Pathways

GIPCs and their analogs exert their biological effects by modulating various signaling pathways. While the specific signaling cascades for all GIPCs in mammalian cells are not fully elucidated, evidence points towards their interaction with G-protein coupled receptors (GPCRs) and their role as adaptor proteins in larger signaling complexes.

The diagram below illustrates a generalized signaling pathway potentially activated by GIPCs, leading to downstream cellular responses. GIPCs can interact with transmembrane receptors, including GPCRs and receptor tyrosine kinases (RTKs), initiating a cascade of intracellular events.

LDH_Workflow Start Culture and Treat Cells (as in Proliferation Assay) Collect_Supernatant Collect Culture Supernatant Start->Collect_Supernatant Mix Mix Supernatant with Assay Reagent Collect_Supernatant->Mix Prepare_Assay Prepare LDH Assay Reagent Prepare_Assay->Mix Incubate Incubate at Room Temperature Mix->Incubate Read_Absorbance Read Absorbance (490 nm) Incubate->Read_Absorbance Analyze Analyze Data: Calculate % Cytotoxicity Read_Absorbance->Analyze Cytokine_ELISA_Workflow Start Seed Immune Cells (e.g., Macrophages) Stimulate Stimulate with GIPCs (Natural vs. Synthetic) +/- Co-stimulant (e.g., LPS) Start->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for Specific Cytokine (e.g., TNF-α, IL-6) Collect_Supernatant->ELISA Analyze Analyze Data: Quantify Cytokine Concentration ELISA->Analyze

References

comparative analysis of sphingolipid profiles in health and disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sphingolipid Profiles in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sphingolipid profiles in healthy versus diseased states, focusing on neurodegenerative disorders, cancer, metabolic diseases, and inflammatory conditions. It includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support research and drug development efforts.

Introduction: The Sphingolipid Rheostat

Sphingolipids are a class of bioactive lipids that are integral structural components of cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The balance between pro-apoptotic sphingolipids, such as ceramide, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), is often termed the "sphingolipid rheostat".[1][3] A shift in this delicate balance is a key feature in the pathophysiology of numerous diseases.[4] This guide compares these shifts across several major disease categories.

Comparative Analysis of Sphingolipid Alterations

Dysregulation of sphingolipid metabolism is a common feature across a wide range of pathologies. The following table summarizes characteristic changes in the levels of key sphingolipids observed in various diseases compared to healthy controls.

Disease CategoryKey SphingolipidObserved AlterationPredominant EffectReferences
Neurodegenerative Diseases Ceramide (Cer)▲ IncreasedPromotes apoptosis and neuroinflammation[3][5][6]
(e.g., Alzheimer's, Parkinson's)Sphingosine-1-Phosphate (S1P)▼ DecreasedReduced neuroprotection and cell survival[3][7]
Lactosylceramide (LacCer)▲ IncreasedInduces neuroinflammation[7]
Cancer Ceramide (Cer)▼ Decreased (in some species like C18:0, C20:0)Reduced apoptosis, promoting tumor survival[4][8][9]
(e.g., Colorectal Cancer)Sphingosine-1-Phosphate (S1P)▲ IncreasedPromotes proliferation, migration, and angiogenesis[4][8][9]
S1P/Ceramide Ratio▲ IncreasedShifts balance towards cell survival and proliferation[9][10]
Sphingosine (Sph)▲ IncreasedSubstrate for pro-survival S1P production[8][9]
Metabolic Diseases Ceramide (Cer)▲ IncreasedInduces insulin resistance and lipotoxicity[11][12][13][14]
(e.g., Type 2 Diabetes, Obesity)Dihydroceramides▲ IncreasedPrecursors to ceramides, associated with insulin resistance[15]
Glucosylceramide (GlcCer)▲ IncreasedImplicated in insulin resistance[14]
Inflammatory Diseases Ceramide (Cer)▲ IncreasedPro-inflammatory signaling, apoptosis[1][2][16]
(e.g., IBD, Asthma)Sphingosine-1-Phosphate (S1P)▲ IncreasedDrives inflammation, recruits immune cells[1][2]
Ceramide-1-Phosphate (C1P)▲ IncreasedContributes to inflammatory responses[2][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of sphingolipid metabolism and the methods used for their analysis is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the core sphingolipid metabolic pathway and a standard experimental workflow for sphingolipidomics.

Core Sphingolipid Metabolic Pathway

The central pathway of sphingolipid metabolism highlights the synthesis of ceramide and its subsequent conversion into various complex sphingolipids. The balance between ceramide and S1P is critical for regulating cell fate.[17][18]

Sphingolipid_Metabolism cluster_enzymes node_serine Serine + Palmitoyl-CoA node_cer Ceramide (Cer) node_serine->node_cer de novo synthesis node_sm Sphingomyelin (SM) node_cer->node_sm node_glccer Glucosylceramide (GlcCer) node_cer->node_glccer node_sph Sphingosine (Sph) node_cer->node_sph node_s1p Sphingosine-1-Phosphate (S1P) node_sph->node_s1p node_s1p->node_sph enz_spl SPL node_s1p->enz_spl Irreversible Degradation enz_spt SPT enz_cers CerS enz_sms SMS enz_gcs GCS enz_cdase CDase enz_sphk SphK enz_spp SPP

Caption: Core sphingolipid metabolic pathway highlighting the central role of ceramide and the S1P rheostat.

Experimental Workflow for Sphingolipid Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of sphingolipids.[19][20] The workflow involves several critical steps from sample preparation to data acquisition.[21]

Experimental_Workflow node_sample Sample Collection (Plasma, Tissue, Cells) node_is Addition of Internal Standards node_sample->node_is node_extract Lipid Extraction (e.g., Bligh-Dyer, Methanol) node_is->node_extract node_dry Drying and Reconstitution node_extract->node_dry node_lcms LC-MS/MS Analysis (e.g., C18 or HILIC column, MRM mode) node_dry->node_lcms node_data Data Processing & Quantification node_lcms->node_data node_analysis Comparative Profile Analysis node_data->node_analysis

Caption: A typical experimental workflow for targeted sphingolipidomics using LC-MS/MS.

Experimental Protocols

Accurate and reproducible quantification of sphingolipids is essential. The following is a generalized protocol for targeted sphingolipid analysis in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), synthesized from established methods.[21][22][23][24]

Sample Preparation and Lipid Extraction
  • Objective: To efficiently extract sphingolipids from the biological matrix while removing interfering substances.

  • Procedure:

    • Sample Collection: Use approximately 10-50 µL of plasma/serum or 5-10 mg of homogenized tissue.[21][24] Keep samples on ice to minimize enzymatic degradation.

    • Internal Standards: Spike the sample with a mixture of deuterated or odd-chain sphingolipid internal standards (e.g., C17-sphingosine, d17-S1P, C12-Cer) at a known concentration before extraction. This is critical for accurate quantification.[19][23]

    • Extraction (Methanol Precipitation - Simple Method):

      • Add 10 volumes of ice-cold methanol containing the internal standards to the sample.

      • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.[24]

      • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

      • Collect the supernatant containing the lipid extract.

    • Extraction (Bligh-Dyer - Biphasic Method):

      • Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the sample.[22]

      • Vortex and incubate on ice.

      • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).[22]

      • Centrifuge to separate the phases and carefully collect the lower organic phase.

    • Drying and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 acetonitrile:water).[22][23]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate individual sphingolipid species and quantify them based on their specific mass-to-charge ratios.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[19][20]

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 10 cm) is commonly used.[23]

    • Mobile Phase A: Water with 0.1-0.2% formic acid and 5-10 mM ammonium formate.[22][23]

    • Mobile Phase B: Acetonitrile/Isopropanol (or Methanol) mixture with 0.1-0.2% formic acid and 5-10 mM ammonium formate.[22][23]

    • Gradient: A typical gradient runs from ~60% B to 100% B over several minutes to elute sphingolipids of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.[22]

    • Column Temperature: Maintained at an elevated temperature (e.g., 55-65°C) to improve peak shape.[23]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is used for most sphingolipids (e.g., ceramides, sphingoid bases, S1P, sphingomyelins).[25]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and specificity.[19][25]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For many sphingolipids containing a d18:1 sphingosine backbone, a common product ion of m/z 264.2 is used. For sphingomyelin, the phosphocholine headgroup fragment (m/z 184.1) is typically monitored.[22][25]

Data Analysis and Quantification
  • Objective: To calculate the concentration of each sphingolipid in the original sample.

  • Procedure:

    • Integrate the peak areas for each analyte and its corresponding internal standard from the MRM chromatograms.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of each analyte using a calibration curve generated from authentic standards.

    • Normalize the final concentration to the initial sample volume or tissue weight.

References

The Role of Bioactive Sphingolipids: Insights from Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The intricate world of lipid signaling has identified sphingolipids as critical regulators of numerous cellular processes, from proliferation and differentiation to apoptosis and inflammation. Understanding the precise function of each member of this complex lipid family is paramount for the development of novel therapeutics. This guide provides a comparative analysis of key bioactive sphingolipids, with a focus on the definitive evidence gathered from knockout mouse models. While the term "sphingosyl phosphoinositol" is not commonly found in the literature, this guide will explore the roles of closely related and well-characterized sphingolipids, particularly sphingosine-1-phosphate (S1P), which shares structural and functional similarities.

Sphingolipid Signaling: A Delicate Balance

Sphingolipid metabolism is a dynamic network of interconnected pathways, where the balance between pro-apoptotic and pro-survival molecules dictates cell fate.[1][2][3][4] Key players in this "sphingolipid rheostat" include ceramide, sphingosine, and their phosphorylated derivative, sphingosine-1-phosphate (S1P).[2][5] Genetic knockout models, where specific enzymes in these pathways are deleted, have been instrumental in dissecting the individual contributions of these bioactive lipids.

Below is a diagram illustrating the core sphingolipid metabolic pathway, highlighting the key enzymes that have been targeted in knockout studies.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_signaling Signaling Hub cluster_receptors Extracellular Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Ceramide_hub Ceramide Ceramide->Ceramide_hub Sphingomyelin Sphingomyelin Ceramide_from_salvage Ceramide Sphingomyelin->Ceramide_from_salvage SMase Glycosphingolipids Glycosphingolipids Glycosphingolipids->Ceramide_from_salvage GSL Hydrolases Ceramide_from_salvage->Ceramide_hub Sphingosine Sphingosine Ceramide_hub->Sphingosine CDase Sphingomyelin_synth Sphingomyelin Ceramide_hub->Sphingomyelin_synth SMS1/2 Glucosylceramide Glucosylceramide Ceramide_hub->Glucosylceramide GCS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation S1P->Degradation S1PL S1P_ext Extracellular S1P S1P->S1P_ext SPNS2 Transporter Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs S1PRs S1P Receptors (S1PR1-5) S1P_ext->S1PRs Downstream_Signaling Cellular Responses (Proliferation, Survival, Migration) S1PRs->Downstream_Signaling

Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.

Comparative Analysis of Sphingolipid Knockout Models

The following tables summarize the key findings from various knockout mouse models targeting enzymes in the sphingolipid pathway.

Table 1: Sphingosine Kinase (SphK) Knockout Models
Gene KnockoutKey PhenotypesImplications for S1P FunctionReference(s)
SphK1 - Impaired resuscitation and survival after cardiac arrest.[6] - Reduced rod and cone function in the retina under ambient light.[7] - Embryonic lethality in SphK1/SphK2 double knockout, indicating partial redundancy.[5]- Crucial for cardiovascular function and stress response.[6] - Important for retinal development and function.[7] - Essential for vascular and neural development.[5][5][6][7]
SphK2 - Sensitizes myocardium to ischemia/reperfusion injury.[8] - No overt phenotype under normal conditions, suggesting compensation by SphK1.[8] - Altered plasma sphingolipid profile.[9]- Plays a role in cardioprotection.[8] - Contributes to the overall balance of sphingolipid species.[9][8][9]
Table 2: Sphingomyelin Synthase (SMS) Knockout Models
Gene KnockoutKey PhenotypesImplications for Sphingomyelin and Ceramide FunctionReference(s)
Sms1 - Significantly decreased plasma, liver, and macrophage sphingomyelin.[10] - Dramatically increased glucosylceramide and GM3 levels.[10] - Attenuated toll-like receptor 4 (TLR4) signaling.[10] - Reduced atherosclerosis.[10]- SMS1 is a major regulator of sphingomyelin levels in macrophages.[10] - Alterations in sphingomyelin metabolism can impact glycosphingolipid pathways and inflammatory responses.[10][10]
Sms2 - No significant change in glucosylceramide and GM3 levels, unlike Sms1 knockout.[10]- Suggests non-redundant roles of SMS isoforms in different tissues and pathways.[10][10]
Table 3: S1P Receptor (S1PR) Knockout Models
Gene KnockoutKey PhenotypesImplications for S1P SignalingReference(s)
S1pr1 - Embryonic lethality due to vascular development defects.[11] - Essential for lymphocyte trafficking from lymphoid organs.[11]- S1P/S1PR1 signaling is critical for vasculogenesis and immune cell trafficking.[11][11]
S1pr2 - Altered retinal structure and function.[12] - B-cell confinement in lymphoid follicles; deletion can lead to lymphoma.[11]- S1PR2 is important for retinal organization and acts as a tumor suppressor in B-cells.[11][12][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Generation and Genotyping of Knockout Mice

Workflow for Generating a Conditional Knockout Mouse Model

Knockout_Workflow Targeting_Vector Construct Targeting Vector (e.g., with LoxP sites flanking a critical exon) ES_Cells Electroporate into Embryonic Stem (ES) Cells Targeting_Vector->ES_Cells Selection Select for Homologous Recombination ES_Cells->Selection Blastocyst_Injection Inject Targeted ES Cells into Blastocysts Selection->Blastocyst_Injection Implantation Implant into Pseudopregnant Female Blastocyst_Injection->Implantation Chimeric_Mice Birth of Chimeric Mice Implantation->Chimeric_Mice Germline_Transmission Breed Chimeras to Obtain Germline Transmission Chimeric_Mice->Germline_Transmission Floxed_Mice Generate Floxed Mice (LoxP/LoxP) Germline_Transmission->Floxed_Mice Cre_Mice Breed with Cre-recombinase Expressing Mice (Tissue-specific or Inducible) Floxed_Mice->Cre_Mice Knockout_Mice Tissue-Specific or Inducible Knockout Mice Cre_Mice->Knockout_Mice

Caption: A generalized workflow for creating conditional knockout mice.

Genotyping Protocol:

  • DNA Extraction: Isolate genomic DNA from tail biopsies or ear punches of mice.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using primers specific for the wild-type, floxed, and/or knockout alleles.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the different band sizes corresponding to each allele.

Lipid Analysis by Mass Spectrometry
  • Lipid Extraction: Homogenize tissue or plasma samples in a solvent mixture (e.g., chloroform/methanol) to extract lipids.

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for analysis.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the different lipid species, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio.

  • Data Analysis: Quantify the levels of specific sphingolipids by comparing the peak areas to those of known internal standards.

Phenotypic Analysis

Electroretinography (ERG) for Retinal Function:

  • Dark Adaptation: Dark-adapt the mice overnight.

  • Anesthesia and Pupil Dilation: Anesthetize the mice and apply a mydriatic agent to dilate the pupils.

  • Electrode Placement: Place a corneal electrode on the eye, a reference electrode in the mouth, and a ground electrode subcutaneously.

  • Light Stimulation: Present a series of light flashes of increasing intensity to the eye.

  • Signal Recording: Record the electrical responses of the retina (a-wave from photoreceptors and b-wave from bipolar cells).

  • Data Analysis: Measure the amplitude and implicit time of the a- and b-waves to assess retinal function.[7][12]

Atherosclerotic Lesion Analysis:

  • Animal Model: Use an atherosclerosis-prone mouse model (e.g., Ldlr-/- mice).

  • Bone Marrow Transplantation: Transplant bone marrow from knockout or wild-type mice into the recipient Ldlr-/- mice.[10]

  • High-Fat Diet: Feed the mice a high-fat Western diet for a specified period to induce atherosclerosis.

  • Tissue Collection: Euthanize the mice and perfuse the vasculature. Collect the aorta.

  • Staining and Quantification: Stain the aorta with a lipid-staining dye (e.g., Oil Red O) and quantify the lesion area using imaging software.[10]

Conclusion

The use of knockout mouse models has been indispensable in confirming the multifaceted roles of bioactive sphingolipids. These studies have unequivocally demonstrated the importance of S1P in vascular development, immune cell trafficking, and cardioprotection. Furthermore, the distinct phenotypes of various enzyme knockouts, such as those for sphingosine kinases and sphingomyelin synthases, underscore the intricate regulation and non-redundant functions of different components of the sphingolipid metabolic network. Future research utilizing these and more refined genetic models, such as conditional and inducible knockouts, will continue to unravel the complex signaling webs governed by these potent lipid mediators, paving the way for targeted therapeutic interventions in a wide range of diseases.

References

A Head-to-Head Comparison of Sphingolipid Quantification Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid signaling, the accurate and reliable quantification of these bioactive lipids is paramount. This guide provides an objective, data-driven comparison of the three primary methods for sphingolipid quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence-Based Assays.

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are not merely structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes in these pathways attractive therapeutic targets.[2] Consequently, the precise measurement of sphingolipid levels is crucial for both basic research and clinical drug development.

This guide delves into the experimental methodologies, presents a clear comparison of quantitative performance, and provides detailed protocols for each technique to empower researchers in selecting the optimal method for their specific research questions.

Quantitative Performance at a Glance

The choice of a quantification method is often dictated by the specific requirements of the experiment, such as the number of analytes, required sensitivity, sample throughput, and budget. The following tables summarize the key quantitative performance metrics for LC-MS/MS, ELISA, and fluorescence-based assays to facilitate a direct comparison.

Table 1: Quantitative Performance of LC-MS/MS for Sphingolipid Analysis

ParameterPerformanceReference
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 2.5 to 25 nM in plasma
Precision (RSD %) < 20%
Accuracy 70 - 130%
Specificity High (based on mass-to-charge ratio and fragmentation)[3]
Throughput Moderate to High (with automation)[4]

Table 2: Quantitative Performance of Sphingolipid ELISA Kits

ParameterPerformanceReference
Detection Range e.g., 120 ng/L - 4000 ng/L for Sphingosine (SPH)
Sensitivity e.g., <1.875 ng/ml for Sphingosine-1-Phosphate (S1P)[5]
Intra-assay CV (%) Varies by kit, typically < 10%[6]
Inter-assay CV (%) Varies by kit, typically < 15%[6]
Specificity High (Antibody-dependent)[6]
Throughput High[7]

Table 3: Quantitative Performance of Fluorescence-Based Sphingolipid Assays

ParameterPerformanceReference
Limit of Detection (LOD) 20.9 fmol (for HPLC with fluorescence derivatization)[8]
Dynamic Range Dependent on fluorophore and instrumentation[9]
Specificity Moderate to High (dependent on substrate/probe specificity)[9]
Throughput High (for plate reader-based assays)[10]

Visualizing Sphingolipid Metabolism and Analysis

To better understand the context of sphingolipid quantification, the following diagrams illustrate a key sphingolipid signaling pathway and a typical experimental workflow for LC-MS/MS analysis.

Sphingolipid_Signaling_Pathway cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway cluster_Signaling Cellular Functions Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Sphingomyelin Sphingomyelin Ceramide_ER->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Proliferation Proliferation S1P->Proliferation Migration Migration S1P->Migration

Caption: A simplified diagram of the sphingolipid signaling pathway.[11]

LC_MS_MS_Workflow Sample_Prep Sample Preparation (e.g., cell lysate, plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Prep->Extraction Add Internal Standards LC_Separation LC Separation (e.g., Reversed-Phase) Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM mode) LC_Separation->MS_Detection Ionization (ESI) Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A general experimental workflow for sphingolipid analysis by LC-MS/MS.[12]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Sphingolipid Extraction and Analysis by LC-MS/MS

This protocol outlines a common method for the extraction and quantification of a broad range of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation and Lipid Extraction: [2]

  • For cultured cells, typically 10^6 cells are sufficient. For tissues, start with 1-10 mg of homogenized tissue.

  • To the sample, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

  • Vortex thoroughly and incubate on ice.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).

2. LC-MS/MS Analysis: [2][12]

  • Chromatographic Separation:

    • Use a C18 reversed-phase or HILIC column for separation.

    • A typical mobile phase system consists of:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Employ a gradient elution from a higher aqueous percentage to a high organic percentage.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for most sphingolipids.

    • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • Optimize specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis:

  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve using known concentrations of synthetic sphingolipid standards.

  • Quantify the amount of each sphingolipid in the sample by comparing its peak area ratio to the standard curve.

Protocol 2: Quantification of Sphingosine-1-Phosphate (S1P) using a Competitive ELISA Kit

This protocol provides a general procedure for a competitive ELISA to quantify S1P. Specific details may vary between manufacturers, so always refer to the kit manual.[5]

1. Reagent and Sample Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare standards by performing serial dilutions of the provided S1P standard.

  • Prepare samples. Plasma or serum may require dilution in the provided assay buffer.

2. Assay Procedure:

  • Add standards and samples to the wells of the microplate, which has been pre-coated with an S1P antigen.

  • Immediately add the biotinylated anti-S1P detection antibody to each well.

  • Cover the plate and incubate at 37°C for a specified time (e.g., 45 minutes).

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add TMB substrate solution to each well and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

3. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of S1P in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Fluorescence-Based Assay for Ceramide Synthase Activity

This protocol describes an assay to measure the activity of ceramide synthases (CerS) using a fluorescently labeled substrate.[11]

1. Reaction Setup:

  • Prepare a reaction mixture containing a buffer (e.g., HEPES), a fatty acyl-CoA substrate (e.g., C16:0-CoA), and the fluorescent substrate NBD-sphinganine.

  • Initiate the reaction by adding the enzyme source (e.g., cell or tissue homogenate).

  • Incubate the reaction at 37°C for a specific time (e.g., 30-120 minutes).

2. Reaction Termination and Product Extraction:

  • Terminate the reaction by adding a mixture of chloroform and methanol.

  • Vortex the samples and centrifuge to separate the phases.

  • Collect the lower organic phase containing the fluorescent ceramide product.

  • Dry the organic phase under nitrogen.

3. Product Quantification:

  • Resuspend the dried product in a suitable solvent.

  • Separate the fluorescent ceramide product from the unreacted fluorescent substrate using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • For TLC: Spot the samples on a silica gel plate and develop the chromatogram. Visualize the fluorescent spots under UV light and quantify the intensity using an imaging system.

  • For HPLC: Inject the sample onto an appropriate column and detect the fluorescent product using a fluorescence detector. Quantify the product based on the peak area.

Conclusion: Selecting the Right Tool for the Job

The choice of a sphingolipid quantification method is a critical decision that will significantly impact the outcome and interpretation of research findings.

  • LC-MS/MS stands as the gold standard for its unparalleled specificity and ability to provide a comprehensive, quantitative snapshot of the sphingolipidome.[3] It is the method of choice for in-depth profiling and discovery-based research.

  • ELISA offers a high-throughput and cost-effective solution for the targeted quantification of a single sphingolipid, such as S1P.[5][7] It is particularly well-suited for screening large sample cohorts in clinical studies or drug discovery campaigns.

  • Fluorescence-based assays provide a powerful tool for studying the activity of specific enzymes within the sphingolipid metabolic pathways and for visualizing sphingolipid dynamics in living cells.[10] These assays are invaluable for mechanistic studies and for screening potential enzyme inhibitors.

By carefully considering the strengths and limitations of each method in the context of their specific research goals, researchers can confidently select the most appropriate technique to unravel the intricate roles of sphingolipids in health and disease.

References

A Researcher's Guide to Validating Mass Spectrometry Data with Synthetic Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development, clinical research, and academic science, the accuracy and reliability of mass spectrometry (MS) data are paramount. Synthetic standards, particularly stable isotope-labeled (SIL) internal standards, are widely regarded as the gold standard for validating MS-based quantification. This guide provides an objective comparison of validating mass spectrometry data with synthetic standards against alternative methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Comparison of Internal Standard Performance

The choice of an internal standard is a critical factor that significantly influences the performance of a bioanalytical method. While SIL internal standards are preferred for their ability to mimic the analyte's behavior during sample preparation and ionization, other alternatives like structural analogs are also employed. The following table summarizes a comparison between a stable isotope-labeled internal standard and a structural analog for the quantification of the immunosuppressant drug everolimus, providing a clear illustration of their performance characteristics.[1]

Performance CharacteristicStable Isotope-Labeled IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%
Correlation (r) with Independent LC-MS/MS Method > 0.98> 0.98

This table summarizes comparative data illustrating the performance differences between a stable isotope-labeled internal standard and a structural analog internal standard.[1]

While both types of internal standards can yield acceptable results under controlled conditions, SIL standards are particularly advantageous in complex biological matrices where they can more effectively compensate for variability in extraction recovery and matrix effects.[2]

Key Performance Metrics for Validation

A comprehensive validation of a mass spectrometry method involves assessing several key performance metrics to ensure data quality and reliability.[3][4] These metrics are crucial for demonstrating that the analytical method is suitable for its intended purpose.

Performance MetricDescription
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among a series of measurements of the same sample.
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
Matrix Effect The alteration of ionization efficiency by co-eluting substances from the sample matrix.[1]
Stability The chemical stability of the analyte in a given matrix under specific conditions for a given time interval.[1]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the robust validation of mass spectrometry data. The following are key experiments that utilize synthetic standards.

Specificity and Selectivity Assessment

Objective: To ensure the method can accurately measure the analyte without interference from other matrix components.[1]

Protocol:

  • Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte and internal standard.

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the synthetic internal standard to ensure they can be detected and differentiated from the matrix background.[1]

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the synthetic internal standard.[1]

Protocol:

  • Extract blank matrix from a minimum of six different sources.

  • Post-extraction, spike the extracts with the analyte and the synthetic internal standard at both low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.

  • Calculate the matrix factor (MF) by comparing the peak areas of the post-spiked samples to the neat solutions. An MF close to 1 indicates a minimal matrix effect.

Stability Analysis

Objective: To determine the stability of the analyte in the biological matrix under various storage and processing conditions.[1]

Protocol:

  • Bench-Top Stability: Analyze quality control (QC) samples at low and high concentrations after they have been kept at room temperature for a duration exceeding the expected sample handling time.[1]

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature for a period equal to or longer than the study duration.[1]

  • Processed Sample Stability: Evaluate the stability of the analyte in processed samples, for example, by reinjecting a previously analyzed batch of samples.[1]

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Visualizing Workflows and Concepts

Diagrams can effectively illustrate complex analytical processes and relationships.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation Sample Biological Sample Spike Spike with Synthetic Standard Sample->Spike Extract Extraction Spike->Extract LC_MS LC-MS/MS Acquisition Extract->LC_MS Compare Compare Analyte and Standard Signals LC_MS->Compare Quantify Quantification Compare->Quantify Validate Validate Performance Metrics Quantify->Validate Internal_Standard_Comparison cluster_pros_sil Advantages of SIL IS cluster_cons_sil Disadvantages of SIL IS cluster_pros_analog Advantages of Analog IS cluster_cons_analog Disadvantages of Analog IS IS_Type Internal Standard (IS) Type SIL_IS Stable Isotope-Labeled (SIL) IS IS_Type->SIL_IS Analog_IS Structural Analog IS IS_Type->Analog_IS Pro1_SIL Co-elutes with analyte SIL_IS->Pro1_SIL Pro2_SIL Similar ionization & extraction SIL_IS->Pro2_SIL Pro3_SIL Corrects for matrix effects SIL_IS->Pro3_SIL Con1_SIL Higher cost SIL_IS->Con1_SIL Con2_SIL Potential for isotopic interference SIL_IS->Con2_SIL Pro1_Analog Lower cost Analog_IS->Pro1_Analog Pro2_Analog Readily available Analog_IS->Pro2_Analog Con1_Analog Different retention time Analog_IS->Con1_Analog Con2_Analog Variable ionization efficiency Analog_IS->Con2_Analog Con3_Analog Less effective for matrix effects Analog_IS->Con3_Analog

References

Safety Operating Guide

Proper Disposal of D-Erythro-sphingosyl phosphoinositol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of D-Erythro-sphingosyl phosphoinositol, a critical component in cellular signaling research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. These guidelines are intended for researchers, scientists, and drug development professionals.

Summary of Key Safety Information

Proper handling and disposal of this compound require adherence to standard laboratory safety protocols. Personal protective equipment (PPE) is essential to prevent exposure. All waste must be treated as chemical waste and disposed of through an approved waste disposal plant.

PropertyInformation
Hazard Classification Considered potentially hazardous. May cause skin, eye, and respiratory irritation.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. For long-term storage, it is best kept as a dried solid at -20°C, protected from light.[1]
Incompatible Materials Strong oxidizing agents.[1]
Spill Response Sweep up solid spills and place in a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Wear protective gloves and a lab coat.

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling large quantities or if dust is generated.[1]

2. Waste Collection:

  • Solid Waste: Collect any solid this compound, including empty containers and contaminated disposables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not empty into drains.[1]

3. Labeling and Storage of Waste:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste generation.

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generation Generate Waste (Solid or Liquid) ppe->waste_generation solid_waste Solid Waste Collection (Contaminated materials, excess solid) waste_generation->solid_waste Solid liquid_waste Liquid Waste Collection (Solutions containing the compound) waste_generation->liquid_waste Liquid labeling Label Waste Container ('Hazardous Waste', Chemical Name, Date) solid_waste->labeling liquid_waste->labeling storage Store Waste Securely (Designated, ventilated area) labeling->storage disposal Contact EHS for Disposal (Arrange for licensed pickup) storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that your laboratory remains a safe environment while handling and disposing of this compound, fostering a culture of safety and responsibility in your research endeavors.

References

Personal protective equipment for handling D-Erythro-sphingosyl phosphoinositol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Analogy

D-Erythro-sphingosyl phosphoinositol is a member of the sphingolipid family, which are known to be bioactive lipids. While this specific compound may not have extensive hazard documentation, related compounds like sphingosine and its derivatives are known to have biological effects. Therefore, it should be handled as a potentially hazardous chemical with unknown long-term health effects. Standard laboratory procedures for handling bioactive lipids should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Scenario Required PPE Justification
Routine Handling (e.g., weighing, preparing solutions) - Nitrile gloves- Laboratory coat- Safety glasses with side shieldsTo prevent skin and eye contact with the solid compound or solutions.[1][2][3]
Procedures with High Splash Potential or Aerosol Generation - Double nitrile gloves or chemical-resistant gloves- Chemical-resistant lab coat or apron- Chemical splash goggles- Face shieldTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes or aerosolization.[3][4][5]
Cleaning Spills - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if dust or aerosols are generatedTo ensure protection during the cleanup of potentially hazardous material.[2][6]

Operational Plan: From Receipt to Use

Proper handling from the moment the compound is received is crucial for safety and product integrity.

Step Procedure
Receiving and Storage - Upon receipt, inspect the container for any damage or leaks.- For short-term storage, keep the container tightly sealed in a dry, dark place at 0-4°C.[6]- For long-term storage, store at -20°C.[2][6]
Preparation of Solutions - All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][6]- To avoid dust formation when working with the solid form, weigh the required amount carefully.[6]- Lipids should be promptly dissolved in an appropriate solvent.[6]
Handling of Solutions - Use only clean glassware and Teflon-lined stoppers to prevent contamination.[6]- Avoid direct contact with skin and eyes.[2]- Wash hands thoroughly after handling the compound.[2]

Disposal Plan: Waste Management

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[5]

Waste Type Disposal Procedure
Unused Product - Treat as hazardous chemical waste.[1][2]- Collect in a designated, labeled, and sealed container for chemical waste.- Do not dispose of down the drain.[6]
Contaminated Labware (e.g., pipette tips, vials) - Place in a designated hazardous waste container.- Ensure the container is properly labeled with the chemical name and any solvents used.[2]
Spill Cleanup Materials - All materials used to clean up spills (e.g., absorbent pads, gloves) must be disposed of as hazardous solid waste.[2]

Experimental Protocols: Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Type Methodology
Solid (Powder) Spill 1. Avoid generating dust.[6]2. Carefully sweep up the material.3. Place the swept material into a sealed, labeled container for hazardous waste disposal.[6]
Liquid (Solution) Spill 1. Absorb the spill with an inert material (e.g., vermiculite, sand).[6]2. Place the absorbent material into a sealed, labeled container for hazardous waste disposal.3. Clean the spill area with an appropriate solvent, followed by washing with soap and water.[6]4. Dispose of all contaminated cleaning materials as hazardous waste.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving & Inspection Storage Appropriate Storage (-20°C Long-term) Receiving->Storage Inspect Weighing Weighing in Fume Hood Storage->Weighing Retrieve Dissolving Dissolving in Solvent Weighing->Dissolving Prepare Experiment Conduct Experiment Dissolving->Experiment Use Waste_Collection Collect Waste (Solid & Liquid) Experiment->Waste_Collection Generate Waste Labeling Label Hazardous Waste Waste_Collection->Labeling EHS_Pickup Arrange EHS Pickup Labeling->EHS_Pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.